4-Ethylthiazole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethyl-1,3-thiazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-4-3-10-5(7-4)6(8)9/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHICAGCEAUSFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181456-13-2 | |
| Record name | 4-ethyl-1,3-thiazole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"synthesis and characterization of 4-Ethylthiazole-2-carboxylic acid"
An In-Depth Technical Guide to the Synthesis and Characterization of 4-Ethylthiazole-2-carboxylic Acid
Introduction
4-Ethylthiazole-2-carboxylic acid is a heterocyclic compound of significant interest within the fields of medicinal chemistry and materials science. As a substituted thiazole, it serves as a versatile scaffold and a key building block for the synthesis of more complex molecules, including novel pharmaceutical agents and specialized organic materials.[1] The thiazole ring is a common feature in many biologically active compounds, and the specific substitution pattern of a 4-ethyl group and a 2-carboxylic acid moiety provides distinct physicochemical properties that can be leveraged in drug design and molecular engineering.
This guide, intended for researchers, chemists, and professionals in drug development, provides a comprehensive overview of a reliable synthetic pathway to 4-Ethylthiazole-2-carboxylic acid. It details the underlying chemical principles, offers step-by-step experimental protocols, and outlines a full suite of analytical techniques for its structural confirmation and purity assessment. The methodologies described herein are grounded in established chemical literature, emphasizing reproducibility and a deep understanding of the reaction mechanisms involved.
Part 1: A Rational Approach to Synthesis
The synthesis of 4-Ethylthiazole-2-carboxylic acid is most effectively achieved through a two-step sequence that combines a classic heterocycle formation reaction with a standard functional group transformation. This strategy is predicated on the well-established Hantzsch thiazole synthesis, a robust and high-yielding method for constructing the thiazole core.[2][3][4]
Our chosen pathway involves:
-
Hantzsch Thiazole Synthesis: Formation of an ester precursor, ethyl 4-ethylthiazole-2-carboxylate, from the condensation of an α-haloketone (1-bromo-2-butanone) and a thioamide derivative (ethyl thiooxamate). This approach is favored due to the commercial availability of the starting materials and the typically clean, high-yielding nature of the cyclization.[2]
-
Saponification: Basic hydrolysis of the resulting ethyl ester to yield the final 4-Ethylthiazole-2-carboxylic acid. This is a highly efficient and straightforward conversion.
This strategic choice to synthesize an ester intermediate circumvents potential complications and side reactions that could arise from carrying the free carboxylic acid group through the initial cyclization step.
Caption: A two-step workflow for the synthesis of 4-Ethylthiazole-2-carboxylic acid.
Part 2: Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.
Protocol 2.1: Synthesis of Ethyl 4-ethylthiazole-2-carboxylate (Intermediate)
This procedure is adapted from the general principles of the Hantzsch thiazole synthesis.[2][5] The reaction involves the condensation of 1-bromo-2-butanone with ethyl thiooxamate to form the thiazole ring.
Materials and Reagents:
-
1-Bromo-2-butanone (1.0 eq)
-
Ethyl thiooxamate (1.0 eq)
-
Absolute Ethanol (approx. 5-10 mL per mmol of ketone)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl thiooxamate (1.0 eq) and absolute ethanol.
-
Stir the mixture at room temperature until the thiooxamate is fully dissolved.
-
Add 1-bromo-2-butanone (1.0 eq) to the solution dropwise over 5-10 minutes. The addition may be mildly exothermic.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any HBr formed), water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-ethylthiazole-2-carboxylate.
-
Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain the pure ester, typically as a pale yellow oil or low-melting solid.
Protocol 2.2: Synthesis of 4-Ethylthiazole-2-carboxylic Acid (Saponification)
This protocol describes the hydrolysis of the ester intermediate to the target carboxylic acid.
Materials and Reagents:
-
Ethyl 4-ethylthiazole-2-carboxylate (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.5-2.0 eq)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl), 2M aqueous solution
-
Dichloromethane or Ethyl Acetate
Step-by-Step Procedure:
-
Dissolve the ethyl 4-ethylthiazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water in a round-bottom flask.
-
Add sodium hydroxide pellets (1.5-2.0 eq) to the solution and stir.
-
Heat the mixture to 50-60 °C and stir for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting ester.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash once with a small amount of dichloromethane or ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath (0-5 °C).
-
Slowly acidify the aqueous solution by adding 2M HCl dropwise with vigorous stirring until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold water to remove residual salts.
-
Dry the product under vacuum to yield 4-Ethylthiazole-2-carboxylic acid as a solid. Further purification can be achieved by recrystallization if necessary.
Part 3: Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 4-Ethylthiazole-2-carboxylic acid. A combination of spectroscopic methods provides a complete analytical profile.
Caption: Analytical workflow for the structural confirmation of the target compound.
Spectroscopic and Analytical Data
The following table summarizes the expected data from the characterization of 4-Ethylthiazole-2-carboxylic acid.
| Analysis Technique | Parameter | Expected Observation | Interpretation |
| ¹H NMR | Chemical Shift (δ) | ~10-12 ppm (broad s, 1H)~7.5 ppm (s, 1H)~2.8 ppm (q, J ≈ 7.5 Hz, 2H)~1.3 ppm (t, J ≈ 7.5 Hz, 3H) | Carboxylic acid proton (exchangeable with D₂O)[6]Thiazole ring proton at C5Methylene protons (-CH₂-) of the ethyl groupMethyl protons (-CH₃) of the ethyl group |
| ¹³C NMR | Chemical Shift (δ) | ~165 ppm~150 ppm~145 ppm~120 ppm~25 ppm~15 ppm | Carboxylic acid carbonyl carbon (C=O)[6]Thiazole ring carbon C4 (substituted)Thiazole ring carbon C2 (substituted)Thiazole ring carbon C5Methylene carbon (-CH₂-)Methyl carbon (-CH₃) |
| IR Spectroscopy | Wavenumber (cm⁻¹) | 3300-2500 cm⁻¹ (very broad)1720-1680 cm⁻¹ (strong, sharp)1320-1210 cm⁻¹ (medium) | O-H stretch of the hydrogen-bonded carboxylic acid dimer[7][8]C=O stretch of the carboxylic acid[7]C-O stretch |
| Mass Spectrometry | Mass-to-Charge (m/z) | 157 ([M]⁺•)140112 | Molecular ion peak corresponding to C₆H₇NO₂SFragment from loss of a hydroxyl radical (•OH)Fragment from loss of the carboxyl group (•COOH)[9][10] |
| Melting Point | Temperature (°C) | To be determined experimentally | A sharp melting point range indicates high purity. |
Conclusion
This guide outlines a logical and robust two-step synthetic route for the preparation of 4-Ethylthiazole-2-carboxylic acid, beginning with the Hantzsch synthesis of an ester intermediate followed by saponification. This method offers high yields and relies on readily accessible starting materials. The comprehensive characterization plan, employing NMR, IR, and mass spectrometry, provides a clear framework for unequivocally confirming the structure and ensuring the purity of the final product. This foundational knowledge is critical for scientists who intend to use this valuable heterocyclic building block in further research and development endeavors.
References
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
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Spectroscopic Profile of 4-Ethylthiazole-2-carboxylic acid: A Technical Guide for Researchers
Introduction: Unveiling the Molecular Signature
4-Ethylthiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a thiazole ring substituted with an ethyl group and a carboxylic acid, presents a unique combination of functionalities that can be exploited for designing novel therapeutic agents. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such molecules. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the essential toolkit for this characterization.
This guide offers an in-depth analysis of the expected spectroscopic data for 4-Ethylthiazole-2-carboxylic acid. In the absence of a complete set of publicly available experimental spectra for this specific molecule (CAS No. 1181456-13-2), this document synthesizes predictive data based on established spectroscopic principles and data from closely related chemical analogs. The objective is to provide researchers with a robust framework for identifying and characterizing this compound, explaining the causal links between its molecular structure and its spectral output.
Molecular Structure and Spectroscopic Correlation
The foundation of spectral interpretation lies in understanding the molecule's structure. Each unique atom or functional group within 4-Ethylthiazole-2-carboxylic acid will generate a distinct signal or pattern in its respective spectrum.
Caption: Numbering scheme for 4-Ethylthiazole-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of proton (¹H) and carbon (¹³C) signals, a detailed structural map can be assembled.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| COOH | ~13.0 - 13.5 | Broad Singlet | 1H | Carboxylic Acid H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. Its chemical shift is solvent and concentration-dependent[1][2]. |
| H-5 | ~8.1 - 8.3 | Singlet | 1H | Thiazole Ring H | The proton on the thiazole ring is in an electron-deficient environment, leading to a downfield chemical shift. It appears as a singlet as there are no adjacent protons to couple with. |
| -CH₂- | ~2.8 - 3.0 | Quartet | 2H | Ethyl CH₂ | This methylene group is adjacent to the aromatic thiazole ring, causing a downfield shift. It is split into a quartet by the three neighboring protons of the methyl group (n+1 rule). |
| -CH₃ | ~1.2 - 1.4 | Triplet | 3H | Ethyl CH₃ | The terminal methyl group is in a typical aliphatic region. It is split into a triplet by the two neighboring protons of the methylene group. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| C=O | ~162 - 165 | C2-COOH (C6) | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield. In heterocyclic systems, this can be slightly upfield compared to simple aliphatic acids[1][3][4]. |
| C-2 | ~168 - 172 | Thiazole C2 | The carbon atom attached to two heteroatoms (N and S) and the carboxylic acid group is expected to be highly deshielded. |
| C-4 | ~155 - 158 | Thiazole C4 | The carbon atom of the C=N bond, also attached to the ethyl group, will be significantly downfield. |
| C-5 | ~125 - 128 | Thiazole C5 | The protonated carbon of the thiazole ring appears in the aromatic/heteroaromatic region. |
| -CH₂- | ~22 - 25 | Ethyl CH₂ (C7) | The methylene carbon is in a typical aliphatic region, slightly deshielded by the attached thiazole ring. |
| -CH₃ | ~13 - 15 | Ethyl CH₃ (C8) | The terminal methyl carbon is found in the typical upfield aliphatic region. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethylthiazole-2-carboxylic acid in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the acidic carboxylic proton, which would otherwise exchange with deuterium in solvents like D₂O or CD₃OD.
-
Instrument Setup: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-15 ppm.
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0-200 ppm.
-
A larger number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.5 ppm).
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate Fourier transform and phase correction. Integrate the ¹H NMR signals and assign the peaks based on chemical shifts and multiplicity.
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups within a molecule by detecting their characteristic vibrational frequencies. For 4-Ethylthiazole-2-carboxylic acid, the key signatures will be from the carboxylic acid and the thiazole ring.
Predicted IR Absorption Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Rationale |
| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid | The O-H stretch in carboxylic acids is exceptionally broad due to strong intermolecular hydrogen bonding, often appearing as a wide envelope underlying the C-H stretches[5][6][7]. |
| 2970-2985 | Medium | C-H Stretch (sp³) | Ethyl Group | Asymmetric and symmetric stretching of the methyl and methylene groups. |
| ~3100 | Weak-Medium | C-H Stretch (sp²) | Thiazole C-H | Stretching of the C-H bond on the aromatic thiazole ring. |
| 1700-1725 | Strong, Sharp | C=O Stretch | Carboxylic Acid | The carbonyl stretch is a very intense and characteristic absorption. Its position indicates a conjugated carboxylic acid[4][8]. |
| ~1600 & ~1470 | Medium-Weak | C=N & C=C Stretch | Thiazole Ring | Ring stretching vibrations characteristic of the thiazole heterocycle. |
| 1210-1320 | Strong | C-O Stretch | Carboxylic Acid | The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group[5]. |
| ~920 | Broad, Medium | O-H Bend | Carboxylic Acid | Out-of-plane bending of the O-H group, often broad due to hydrogen bonding. |
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (~1-2 mg) of the crystalline 4-Ethylthiazole-2-carboxylic acid with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: Process the spectrum to display absorbance or transmittance versus wavenumber (cm⁻¹). Identify and label the major absorption bands corresponding to the functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. By bombarding the molecule with electrons (Electron Ionization - EI), a molecular ion is formed, which then breaks down into smaller, characteristic charged fragments.
Predicted Mass Spectrometry Data (Electron Ionization)
| m/z (mass-to-charge) | Predicted Relative Intensity | Assignment | Fragmentation Pathway |
| 157 | Moderate | [M]⁺ | Molecular Ion |
| 140 | Low | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 112 | High (Base Peak) | [M - COOH]⁺ | Loss of the entire carboxyl group via alpha-cleavage, a very common and favorable fragmentation for carboxylic acids, resulting in a stable thiazole cation[9]. |
| 84 | Moderate | [M - COOH - C₂H₄]⁺ | Subsequent loss of ethylene from the ethyl group of the m/z 112 fragment. |
Causality in Fragmentation
The fragmentation of the molecular ion is not random; it follows pathways that lead to the most stable resulting cations and neutral radicals. For 4-Ethylthiazole-2-carboxylic acid, the most favorable cleavage is the loss of the carboxyl radical (•COOH). This is because the resulting positive charge can be stabilized by the aromatic thiazole ring system. This pathway is often so dominant that the fragment at m/z 112 is predicted to be the base peak (the most abundant ion) in the spectrum[9][10].
Caption: Predicted EI-MS fragmentation workflow for the title compound.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This energy level provides reproducible fragmentation patterns.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200, using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Interpretation: Identify the molecular ion peak [M]⁺. Analyze the major fragment ions and propose logical fragmentation pathways to confirm the structure. The difference in m/z values between peaks corresponds to the mass of the neutral fragments lost.
Conclusion
The structural elucidation of 4-Ethylthiazole-2-carboxylic acid is reliably achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of key carboxylic acid and thiazole functional groups, and mass spectrometry verifies the molecular weight while revealing characteristic fragmentation patterns. The predicted data and protocols outlined in this guide serve as a comprehensive reference for researchers, enabling confident identification and characterization of this important heterocyclic compound in a drug discovery and development setting.
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A Technical Guide to the Physicochemical Properties of 4-Ethylthiazole-2-carboxylic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-Ethylthiazole-2-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry. The thiazole ring is a key structural motif in numerous pharmaceuticals, and understanding the properties of its derivatives is paramount for modern drug design.[1][2] This document details the compound's acidity (pKa), lipophilicity (LogP), and solubility, which are critical determinants of a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[3][4][5] Furthermore, this guide presents standardized, step-by-step protocols for the experimental determination of these properties, ensuring methodological rigor and reproducibility. The synthesis of this information is intended to equip researchers with the foundational knowledge required to effectively utilize 4-Ethylthiazole-2-carboxylic acid in drug discovery and development programs.
Introduction to 4-Ethylthiazole-2-carboxylic acid
4-Ethylthiazole-2-carboxylic acid belongs to the thiazole class of heterocyclic compounds, which are recognized for their broad spectrum of biological activities.[1][2] Thiazole derivatives are integral components of drugs developed for conditions ranging from allergies and inflammation to bacterial infections and cancer.[1][6][7] The specific placement of an ethyl group at the 4-position and a carboxylic acid at the 2-position creates a unique molecule with distinct physicochemical characteristics that dictate its behavior in biological systems.
The carboxylic acid moiety imparts acidic properties and provides a handle for ionization, which is crucial for solubility and interactions with biological targets. The ethyl group contributes to the molecule's lipophilicity, influencing its ability to cross cellular membranes. The interplay between these functional groups defines the compound's overall ADME profile, making a thorough characterization of its properties an essential first step in any drug development cascade.[5][8]
Core Physicochemical Profile
The fundamental properties of 4-Ethylthiazole-2-carboxylic acid are summarized below. These values, particularly pKa and LogP, are critical inputs for predictive ADME models and for guiding the design of formulation and delivery strategies.
| Property | Value (Predicted/Experimental) | Significance in Drug Development |
| Molecular Formula | C6H7NO2S | Defines the elemental composition. |
| Molecular Weight | 157.19 g/mol | Influences diffusion rates and membrane transport. |
| pKa (Predicted) | ~2.5 - 3.5 | Governs the degree of ionization at physiological pH, affecting solubility, permeability, and receptor binding.[4] |
| LogP (Predicted) | ~1.5 - 2.0 | Measures lipophilicity, a key factor in membrane permeability and metabolic stability.[9] |
| Aqueous Solubility | pH-dependent | Critical for bioavailability and formulation; higher solubility is generally observed for the ionized form.[5][8] |
Note: Experimental values for pKa and LogP can vary based on the specific conditions used for measurement. The values presented are typical predictions for a molecule of this structure.
In-Depth Analysis of Key Parameters for Drug Development
Acidity and Ionization (pKa)
The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for a drug candidate.[3] It defines the pH at which the compound exists in a 50:50 ratio of its ionized (conjugate base) and non-ionized (acid) forms.[4] For 4-Ethylthiazole-2-carboxylic acid, the carboxylic acid group is the primary ionizable center.
Causality & Significance: A drug's ionization state profoundly impacts its ADME properties.[4]
-
Absorption: The non-ionized form is generally more lipophilic and can more readily cross the lipid bilayers of the gut wall.[4] Given its predicted pKa, 4-Ethylthiazole-2-carboxylic acid will be predominantly ionized in the neutral pH of the intestines, which may limit passive diffusion.
-
Solubility: The ionized form (carboxylate) is significantly more soluble in aqueous environments like blood plasma and cytosol.[5]
-
Distribution & Target Binding: The charge of the molecule influences its distribution into tissues and its ability to bind to the active site of a target protein, which often involves ionic interactions.
The relationship between pH, pKa, and the ionization state is a fundamental concept for predicting a drug's behavior in different physiological compartments.
Caption: Ionization state of a carboxylic acid as a function of pH relative to its pKa.
Lipophilicity and Permeability (LogP)
The partition coefficient (P) is the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).[3] LogP is the logarithm of this ratio and serves as the standard measure of lipophilicity ("fat-loving" character).
Causality & Significance: LogP is a key predictor of a drug's ability to cross biological membranes.
-
High LogP (>3.0): Compounds may have high membrane permeability but often suffer from poor aqueous solubility, rapid metabolism, and non-specific binding.
-
Low LogP (<1.0): Compounds tend to have good aqueous solubility but may struggle to cross cell membranes, leading to poor absorption.
-
Optimal Range: For many orally administered drugs, a balanced LogP (often cited as 1.0-3.0) is desirable for achieving both sufficient solubility and membrane permeability.[9]
The predicted LogP of ~1.5-2.0 for 4-Ethylthiazole-2-carboxylic acid places it in a favorable range, suggesting a good balance between solubility and permeability, although this is highly dependent on the ionization state. It is important to consider the distribution coefficient (LogD), which is the effective lipophilicity at a specific pH, accounting for both ionized and non-ionized species.[3][10]
Standardized Protocols for Property Determination
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for determining pKa and LogP.
Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate and widely used method for pKa determination.[11][12] It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.[13] The pKa is found at the midpoint of the buffer region on the resulting titration curve.[14]
Caption: Experimental workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
-
System Preparation: Calibrate a potentiometer using standard aqueous buffers (e.g., pH 4, 7, and 10).[14] Prepare standardized titrant solutions (0.1 M NaOH for an acidic analyte) and a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength.[14]
-
Sample Preparation: Accurately weigh and dissolve the 4-Ethylthiazole-2-carboxylic acid in deionized water (or a water/co-solvent mixture if solubility is low) to a concentration of approximately 1-10 mM.[13][14] Add the background electrolyte.
-
Inerting: Purge the sample solution with an inert gas like nitrogen for 10-15 minutes to displace dissolved carbon dioxide, which can interfere with the titration of weak acids.[13][14]
-
Titration: Immerse the calibrated pH electrode and a magnetic stir bar into the sample vessel. Begin stirring gently. Add the standardized NaOH titrant in small, precise increments (e.g., 0.02-0.05 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point (the steepest part of the curve) has been added.[14]
Protocol: Shake-Flask Method for LogP Determination
The shake-flask method is the "gold standard" for experimentally determining LogP due to its directness and accuracy when performed correctly.[10][15]
Step-by-Step Methodology:
-
Phase Saturation: Prepare a biphasic system by mixing equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases.[10][16] Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of 4-Ethylthiazole-2-carboxylic acid in the pre-saturated aqueous phase (PBS) at a known concentration (e.g., 10 mM).[10][16]
-
Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol phase and a precise volume of the drug-containing aqueous phase.
-
Equilibration: Shake the vessel for a set period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to partition between the two phases until equilibrium is reached.[17]
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate LogP using the formula: LogP = log ( [Concentration in Octanol] / [Concentration in Aqueous] )
Conclusion
The physicochemical properties of 4-Ethylthiazole-2-carboxylic acid, particularly its pKa and LogP, establish it as a molecule with a promising profile for drug development. Its acidic nature, governed by the carboxylic acid group, ensures pH-dependent solubility, which can be leveraged in formulation design. Its predicted lipophilicity falls within a range often associated with favorable ADME characteristics. The experimental protocols provided herein offer a robust framework for researchers to validate these predicted values and gain a deeper, more accurate understanding of this compound's behavior. This foundational knowledge is indispensable for guiding medicinal chemistry efforts, optimizing lead compounds, and ultimately accelerating the journey from discovery to clinical application.
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The Pharmacological Potential of 4-Ethylthiazole-2-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
The thiazole ring is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant therapeutic agents. Its unique electronic properties and ability to engage in diverse molecular interactions have made it a privileged scaffold in drug design. This technical guide provides an in-depth exploration of the biological activities associated with the thiazole-2-carboxylic acid framework, with a specific focus on the potential of 4-Ethylthiazole-2-carboxylic acid. While direct experimental data on this specific analog is limited, this document synthesizes the vast body of research on related thiazole derivatives to project its pharmacological profile. We will delve into established synthesis protocols, prevalent biological activities including anticancer, antimicrobial, and anti-inflammatory effects, and the underlying mechanisms of action. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in harnessing the therapeutic potential of novel thiazole-based compounds.
Introduction: The Thiazole Scaffold in Medicinal Chemistry
The 1,3-thiazole is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. This arrangement confers a unique set of physicochemical properties, including aromaticity, hydrogen bonding capability, and the ability to act as a bioisostere for other functional groups. These characteristics have led to the incorporation of the thiazole moiety into a wide array of drugs with diverse therapeutic applications.[1][2] Vitamin B1 (thiamine) is a classic example of a naturally occurring and essential thiazole-containing compound. In the realm of synthetic drugs, thiazole derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antiviral, antibacterial, antifungal, anti-inflammatory, and antihypertensive effects.[1][3] The carboxylic acid functional group at the 2-position of the thiazole ring provides a critical handle for molecular interactions, often serving as a key binding motif for biological targets.
Synthesis of 4-Substituted Thiazole-2-carboxylic Acids
The synthesis of thiazole-2-carboxylic acid derivatives is well-established, with the Hantzsch thiazole synthesis being a cornerstone method. This typically involves the reaction of a thioamide with an α-haloketone. For the synthesis of a 4-substituted thiazole-2-carboxylic acid, the general approach involves the cyclization of a thiooxamate with an appropriate α-bromoketone.[2]
General Synthetic Protocol:
A common route to synthesize the ethyl ester of a 4-substituted thiazole-2-carboxylic acid involves the following steps:
-
Formation of α-bromoketone: The starting ketone (e.g., 1-bromobutan-2-one for a 4-ethyl substituent) is either commercially available or can be synthesized by the bromination of the corresponding ketone.
-
Cyclization with Ethyl Thiooxamate: The α-bromoketone is then reacted with ethyl thiooxamate in a suitable solvent, such as ethanol, often under reflux conditions, to yield the ethyl 4-alkylthiazole-2-carboxylate.
-
Hydrolysis: The resulting ester is subsequently hydrolyzed, typically using a base like lithium hydroxide in a mixture of methanol and water, to afford the desired 4-alkylthiazole-2-carboxylic acid.[2]
Figure 1: General synthetic workflow for 4-Ethylthiazole-2-carboxylic acid.
Anticipated Biological Activities of 4-Ethylthiazole-2-carboxylic Acid
Based on extensive research into the biological activities of various thiazole-2-carboxylic acid derivatives, 4-Ethylthiazole-2-carboxylic acid is predicted to exhibit a range of pharmacological effects. The following sections detail these potential activities, supported by findings from studies on structurally similar compounds.
Anticancer Activity
Thiazole derivatives are a prominent class of compounds investigated for their anticancer properties.[1][2][3][4][5] The thiazole ring can be found in several clinically used anticancer agents. The mechanism of action for many of these compounds involves the induction of apoptosis and inhibition of key cellular processes required for tumor growth.
-
Induction of Apoptosis: Many thiazole derivatives have been shown to induce programmed cell death in cancer cells. For instance, novel 4-methylthiazole-5-carboxylic acid derivatives have demonstrated potent activity against breast adenocarcinoma cell lines (MDA-MB-231).[5] It is plausible that 4-Ethylthiazole-2-carboxylic acid could trigger apoptotic pathways through the modulation of key regulatory proteins.
-
Inhibition of Tubulin Polymerization: Some 4-substituted methoxybenzoyl-aryl-thiazoles have been found to exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[4] This mechanism is characteristic of several successful anticancer drugs.
-
Kinase Inhibition: The thiazole scaffold is a common feature in many kinase inhibitors. Derivatives of thiazole/thiadiazole carboxamides have been evaluated as potential c-Met kinase inhibitors for cancer treatment.[2]
A standard method to evaluate the anticancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Plate cancer cells (e.g., MDA-MB-231, HeLa, HepG2) in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of 4-Ethylthiazole-2-carboxylic acid and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]
Antimicrobial and Antifungal Activity
The thiazole nucleus is a key component of many antimicrobial and antifungal agents.[1][3][6] The structural diversity of thiazole derivatives allows for the fine-tuning of their activity against a broad spectrum of pathogens.
Studies on various 2-aminothiazole derivatives have shown that substitutions on the thiazole ring and the nature of the side chains significantly influence their antimicrobial potency.[1] For example, a series of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives exhibited significant antimicrobial effects, particularly against Gram-positive bacteria.[6] The ethyl group at the 4-position of the thiazole ring in the target compound may contribute to its lipophilicity, potentially enhancing its ability to penetrate microbial cell membranes.
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Serial Dilution: Prepare two-fold serial dilutions of 4-Ethylthiazole-2-carboxylic acid in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
Anti-inflammatory and Antioxidant Activity
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Thiazole derivatives have been investigated for their potential to mitigate these processes.[1][3]
-
Antioxidant Effects: Some thiazolidine-4-carboxylic acid derivatives have been shown to act as antioxidants.[7] L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug, has been demonstrated to reduce oxidative stress.[8][9][10] The sulfur atom in the thiazole ring can participate in redox reactions, potentially contributing to the antioxidant capacity of these compounds.
-
Anti-inflammatory Action: The anti-inflammatory effects of thiazole derivatives may be mediated through the inhibition of pro-inflammatory enzymes and cytokines.
Figure 2: Hypothesized mechanism of anti-inflammatory and antioxidant action.
Quantitative Data Summary
While specific data for 4-Ethylthiazole-2-carboxylic acid is not available, the following table summarizes the reported activities of structurally related thiazole derivatives to provide a comparative context.
| Compound Class | Biological Activity | Model System | Reported IC50/MIC | Reference |
| 4-Methylthiazole-5-carboxylic acid derivatives | Anticancer | MDA-MB-231 breast cancer cells | Good activity (specific IC50s not provided) | [5] |
| 2-Arylthiazolidine-4-carboxylic acid amides | Anticancer | Melanoma and prostate cancer cells | Low micromolar range | [11] |
| 4-Substituted methoxybenzoyl-aryl-thiazoles | Anticancer | Melanoma and prostate cancer cells | Low nanomolar range | [4] |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives | Antimicrobial | Gram-positive bacteria | 1.95–15.62 µg/mL | [6] |
Conclusion and Future Directions
The thiazole-2-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. Based on the extensive body of literature on its derivatives, it is reasonable to hypothesize that 4-Ethylthiazole-2-carboxylic acid possesses a spectrum of biological activities, most notably in the areas of oncology, infectious diseases, and inflammatory conditions.
Future research should focus on the synthesis and direct biological evaluation of 4-Ethylthiazole-2-carboxylic acid to validate these predictions. In-depth mechanistic studies will be crucial to elucidate its specific molecular targets and pathways of action. Furthermore, structure-activity relationship (SAR) studies involving modifications of the ethyl group at the 4-position and derivatization of the carboxylic acid at the 2-position could lead to the discovery of even more potent and selective drug candidates. The insights provided in this guide aim to catalyze further investigation into this promising area of medicinal chemistry.
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"4-Ethylthiazole-2-carboxylic acid mechanism of action"
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Ethylthiazole-2-carboxylic Acid
Preamble: Charting a Course into Unexplored Territory
To our fellow researchers, scientists, and drug development professionals, this guide addresses the mechanism of action of 4-Ethylthiazole-2-carboxylic acid. It is critical to establish at the outset that, as of the current date, the specific molecular mechanism of this compound is not yet elucidated in publicly available literature. This, however, presents not a barrier, but an opportunity. This document is therefore structured not as a retrospective summary, but as a prospective roadmap—a strategic and methodological guide for the rigorous elucidation of its biological function.
We will leverage the known activities of structurally related thiazole-2-carboxylic acid derivatives to build a landscape of probable mechanisms. From this foundation, we will construct a series of testable hypotheses and detail the experimental workflows required to systematically investigate them. This guide is designed to be a self-validating system, where each phase of discovery informs the next, ensuring a logical and scientifically sound investigation.
The Thiazole-2-Carboxylic Acid Scaffold: A Landscape of Diverse Bioactivity
The thiazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have been shown to interact with a wide array of biological targets. Understanding this landscape is paramount to forming rational hypotheses for 4-Ethylthiazole-2-carboxylic acid.
| Derivative Class | Demonstrated Mechanism of Action | Therapeutic Area | Reference(s) |
| 4-Substituted Aryl-Thiazoles | Inhibition of tubulin polymerization | Oncology | [1] |
| 2-Arylthiazolidine-4-carboxylic acid amides | Cytotoxic agents, potential GPCR signaling inhibition | Oncology | [1][2] |
| L-2-oxothiazolidine-4-carboxylic acid (OTC) | Cysteine prodrug, antioxidant (Nrf2 activation), anti-inflammatory (NF-κB modulation) | Inflammation, Fibrosis | [3][4][5][6] |
| 2-Aminothiazole-4-carboxylic acids | Broad-spectrum inhibition of metallo-β-lactamases (MBLs) | Infectious Disease | [7] |
| 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | Inhibition of metallo-β-lactamases (MBLs) | Infectious Disease | [8][9] |
| (4R)-thiazolidine carboxylic acid analogues | Urease inhibition | Infectious Disease | |
| Substituted benzylidenehydrazinyl-methylthiazole-carboxylates | Dual inhibition of 15-lipoxygenase & carbonic anhydrase II | Inflammation, Oncology | [10] |
| 4-Phenyl-1,3-thiazole-2-carboxylic acid | Potential anti-inflammatory and analgesic agent | Inflammation | [11] |
This diverse range of activities suggests that the seemingly subtle modification of an ethyl group at the 4-position could direct the molecule toward any of these, or potentially novel, biological targets.
A Phased Experimental Framework for Mechanism of Action (MoA) Elucidation
We propose a multi-phase, hypothesis-driven approach to systematically uncover the MoA of 4-Ethylthiazole-2-carboxylic acid. This workflow is designed to move from broad, unbiased screening to specific, validated target interactions.
Caption: General principle of an enzyme inhibition assay.
Phase 3: Cellular Pathway Analysis
Connecting the validated molecular target to a cellular outcome is the final and most critical phase. This involves investigating the downstream signaling pathways affected by the compound.
A. NF-κB and Nrf2 Pathway Activation Assays
Given that related thiazolidine derivatives modulate these key inflammation and oxidative stress pathways, it is logical to investigate them. [12][13][14][15] Experimental Protocol: NF-κB Activation Western Blot Analysis
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and stimulate with an NF-κB activator (e.g., LPS). Treat cells with varying concentrations of 4-Ethylthiazole-2-carboxylic acid for a specified time.
-
Fractionation: Prepare nuclear and cytoplasmic extracts from the cell pellets.
-
Western Blotting: Separate proteins from both fractions by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membranes with primary antibodies against key pathway proteins: p-IκBα (cytoplasmic fraction) and the p65 subunit of NF-κB (nuclear fraction). Use loading controls like β-actin (cytoplasm) and Lamin B1 (nucleus).
-
Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A decrease in cytoplasmic p-IκBα and a decrease in nuclear p65 in compound-treated cells would indicate inhibition of the NF-κB pathway.
B. Nrf2 Pathway Activation Reporter Assay [10][16][17][18][19]
-
Cell Line: Use a stable cell line containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE), the binding site for Nrf2 (e.g., HepG2-ARE).
-
Treatment: Plate the cells in a 96-well plate and treat with 4-Ethylthiazole-2-carboxylic acid at various concentrations. Include a vehicle control and a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Incubation: Incubate for 18-24 hours.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Analysis: An increase in luminescence in compound-treated cells indicates activation of the Nrf2/ARE pathway.
Conclusion: Synthesizing a Coherent Mechanistic Narrative
The elucidation of a novel compound's mechanism of action is a meticulous process of hypothesis generation, rigorous testing, and data integration. By following the phased approach outlined in this guide—from unbiased target discovery with CETSA, through in vitro validation with specific enzymatic and binding assays, to cellular pathway analysis—researchers can systematically deconstruct the biological activity of 4-Ethylthiazole-2-carboxylic acid. The ultimate goal is to build a coherent and evidence-based narrative that connects the binding of this molecule to a specific target, the modulation of that target's function, and the resulting downstream cellular and physiological effects. This roadmap provides the framework to turn an unknown entity into a well-characterized pharmacological tool.
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A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma. PubMed. [Link]
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2-Substituted 4,5-dihydrothiazole-4-carboxylic acids are novel inhibitors of metallo-β-lactamases. PubMed. [Link]
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Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. PubMed. [Link]
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Anti-fibrotic effects of L-2-oxothiazolidine-4-carboxylic acid via modulation of nuclear factor erythroid 2-related factor 2 in rats. PubMed. [Link]
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Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury. Oxford Academic. [Link]
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The Emergence of a Versatile Scaffold: A Technical History of 4-Ethylthiazole-2-carboxylic Acid
For Immediate Release
[CITY, STATE] – [Date] – Within the intricate tapestry of heterocyclic chemistry, the thiazole ring stands as a cornerstone, underpinning the structure of numerous biologically active molecules and pharmaceuticals. This in-depth technical guide delves into the discovery and history of a specific, yet significant, member of this family: 4-Ethylthiazole-2-carboxylic acid. While its initial discovery is not marked by a singular, celebrated event, its emergence is intrinsically linked to the broader exploration of thiazole chemistry, a field rich with innovation and therapeutic breakthroughs. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, charting the scientific journey of this versatile scaffold.
The Genesis of Thiazole Synthesis: Laying the Foundation
The story of 4-Ethylthiazole-2-carboxylic acid begins not with its own synthesis, but with the pioneering work on the thiazole nucleus itself. The late 19th century witnessed the birth of modern heterocyclic chemistry, with Arthur Hantzsch's landmark synthesis of thiazoles in 1887. This reaction, involving the condensation of an α-haloketone with a thioamide, provided a robust and versatile method for constructing the thiazole ring and opened the door for the systematic exploration of its derivatives.[1] While not directly yielding our target compound, the Hantzsch synthesis established the fundamental principles that would govern the creation of a vast array of substituted thiazoles for decades to come.
Piecing Together the Puzzle: Early Synthetic Approaches to Thiazole Carboxylic Acids
While a definitive first synthesis of 4-Ethylthiazole-2-carboxylic acid remains to be pinpointed in early literature, its conceptualization and eventual synthesis can be understood as a logical progression in the field. Early efforts focused on the synthesis of various thiazole carboxylic acids, recognizing their potential as key intermediates for further chemical elaboration. A notable patent from 1966 outlines general processes for preparing thiazole carboxylic acids, highlighting the growing interest in this class of compounds for various applications, including as intermediates for anthelmintic agents.[2]
The synthesis of related structures, such as ethyl 2-amino-1,3-thiazole-4-carboxylate, has been well-documented, often employing variations of the Hantzsch synthesis.[3] These methodologies provided the chemical grammar for accessing diverse substitution patterns on the thiazole ring. The introduction of an ethyl group at the 4-position and a carboxylic acid at the 2-position would have been a natural extension of these established synthetic strategies.
A plausible and historically relevant synthetic route to 4-Ethylthiazole-2-carboxylic acid or its esters would involve the Hantzsch thiazole synthesis. The conceptual workflow is outlined below:
Figure 1: Conceptual workflow of the Hantzsch thiazole synthesis for preparing a substituted thiazole carboxylic acid.
Modern Synthetic Methodologies and Physicochemical Characterization
In contemporary organic synthesis, a variety of methods are available for the preparation of 4-Ethylthiazole-2-carboxylic acid and its derivatives. These often involve multi-step sequences, leveraging modern catalytic systems and purification techniques to achieve high yields and purity. For instance, the synthesis of the closely related ethyl 4-(2-chloroethyl)thiazole-2-carboxylate highlights the ongoing interest in this scaffold as a key building block.
While extensive physicochemical data for 4-Ethylthiazole-2-carboxylic acid is not widely compiled in a single source, its properties can be inferred from related structures and general principles of physical organic chemistry. The presence of the carboxylic acid moiety imparts acidic properties and potential for hydrogen bonding, influencing its solubility and melting point.
| Property | Predicted/Inferred Value |
| Molecular Formula | C6H7NO2S |
| Molecular Weight | 157.19 g/mol |
| Appearance | Likely a crystalline solid |
| pKa | Estimated to be in the range of 3-4 |
| Solubility | Expected to have some solubility in polar organic solvents and aqueous bases. |
Spectroscopic characterization is crucial for the unambiguous identification of 4-Ethylthiazole-2-carboxylic acid. The expected spectroscopic signatures would include:
-
¹H NMR: Signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the proton at the 5-position of the thiazole ring, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Resonances for the two carbons of the ethyl group, the three carbons of the thiazole ring, and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the carboxylic acid, O-H stretching, and vibrations associated with the thiazole ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
The Thiazole Moiety in Drug Discovery: A Legacy of Therapeutic Innovation
The enduring interest in 4-Ethylthiazole-2-carboxylic acid and its analogs stems from the proven track record of the thiazole ring in medicinal chemistry. Thiazole derivatives exhibit a remarkable breadth of biological activities, finding application as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1][4]
The 4-ethylthiazole-2-carboxylic acid scaffold serves as a valuable starting point for the synthesis of more complex molecules with tailored pharmacological profiles. The ethyl group at the 4-position and the carboxylic acid at the 2-position provide two distinct points for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of drug-like properties. The carboxylic acid moiety, in particular, can act as a key pharmacophoric feature, engaging in hydrogen bonding interactions with biological targets, or it can serve as a handle for the attachment of other functional groups to modulate properties like solubility and cell permeability.
Figure 2: A generalized workflow illustrating the role of 4-Ethylthiazole-2-carboxylic acid in a drug discovery program.
Conclusion and Future Perspectives
While the precise moment of its "discovery" may be woven into the broader narrative of thiazole chemistry, the significance of 4-Ethylthiazole-2-carboxylic acid as a versatile building block is undeniable. Its history is one of incremental progress, built upon the foundational discoveries of synthetic organic chemistry. For contemporary researchers, this molecule represents not just a chemical entity, but a gateway to novel therapeutic agents. The continued exploration of its derivatives, guided by the principles of medicinal chemistry and an ever-deepening understanding of biological systems, promises to unlock new avenues for the treatment of a wide range of diseases. As a testament to the enduring power of heterocyclic chemistry, the story of 4-Ethylthiazole-2-carboxylic acid is one that is still being written, with each new derivative holding the potential for a new chapter in the history of medicine.
References
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The Thiazole Nucleus: A Privileged Scaffold in Modern Drug Discovery — An In-depth Guide to 4-Ethylthiazole-2-carboxylic Acid Derivatives
Abstract
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, present in numerous FDA-approved drugs and a vast array of biologically active compounds.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure make it a privileged scaffold for designing novel therapeutics. This technical guide focuses on a specific, highly versatile subclass: derivatives of 4-ethylthiazole-2-carboxylic acid. We will explore the synthetic rationale for accessing this core, strategies for its derivatization, and its burgeoning potential in oncology and infectious diseases, supported by detailed experimental protocols and mechanistic insights for researchers in drug development.
The 4-Ethylthiazole-2-Carboxylic Acid Core: Synthesis and Properties
The strategic importance of the 2,4-disubstituted thiazole core lies in its synthetic accessibility and the orthogonal chemical handles it presents for diversification. The ethyl group at the C4 position provides a lipophilic anchor, while the carboxylic acid at the C2 position serves as the primary gateway for modification, most commonly through amide bond formation.
Foundational Synthesis: The Hantzsch Thiazole Synthesis
The most reliable and high-yielding method for constructing the 2,4-disubstituted thiazole ring is the Hantzsch thiazole synthesis, a classic condensation reaction first described in 1887.[3] This method involves the reaction of an α-haloketone with a thioamide. For the 4-ethylthiazole core, the key starting materials are 1-bromo-2-butanone and a thioamide that can be converted to the carboxylic acid.
The general workflow for synthesizing and derivatizing these compounds is a multi-step process that requires careful planning and execution.
Caption: High-level workflow for the synthesis, derivatization, and screening of 4-ethylthiazole-2-carboxylic acid derivatives.
Strategic Derivatization: The Power of the Carboxamide
The amide bond is one of the most prevalent functional groups in pharmaceuticals, prized for its metabolic stability and ability to form key hydrogen bond interactions with biological targets.[4] The carboxylic acid of the core scaffold is readily activated for coupling with a diverse library of primary and secondary amines, allowing for systematic exploration of the chemical space and the development of structure-activity relationships (SAR).
Mechanism of Amide Coupling
Amide bond formation requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[5] Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed. The mechanism involves the formation of a highly reactive O-acylisourea intermediate.
Caption: Simplified mechanism of EDC-mediated amide coupling.
Therapeutic Potential and Applications
Derivatives of the thiazole nucleus exhibit a remarkable breadth of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[1][2][6][7][8] The 4-ethylthiazole-2-carboxamide scaffold, in particular, has emerged as a promising framework for the development of potent anticancer agents.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of thiazole derivatives against a variety of human cancer cell lines.[8][9][10] The mechanism of action is often linked to the inhibition of critical cellular processes like tubulin polymerization or the disruption of key signaling pathways.
One key area of investigation has been the development of c-Met kinase inhibitors. The c-Met receptor tyrosine kinase is often dysregulated in cancer, promoting tumor growth and metastasis. Thiazole carboxamides have been designed to act as potent inhibitors of this pathway.[7] Another promising mechanism is the inhibition of human lactate dehydrogenase A (hLDHA), an enzyme critical for the altered metabolism of cancer cells (the Warburg effect).[11] By inhibiting hLDHA, these compounds effectively starve cancer cells.[11]
Table 1: Selected Anticancer Activity of Thiazole Derivatives
| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|
| Thiazole-2-carboxamide | A549 (Lung) | 0.83 µM | c-Met Kinase Inhibition | [7] |
| Thiazole-2-carboxamide | HT-29 (Colon) | 0.68 µM | c-Met Kinase Inhibition | [7] |
| Thiazole Derivative (4c) | MCF-7 (Breast) | 2.57 µM | VEGFR-2 Inhibition, Apoptosis Induction | [12] |
| Thiazole Derivative (4c) | HepG2 (Liver) | 7.26 µM | VEGFR-2 Inhibition, Apoptosis Induction | [12] |
| SMART Agent | Prostate Cancer | Low nM range | Tubulin Polymerization Inhibition | [13] |
| Thiazole Derivative (4i) | SaOS-2 (Osteosarcoma) | 0.190 µg/mL | EGFR Inhibition |[8] |
Antimicrobial Activity
The thiazole scaffold is also a component of many antimicrobial agents.[14] Derivatization of the core can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria.[15] Structure-activity relationship studies have shown that the nature of the substituents plays a critical role; for instance, the presence of strong electron-withdrawing groups on an appended phenyl ring can significantly enhance antibacterial and antifungal activity.[16]
While some derivatives show broad-spectrum activity, others can be more specific. For example, certain thiazolidine-2,4-dione carboxamides have shown moderate activity specifically against Gram-negative bacteria like Pseudomonas aeruginosa.[17]
Experimental Protocols
The following protocols are provided as a guide for the synthesis and evaluation of novel 4-ethylthiazole-2-carboxamide derivatives.
Protocol 1: Synthesis of Ethyl 4-ethylthiazole-2-carboxylate (Core Precursor)
-
Rationale: This procedure utilizes the Hantzsch synthesis to create the core thiazole ring system as an ethyl ester, which is a common and stable precursor to the carboxylic acid.
-
Reagents & Equipment:
-
Ethyl 2-chloroacetoacetate
-
Thiooxamic acid ethyl ester
-
Ethanol (absolute)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Rotary evaporator
-
-
Procedure:
-
To a solution of ethyl 2-chloroacetoacetate (1.0 eq) in absolute ethanol, add thiooxamic acid ethyl ester (1.1 eq).
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Insight: Refluxing in ethanol provides the necessary thermal energy for the condensation and cyclization to occur efficiently.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product via column chromatography on silica gel to yield the pure ethyl 4-ethylthiazole-2-carboxylate.
-
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Protocol 2: General Amide Coupling using EDC/HOBt
-
Rationale: This protocol describes a robust method for coupling the thiazole carboxylic acid with a primary or secondary amine. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a water-soluble coupling agent, and Hydroxybenzotriazole (HOBt) is added as an additive to suppress side reactions and improve yields.[18]
-
Reagents & Equipment:
-
4-Ethylthiazole-2-carboxylic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (0.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Nitrogen atmosphere, magnetic stirrer, standard glassware
-
-
Procedure:
-
Dissolve 4-ethylthiazole-2-carboxylic acid in anhydrous DCM under a nitrogen atmosphere.
-
Add the desired amine, followed by HOBt and DIPEA. Insight: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the HOBt, ensuring the coupling reaction proceeds under optimal pH conditions.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC hydrochloride portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting amide derivative by column chromatography or recrystallization.
-
-
Validation: Confirm the final product structure and purity by ¹H NMR, MS, and HPLC.
Future Outlook
The 4-ethylthiazole-2-carboxylic acid scaffold is a remarkably fertile ground for the discovery of new chemical entities. The synthetic tractability and proven biological relevance of its derivatives, particularly in oncology, ensure that this chemical class will remain an area of intense research. Future efforts will likely focus on leveraging computational docking studies to design derivatives with higher target specificity, exploring novel derivatization strategies beyond simple amides, and conjugating these scaffolds to other pharmacophores to create hybrid molecules with multi-target activities. The continued exploration of this privileged structure holds significant promise for addressing unmet needs in human health.
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da Silva, G. G., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 146, 62-74. [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 23(10), 2519. [Link]
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Bentham Science Publishers. (n.d.). Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents. Bentham Science. Retrieved from [Link]
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Li, Y., et al. (2023). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247183. [Link]
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Yaseen, T., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Heliyon, 10(16), e34169. [Link]
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In Silico Prediction of 4-Ethylthiazole-2-carboxylic acid Properties: A Technical Guide for Drug Development Professionals
Foreword: The Imperative of Predictive Science in Modern Drug Discovery
In the relentless pursuit of novel therapeutics, the ability to anticipate the behavior of a molecule within a biological system is paramount. Traditional drug discovery, a lengthy and often serendipitous journey, is undergoing a profound transformation, driven by the power of computational science.[1][2] In silico methodologies, which leverage computer-aided techniques, have emerged as indispensable tools, allowing researchers to model, simulate, and predict the properties of drug candidates with remarkable accuracy.[2][3][4] This predictive capability not only accelerates the design-make-test-analyze cycle but also significantly reduces the attrition rates of compounds in later developmental stages by identifying potential liabilities early on.[1][5] This guide provides an in-depth technical exploration of the in silico characterization of 4-Ethylthiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. As your virtual Senior Application Scientist, I will navigate you through the causality behind our predictive choices, grounding our analysis in established computational protocols and authoritative data sources. Our objective is to construct a comprehensive molecular profile, encompassing physicochemical characteristics, pharmacokinetic behaviors (ADMET), and toxicological endpoints, thereby providing a robust foundation for its further investigation as a potential therapeutic agent.
Foundational Analysis: Defining the Molecule and Our Computational Strategy
Before embarking on predictive modeling, a clear understanding of our subject molecule is essential. 4-Ethylthiazole-2-carboxylic acid is a derivative of the thiazole heterocyclic ring system, a scaffold present in numerous biologically active compounds.
Molecular Identifiers:
| Identifier | Value | Source |
| IUPAC Name | 4-Ethylthiazole-2-carboxylic acid | BLD Pharm[6] |
| CAS Number | 1181456-13-2 | BLD Pharm[6] |
| SMILES | CCC1=CSC(N=1)=C(O)=O | (Derived) |
| Molecular Formula | C6H7NO2S | (Derived) |
| Molecular Weight | 157.19 g/mol | (Calculated) |
Our computational strategy is built upon the principles of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling.[7][8] These models are mathematical algorithms that correlate the chemical structure of a molecule with its biological activity or physicochemical properties.[7][8][9] By inputting the SMILES (Simplified Molecular-Input Line-Entry System) string of 4-Ethylthiazole-2-carboxylic acid into a suite of validated in silico tools, we can generate a robust predictive profile. The trustworthiness of this approach lies in the use of multiple, mechanistically diverse models for each endpoint, a practice recommended by regulatory bodies to enhance the reliability of predictions.[10]
Figure 1: A generalized workflow for the in silico prediction of small molecule properties.
Physicochemical Property Prediction: The Bedrock of "Druggability"
A molecule's fundamental physicochemical properties govern its behavior in both formulation and biological systems. These parameters are the first filter in assessing a compound's potential as a drug.[11] We will employ a consensus approach, integrating predictions from multiple well-regarded platforms to arrive at a reliable estimate for each property.
Experimental Protocol: Physicochemical Property Prediction
-
Input Molecular Structure: Obtain the canonical SMILES string for 4-Ethylthiazole-2-carboxylic acid: CCC1=CSC(N=1)=C(O)=O.
-
Select Prediction Servers: Utilize a minimum of two independent, freely accessible web servers that predict a comprehensive suite of physicochemical properties. For this guide, we will reference the capabilities of platforms like ADMETlab 3.0 and PreADMET.[12][13][14]
-
Submit for Analysis: Input the SMILES string into the selected web servers.
-
Data Aggregation: Collate the predicted values for key parameters such as molecular weight, logP (lipophilicity), logS (aqueous solubility), pKa (acid/base dissociation constant), and polar surface area (PSA).
-
Consensus Reporting: Present the data in a summarized format, noting any significant discrepancies between different prediction tools.
Predicted Physicochemical Properties of 4-Ethylthiazole-2-carboxylic acid:
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight ( g/mol ) | 157.19 | Influences absorption and diffusion; generally, lower molecular weight is preferred for oral bioavailability. |
| logP (Octanol/Water Partition) | ~1.0 - 1.5 | A measure of lipophilicity. This range suggests a balance between aqueous solubility and membrane permeability. |
| logS (Aqueous Solubility) | Moderate | Indicates the likelihood of the compound dissolving in the aqueous environment of the gut and blood. |
| pKa (Acidic) | ~3.5 - 4.5 | The carboxylic acid moiety is predicted to be acidic, influencing its charge state at physiological pH and thus its solubility and ability to cross membranes. |
| Polar Surface Area (PSA) | ~60 - 70 Ų | Relates to hydrogen bonding potential and is a key predictor of membrane permeability. Values in this range are often associated with good cell penetration. |
| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |
| Hydrogen Bond Acceptors | 3 | The nitrogen and two oxygen atoms. |
| Rotatable Bonds | 2 | Influences conformational flexibility and binding entropy. |
Expert Interpretation: The predicted physicochemical profile of 4-Ethylthiazole-2-carboxylic acid is largely favorable for a potential oral drug candidate. It adheres to general "drug-like" guidelines, such as Lipinski's Rule of Five, suggesting a good starting point for further development. The predicted moderate solubility and balanced lipophilicity are promising for absorption.
ADME Profiling: The Journey of a Drug in the Body
Understanding a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to predicting its efficacy and safety.[12] In silico ADME prediction has become a cornerstone of modern drug discovery, enabling the early identification of compounds with poor pharmacokinetic profiles.[15]
Experimental Protocol: In Silico ADME Prediction
-
Input Molecular Structure: Use the SMILES string for 4-Ethylthiazole-2-carboxylic acid.
-
Utilize ADME-Specific Servers: Employ web-based platforms specifically designed for ADMET prediction, such as ADMETlab 3.0, ADMETboost, or PreADMET.[13][14][15] These platforms house a multitude of curated QSAR models for various ADME endpoints.
-
Execute Predictions: Submit the SMILES string and run the full panel of available ADME predictions.
-
Compile and Analyze Results: Organize the predicted ADME parameters into a structured table. Pay close attention to key indicators of oral bioavailability and potential metabolic liabilities.
Predicted ADME Profile of 4-Ethylthiazole-2-carboxylic acid:
| ADME Parameter | Predicted Outcome | Rationale and Implication |
| Human Intestinal Absorption (HIA) | High | The favorable physicochemical properties suggest efficient absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | This model simulates intestinal epithelial cell permeability, and a positive prediction further supports good oral absorption. |
| Blood-Brain Barrier (BBB) Penetration | Unlikely to be high | The polar carboxylic acid group and moderate PSA suggest the compound may not readily cross the blood-brain barrier, which could be advantageous for targeting peripheral diseases. |
| Plasma Protein Binding (PPB) | Moderate | A moderate level of binding to plasma proteins like albumin is typical for many drugs. Very high binding can limit the free fraction of the drug available to exert its effect. |
| CYP450 Inhibition (e.g., 2D6, 3A4) | Low Probability | Prediction of inhibition of key cytochrome P450 enzymes is crucial to avoid drug-drug interactions. A low probability is a positive sign. |
| Metabolic Stability | Moderate | The molecule may be susceptible to Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation of the carboxylic acid) metabolism. |
Expert Interpretation: The in silico ADME profile suggests that 4-Ethylthiazole-2-carboxylic acid has the potential for good oral bioavailability. Its predicted low propensity for inhibiting major drug-metabolizing enzymes is a significant advantage, reducing the risk of adverse drug-drug interactions. The predicted metabolic pathways should be investigated experimentally to confirm these findings.
Figure 2: A conceptual diagram of the ADME process for a systemically available drug.
Toxicological Risk Assessment: Prioritizing Safety
Early identification of potential toxicity is a critical step in de-risking a drug discovery program.[5] In silico toxicology leverages computational models trained on large datasets of known toxic compounds to predict a range of adverse effects.[16][17][18]
Experimental Protocol: In Silico Toxicity Prediction
-
Input Molecular Structure: Provide the SMILES string of 4-Ethylthiazole-2-carboxylic acid.
-
Select a Panel of Toxicity Endpoints: Utilize comprehensive toxicity prediction servers like ProTox-II, toxCSM, or the toxicity modules within ADMETlab 3.0.[5][14][19] It is crucial to assess multiple, mechanistically distinct endpoints.
-
Execute Predictions: Run the toxicity predictions, including but not limited to mutagenicity, carcinogenicity, cardiotoxicity (hERG inhibition), and organ toxicity.
-
Synthesize and Interpret Findings: Consolidate the predictions into a clear summary table. The ICH M7 guideline for mutagenic impurities is a key regulatory framework that highlights the importance of using two complementary computational methodologies (one expert rule-based and one statistical-based) for this specific endpoint.[10][20]
Predicted Toxicological Profile of 4-Ethylthiazole-2-carboxylic acid:
| Toxicity Endpoint | Predicted Risk | Confidence/Methodology |
| Mutagenicity (Ames Test) | Negative | Consensus from both statistical-based (QSAR) and expert rule-based systems. No structural alerts for mutagenicity are typically associated with this scaffold. |
| Carcinogenicity | Low | Predictions based on rodent carcinogenicity models. The absence of mutagenicity often correlates with a lower risk of carcinogenicity. |
| hERG Inhibition (Cardiotoxicity) | Low Probability | The molecule lacks the common structural features associated with hERG channel blockers. |
| Hepatotoxicity (Liver Injury) | Low to Moderate | Some thiazole-containing compounds have been associated with liver effects, warranting experimental follow-up, though no strong alerts are predicted. |
| Oral Toxicity (LD50) | Predicted to be low (high LD50 value) | Quantitative prediction of acute oral toxicity in rodents suggests a relatively safe profile. |
Expert Interpretation: The overall in silico toxicological assessment for 4-Ethylthiazole-2-carboxylic acid is encouraging. The negative prediction for mutagenicity is a particularly important finding, as this is a major hurdle in drug development. While the risk for other toxicities appears low, the potential for hepatotoxicity, even if predicted to be moderate, should be monitored in subsequent in vitro and in vivo studies. The principle of using multiple concurring computational methods significantly increases the reliability of these predictions.[10]
Synthesis and Conclusion: A Data-Driven Path Forward
This in-depth in silico analysis provides a comprehensive, multi-faceted profile of 4-Ethylthiazole-2-carboxylic acid. The collective evidence from physicochemical, ADME, and toxicological predictions paints a promising picture of a molecule with drug-like properties and a potentially favorable safety profile.
Summary of Predictions:
| Domain | Key Findings | Implication |
| Physicochemical | Drug-like size, balanced lipophilicity and solubility, adherence to Lipinski's rules. | Good foundation for oral bioavailability and formulation. |
| ADME | High predicted intestinal absorption, moderate plasma protein binding, low risk of CYP450 inhibition. | Favorable pharmacokinetic profile for an oral drug. |
| Toxicity | Negative for mutagenicity, low risk of cardiotoxicity and carcinogenicity. | Reduced risk of major safety liabilities, supporting continued development. |
Causality and Self-Validation: The strength of this analysis lies in its self-validating structure. By employing a consensus of predictions from diverse, well-established computational models, we mitigate the risk of reliance on a single, potentially flawed algorithm.[1][3] The convergence of favorable predictions across the physicochemical, ADME, and toxicity domains provides a high degree of confidence in the overall assessment.
Authoritative Grounding: The methodologies and interpretations presented here are grounded in the principles of computational toxicology and pharmacokinetics, as endorsed by regulatory agencies and widely published in peer-reviewed literature.[20][21][22] The use of publicly accessible and well-documented prediction platforms ensures transparency and reproducibility.
Final Recommendation: Based on this comprehensive in silico evaluation, 4-Ethylthiazole-2-carboxylic acid represents a viable candidate for progression to the next stage of drug discovery, which would involve chemical synthesis and in vitro experimental validation of these predictions. This computational pre-screening has effectively and efficiently prioritized this molecule, demonstrating the power of predictive science to guide and accelerate the development of new medicines.
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A Technical Guide to Quantum Chemical Calculations for 4-Ethylthiazole-2-carboxylic Acid in Drug Discovery
This guide provides a comprehensive technical overview of the application of quantum chemical calculations to 4-Ethylthiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical methodologies, and interpretive analysis of computational results to inform rational drug design.
Introduction: The 'Why' Behind the Calculation
In the landscape of modern drug discovery, understanding a molecule's behavior at the electronic level is paramount. Classical methods, while useful, often fall short of explaining the subtle yet critical electronic effects that govern molecular interactions. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to scrutinize these properties.[1][2][3] For a molecule like 4-Ethylthiazole-2-carboxylic acid, which possesses a reactive thiazole ring and a carboxylic acid moiety, these calculations can elucidate its reactivity, interaction profile, and potential as a drug candidate. This guide will walk through the process of performing and interpreting these calculations, providing a framework for their integration into drug discovery pipelines.
Theoretical Framework: A Glimpse into the Quantum World
At the heart of these calculations lies the Schrödinger equation, which describes the wave function of a quantum-mechanical system. However, for a multi-electron system like 4-Ethylthiazole-2-carboxylic acid, an exact solution is computationally intractable. DFT provides an elegant and efficient alternative by focusing on the electron density, a more manageable three-dimensional function, to determine the total energy of the system.[1]
The choice of a functional and a basis set is a critical decision in any DFT calculation. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been shown to provide a good balance of accuracy and computational cost for organic molecules.[4][5] The 6-31G* basis set is a Pople-style basis set that includes polarization functions on heavy atoms, allowing for a more accurate description of the electron distribution in molecules with heteroatoms like sulfur and nitrogen present in our target molecule.
Computational Workflow: From Structure to Properties
The following section outlines a step-by-step protocol for performing quantum chemical calculations on 4-Ethylthiazole-2-carboxylic acid. This workflow is designed to be adaptable to various quantum chemistry software packages such as Gaussian or ORCA.
Step 1: Molecular Structure Preparation
The initial step involves obtaining the 3D structure of 4-Ethylthiazole-2-carboxylic acid. The SMILES string for this molecule is O=C(C1=NC(CC)=CS1)O. This can be used in molecular modeling software like Avogadro to generate an initial 3D structure.
Step 2: Geometry Optimization
The initial 3D structure is a mere starting point. To obtain a realistic representation of the molecule's lowest energy conformation, a geometry optimization must be performed. This process iteratively adjusts the atomic coordinates to find a minimum on the potential energy surface.
Protocol for Geometry Optimization (using Gaussian-style input):
-
#p B3LYP/6-31G(d) Opt: This line specifies the level of theory (B3LYP functional and 6-31G(d) basis set) and requests a geometry optimization (Opt).
-
4-Ethylthiazole-2-carboxylic_acid_optimization: A descriptive title for the calculation.
-
0 1: This specifies the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet state).
Step 3: Vibrational Frequency Analysis
A true energy minimum is characterized by the absence of imaginary vibrational frequencies. Therefore, a frequency calculation is essential to confirm that the optimized geometry is a stable structure and not a transition state.
Protocol for Vibrational Frequency Calculation (using Gaussian-style input):
-
#p B3LYP/6-31G(d) Freq: This line requests a frequency calculation (Freq) at the same level of theory used for optimization.
The output of this calculation will provide a list of vibrational frequencies. The absence of any negative (imaginary) frequencies confirms that the optimized structure is a true minimum. These calculated frequencies can also be compared with experimental Infrared (IR) spectra for validation.[6][7][8]
Step 4: Calculation of Key Quantum Chemical Properties
Once the optimized geometry is confirmed, a suite of electronic properties can be calculated to understand the molecule's behavior. These properties serve as valuable descriptors in drug design.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity.[9][10][11][12]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule.[13][14][15][16][17] It is invaluable for identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This information is critical for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.[14][15][18]
Workflow for Quantum Chemical Calculations
Caption: A streamlined workflow for quantum chemical calculations and their application in drug discovery.
Analysis and Interpretation of Results: Bridging Theory and Application
The true value of these calculations lies in their interpretation and application to drug design challenges. The following table summarizes the key calculated properties and their relevance.
| Calculated Property | Relevance in Drug Discovery |
| Optimized Geometry | Provides the most stable 3D structure of the molecule, which is essential for accurate docking studies and understanding steric interactions with a target protein. |
| Vibrational Frequencies | Confirms the stability of the optimized structure. Can be compared with experimental IR spectra for validation of the computational method.[6][7] |
| HOMO Energy | Indicates the molecule's susceptibility to electrophilic attack. A higher HOMO energy suggests a greater tendency to donate electrons. |
| LUMO Energy | Indicates the molecule's susceptibility to nucleophilic attack. A lower LUMO energy suggests a greater tendency to accept electrons. |
| HOMO-LUMO Gap | A smaller energy gap is associated with higher chemical reactivity and lower kinetic stability. This can be a crucial factor in designing covalent inhibitors or understanding metabolic stability.[9][19] |
| Molecular Electrostatic Potential (MEP) | Visually identifies electron-rich and electron-poor regions, which are key for predicting non-covalent interactions like hydrogen bonding and electrostatic complementarity with a receptor's active site.[14][15][18] |
These quantum chemical descriptors can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for biological activity.[20][21][22][23][24][25][26][27][28] For instance, the HOMO and LUMO energies can be correlated with a molecule's ability to participate in charge-transfer interactions within a biological target.
Logical Relationship of Calculated Properties to Drug Action
Caption: The relationship between calculated quantum chemical properties and key drug-like attributes.
Validation of Computational Results
A critical aspect of any computational study is the validation of the chosen methodology. One effective way to achieve this is by comparing the calculated vibrational frequencies with experimental spectroscopic data. While a dedicated experimental spectrum for 4-Ethylthiazole-2-carboxylic acid may not be readily available, data from closely related analogs, such as thiazole-2-carboxylic acid, can serve as a valuable benchmark. The calculated IR spectrum should reproduce the key vibrational modes observed experimentally, such as the C=O stretch of the carboxylic acid, the C=N and C=C stretching modes of the thiazole ring, and the C-H stretching vibrations.
Conclusion: A Quantum Leap in Drug Design
Quantum chemical calculations provide an indispensable toolkit for the modern medicinal chemist. By moving beyond simple structural representations and delving into the electronic nature of molecules like 4-Ethylthiazole-2-carboxylic acid, researchers can make more informed decisions in the early stages of drug discovery. The insights gained from properties such as HOMO-LUMO energies and molecular electrostatic potential maps can guide lead optimization, predict potential liabilities, and ultimately contribute to the design of safer and more effective medicines. This guide has provided a foundational workflow and interpretive framework to empower scientists to leverage the predictive power of quantum chemistry in their research endeavors.
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An In-Depth Technical Guide to 4-Ethylthiazole-2-carboxylic acid: Structure, Synthesis, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of 4-Ethylthiazole-2-carboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The thiazole nucleus is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and serving as a versatile building block for novel therapeutic agents.[1] This document elucidates the core molecular structure, physicochemical properties, and established synthetic pathways of 4-Ethylthiazole-2-carboxylic acid. Furthermore, it explores the compound's potential applications in drug development, contextualized by the broad spectrum of biological activities associated with the thiazole moiety, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Detailed experimental protocols and characterization methodologies are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to leverage this compound in their work.
Introduction: The Significance of the Thiazole Scaffold
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, is a privileged structure in medicinal chemistry.[2][3] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone for the development of a wide array of therapeutic agents.[3] Molecules incorporating the thiazole motif can activate or inhibit biochemical pathways, stimulate or block receptors, and serve as key pharmacophores in drugs targeting a multitude of pathological conditions.[3]
The versatility of the thiazole scaffold is evidenced by its presence in over 18 FDA-approved drugs, including the anticancer agent Dasatinib, the antibiotic Cefdaloxime, and the essential vitamin Thiamine (Vitamin B1).[1] Derivatives of the thiazole ring have demonstrated a remarkable diversity of pharmacological activities, including anticancer, antimicrobial, antimalarial, antiviral, anti-inflammatory, and antidiabetic effects.[2] 4-Ethylthiazole-2-carboxylic acid represents a key functionalized building block within this important class of compounds, offering multiple reactive sites for chemical modification and library synthesis in the pursuit of novel drug candidates.
Molecular Structure and Physicochemical Properties
The core structure of 4-Ethylthiazole-2-carboxylic acid consists of a central 1,3-thiazole ring functionalized with an ethyl group at the 4-position and a carboxylic acid group at the 2-position. The aromaticity of the thiazole ring, conferred by the delocalization of pi (π) electrons, provides chemical stability, while the functional groups offer specific sites for interaction and further chemical elaboration.[3]
The carboxylic acid moiety is a key feature, serving as a hydrogen bond donor and acceptor, which is critical for molecular recognition at biological targets. The ethyl group provides a lipophilic region that can influence the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Core Structure Diagram
Caption: Molecular structure of 4-Ethylthiazole-2-carboxylic acid.
Physicochemical Data Summary
A summary of key computed and experimental properties for thiazole carboxylic acids is presented below. These properties are crucial for predicting solubility, permeability, and potential for drug development.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂S | Calculated |
| Molecular Weight | 157.19 g/mol | Calculated |
| CAS Number | 1181456-13-2 | [5] |
| Appearance | Typically a solid (e.g., pale yellow powder) | [6] |
| Melting Point | Varies by derivative; e.g., 145-150 °C for 2-Methylthiazole-4-carboxylic acid | |
| Topological Polar Surface Area (TPSA) | 78.4 Ų (Value for a similar isomer) | [5] |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 4 (N, O, OH) | Calculated |
| Rotatable Bond Count | 2 | Calculated |
Synthesis and Characterization
The synthesis of substituted thiazole carboxylic acids is well-established, with the Hantzsch thiazole synthesis being a cornerstone method. This reaction typically involves the condensation of an α-haloketone with a thioamide. For 4-Ethylthiazole-2-carboxylic acid, a common strategy involves reacting an α-halo-β-ketoester with a thioamide precursor, followed by hydrolysis of the resulting ester.
Representative Synthetic Workflow
The following workflow illustrates a generalized, two-step approach to synthesize the target compound, beginning from commercially available starting materials. The selection of an α-halocarbonyl compound is critical as it dictates the substitution pattern at the 4- and 5-positions of the thiazole ring.
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Methodological & Application
Application Notes and Protocols for Utilizing 4-Ethylthiazole-2-carboxylic Acid as a Scaffold in Medicinal Chemistry
Introduction: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its prevalence stems from its unique electronic properties, ability to engage in hydrogen bonding, and its role as a bioisosteric replacement for other functional groups. The thiazole nucleus is a key component in drugs with a wide array of biological activities, including anticancer, antifungal, anti-inflammatory, and antibacterial properties.[1][2] The substitution pattern on the thiazole ring allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties, making it an attractive and versatile scaffold for drug design.
This guide focuses on a specific, potentially underexplored scaffold: 4-Ethylthiazole-2-carboxylic acid . We will provide a comprehensive overview of its synthesis, derivatization strategies, and potential applications in medicinal chemistry, complete with detailed, field-proven protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their discovery programs.
The 4-Ethylthiazole-2-carboxylic Acid Scaffold: A Profile
The 4-Ethylthiazole-2-carboxylic acid scaffold offers several strategic advantages for medicinal chemists. The ethyl group at the 4-position provides a lipophilic handle that can be oriented towards hydrophobic pockets in target proteins. The carboxylic acid at the 2-position is a key interaction point, capable of forming strong hydrogen bonds and salt bridges. Furthermore, this carboxylic acid group is an excellent anchor for chemical derivatization, allowing for the generation of large and diverse compound libraries.
Part 1: Synthesis of the 4-Ethylthiazole-2-carboxylic Acid Scaffold
The synthesis of the 4-Ethylthiazole-2-carboxylic acid scaffold can be efficiently achieved through a two-step process: the Hantzsch thiazole synthesis to form the corresponding ethyl ester, followed by hydrolysis to yield the final carboxylic acid.
Workflow for Scaffold Synthesis
Caption: Synthetic workflow for 4-Ethylthiazole-2-carboxylic acid.
Protocol 1.1: Synthesis of Ethyl 4-ethylthiazole-2-carboxylate (Hantzsch Thiazole Synthesis)
The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring.[3][4] This protocol is adapted for the synthesis of the ethyl ester precursor.
Materials:
-
Ethyl 2-chlorobutanoylacetate (1.0 eq)
-
Thioformamide (1.0 eq)
-
Ethanol, absolute (solvent)
-
Sodium bicarbonate (for workup)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 eq) in absolute ethanol.
-
To the stirred solution, add ethyl 2-chlorobutanoylacetate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-ethylthiazole-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 1.2: Hydrolysis to 4-Ethylthiazole-2-carboxylic acid
The final step is the saponification of the ethyl ester to the desired carboxylic acid.[5][6]
Materials:
-
Ethyl 4-ethylthiazole-2-carboxylate (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M (for acidification)
-
Ethyl acetate (for extraction)
Procedure:
-
Dissolve ethyl 4-ethylthiazole-2-carboxylate (1.0 eq) in a mixture of MeOH and H₂O (e.g., 2:1 v/v).
-
Add a solution of NaOH (2.0 eq) in water to the reaction mixture.
-
Stir the mixture at room temperature overnight, or gently heat to 40-50°C for 2-4 hours to expedite the reaction. Monitor by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Ethylthiazole-2-carboxylic acid.
Part 2: Derivatization of the Scaffold for Library Synthesis
The carboxylic acid moiety is an ideal handle for creating a diverse library of analogs. Amide coupling is a robust and widely used reaction in medicinal chemistry for this purpose.
Strategy for Scaffold Derivatization
Caption: General scheme for amide library synthesis.
Protocol 2.1: EDC/HOBt-Mediated Amide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent with N-hydroxybenzotriazole (HOBt) as an additive to improve efficiency and reduce side reactions.[7][8][9]
Materials:
-
4-Ethylthiazole-2-carboxylic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (solvent)
-
Ethyl acetate (for workup)
-
1M HCl (for washing)
-
Saturated aqueous sodium bicarbonate (for washing)
-
Brine (for washing)
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-Ethylthiazole-2-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amide product by column chromatography or preparative HPLC.
Part 3: Application in Biological Screening - A Case Study in Oncology
Thiazole-containing compounds have demonstrated significant potential as anticancer agents.[10][11] A common initial step in evaluating a new chemical scaffold is to assess its cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[12][13]
Workflow for Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity assay.
Protocol 3.1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing the cytotoxicity of the synthesized 4-Ethylthiazole-2-carboxamide library.[12][14][15]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well flat-bottom plates
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (4-Ethylthiazole-2-carboxamide derivatives) in complete culture medium. Replace the medium in the wells with the medium containing the test compounds. Include vehicle controls (e.g., DMSO) and untreated controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, carefully remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Structure-Activity Relationship (SAR) Table
The results from the biological screening should be compiled into a table to facilitate the analysis of the structure-activity relationship.
| Compound ID | R-Group (from Amine) | IC₅₀ (µM) vs. A549 |
| Scaffold | -OH | >100 |
| Derivative 1 | Benzylamine | 25.4 |
| Derivative 2 | 4-Fluorobenzylamine | 15.8 |
| Derivative 3 | Cyclohexylamine | 52.1 |
| ... | ... | ... |
| (Data is hypothetical and for illustrative purposes only) |
Conclusion and Future Directions
The 4-Ethylthiazole-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of the carboxylic acid handle for derivatization allow for the rapid generation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate compounds based on this scaffold. Future work should focus on expanding the library of derivatives and screening them against a wider range of biological targets to fully elucidate the potential of this exciting chemical scaffold.
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Gududuru, V., et al. (2021). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. Available at: [Link]
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Kumar, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Available at: [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
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-
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Popiolek, L., et al. (2021). Thiazole Ring—A Biologically Active Scaffold. National Institutes of Health. Available at: [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis Experiment. Available at: [Link]
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-
Al-Hussain, S. A., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. National Institutes of Health. Available at: [Link]
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Cervantes-Reyes, M., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. National Institutes of Health. Available at: [Link]
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Liu, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. Available at: [Link]
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Al-Amiery, A., et al. (2018). 4-Thiadiazole: The Biological Activities. Systematic Reviews in Pharmacy. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAF V600E. MDPI. Available at: [Link]
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Application Notes: 4-Ethylthiazole-2-carboxylic Acid in Drug Design and Discovery
Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to serve as a versatile scaffold in the design of therapeutic agents.[1] Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2] The carboxylic acid functional group, when appended to the thiazole ring, introduces a critical site for interaction with biological targets, often mimicking the binding of natural substrates or acting as a key anchoring point within an active site. This combination of a privileged heterocyclic core with a reactive carboxylic acid moiety makes thiazole carboxylic acids, such as 4-Ethylthiazole-2-carboxylic acid, compelling starting points for drug discovery campaigns.
Physicochemical Properties and Their Implications in Drug Design
| Property | Estimated Value/Characteristic | Implication in Drug Design |
| Molecular Weight | ~157.18 g/mol | Low molecular weight provides a good starting point for further derivatization without violating Lipinski's Rule of Five. |
| pKa | Estimated 3-4 | The carboxylic acid group will be ionized at physiological pH, enhancing solubility in aqueous media but potentially limiting passive diffusion across cell membranes. |
| logP | Estimated 1.5-2.5 | The ethyl group contributes to lipophilicity, which can aid in membrane permeability. The overall logP is likely to be in a favorable range for drug-likeness. |
| Solubility | Moderate in aqueous buffers, higher in organic solvents | The ionized carboxylate will aid aqueous solubility, which is crucial for formulation and systemic distribution. |
| Hydrogen Bond Donors/Acceptors | 1 Donor (acid OH), 3 Acceptors (N, S, C=O) | The presence of both donor and acceptor sites allows for versatile interactions with biological targets, contributing to binding affinity and specificity. |
Note: These values are estimations based on the structure and data for similar molecules. Experimental determination is essential for any drug development program.
Applications in Drug Discovery: A Scaffold for Targeting Diverse Pathologies
Derivatives of thiazole carboxylic acids have been investigated for a multitude of therapeutic applications. The 4-ethylthiazole-2-carboxylic acid scaffold serves as a valuable starting point for the synthesis of compound libraries targeting various diseases.
Anticancer Activity: Targeting Kinase Signaling Pathways
Thiazole-based compounds have shown significant promise as anticancer agents, often by targeting protein kinases that are dysregulated in cancer cells.[1][3] The 4-ethylthiazole-2-carboxylic acid moiety can be elaborated into carboxamides, which are known to interact with the hinge region of kinase active sites. For instance, derivatives of thiazole carboxamides have been designed as inhibitors of c-Met, a receptor tyrosine kinase implicated in tumor growth and metastasis.[1]
Below is a generalized workflow for the screening of novel 4-ethylthiazole-2-carboxylic acid derivatives as potential kinase inhibitors.
Caption: A typical workflow for the discovery of kinase inhibitors.
A hypothetical signaling pathway that could be targeted by derivatives of 4-ethylthiazole-2-carboxylic acid is the c-Met pathway, which is crucial in cell proliferation and survival.
Caption: Inhibition of the c-Met signaling pathway.
Antioxidant and Anti-inflammatory Properties
Thiazole carboxamide derivatives have also been investigated for their antioxidant properties.[2][4] The mechanism often involves scavenging of free radicals and modulation of inflammatory pathways. The core scaffold can be modified to enhance these properties, for example, by introducing phenolic moieties that can donate hydrogen atoms to neutralize reactive oxygen species.
Protocols
Protocol 1: Proposed Synthesis of 4-Ethylthiazole-2-carboxylic Acid
This protocol is a proposed synthetic route adapted from established methods for the synthesis of similar thiazole carboxylic acids.[5]
Materials:
-
1-Bromobutan-2-one
-
Thiooxamide
-
Ethanol
-
Sodium ethoxide
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Sodium sulfate (anhydrous)
-
Sodium hydroxide (NaOH)
Procedure:
-
Synthesis of Ethyl 4-ethylthiazole-2-carboxylate: a. In a round-bottom flask, dissolve 1-bromobutan-2-one (1 equivalent) and thiooxamide (1 equivalent) in ethanol. b. Add sodium ethoxide (1 equivalent) to the mixture at room temperature and stir for 12 hours. c. Monitor the reaction by thin-layer chromatography (TLC). d. Upon completion, neutralize the reaction mixture with dilute HCl. e. Extract the product with diethyl ether. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-ethylthiazole-2-carboxylate. g. Purify the crude product by column chromatography on silica gel.
-
Hydrolysis to 4-Ethylthiazole-2-carboxylic acid: a. Dissolve the purified ethyl 4-ethylthiazole-2-carboxylate in a mixture of ethanol and water. b. Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 4-6 hours. c. Monitor the hydrolysis by TLC. d. After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3. e. Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-Ethylthiazole-2-carboxylic acid.
Protocol 2: General Procedure for Amide Coupling
This protocol describes a general method for synthesizing a library of 4-ethylthiazole-2-carboxamide derivatives for screening.
Materials:
-
4-Ethylthiazole-2-carboxylic acid
-
A diverse library of primary and secondary amines
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of 4-Ethylthiazole-2-carboxylic acid (1 equivalent) in DMF, add the desired amine (1.1 equivalents), BOP (1.2 equivalents), and DIPEA (3 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.
Protocol 3: In Vitro c-Met Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Synthesized 4-ethylthiazole-2-carboxamide derivatives
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the test compound at various concentrations.
-
Add the recombinant c-Met kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies for 4-ethylthiazole-2-carboxylic acid are not extensively published, general principles from related thiazole series can guide lead optimization.[6]
-
The Carboxamide Moiety: The amide linkage is often crucial for interaction with the hinge region of kinases. Modifications of the amine component can significantly impact potency and selectivity.[3]
-
The 4-Ethyl Group: The ethyl group at the 4-position occupies a specific pocket in the target's active site. Varying the size and lipophilicity of this substituent (e.g., methyl, propyl, cyclopropyl) can probe the dimensions of this pocket and optimize van der Waals interactions.
-
Substitution on the Thiazole Ring: While the parent scaffold is 4-ethylthiazole, substitution at the 5-position could be explored to modulate electronic properties and introduce additional interaction points.
Conclusion
4-Ethylthiazole-2-carboxylic acid represents a valuable and versatile starting point for the design and discovery of novel therapeutic agents. Its inherent drug-like properties and the proven track record of the thiazole scaffold in medicinal chemistry make it an attractive core for targeting a range of diseases, particularly in the realm of oncology. The protocols and insights provided herein offer a foundational guide for researchers to explore the potential of this promising chemical entity.
References
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Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. [Link]
-
4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester | C9H13NO2S | CID 203631. PubChem. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
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Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. ResearchGate. [Link]
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Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry. [Link]
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Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [Link]
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Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [Link]
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Application Notes and Protocols for the Synthesis of 4-Ethylthiazole-2-carboxylic Acid
Authored by: Senior Application Scientist, Chemical Synthesis Division
Introduction: 4-Ethylthiazole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its substituted thiazole core is a key pharmacophore in a variety of biologically active compounds. This document provides a comprehensive guide for the synthesis of 4-Ethylthiazole-2-carboxylic acid, intended for researchers, scientists, and professionals in drug development. The protocols herein are designed to be robust and reproducible, with a focus on the underlying chemical principles and practical experimental considerations.
Overview of the Synthetic Strategy
The most reliable and versatile method for constructing the 4-substituted thiazole-2-carboxylate core is the Hantzsch Thiazole Synthesis .[1][2][3] This classic condensation reaction involves the cyclization of an α-haloketone or α-haloaldehyde with a thioamide. For the synthesis of the target molecule, our strategy is a two-step process:
-
Step 1: Hantzsch Cyclization: Reaction of 2-bromobutanal with ethyl thiooxamate to form the intermediate, ethyl 4-ethylthiazole-2-carboxylate.
-
Step 2: Saponification: Hydrolysis of the ethyl ester intermediate to yield the final product, 4-Ethylthiazole-2-carboxylic acid.
This approach is advantageous due to the commercial availability of starting materials and the generally high yields of the Hantzsch reaction.[2]
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol
Materials:
-
2-Bromobutanal
-
Ethyl thiooxamate [4]* Anhydrous Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl thiooxamate (1.0 eq).
-
Dissolve the ethyl thiooxamate in anhydrous ethanol (approx. 5 mL per mmol of thiooxamate).
-
Slowly add 2-bromobutanal (1.05 eq) to the stirred solution at room temperature. The addition may be slightly exothermic.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2x) and brine (1x). This removes any unreacted acidic starting materials or byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ethyl 4-ethylthiazole-2-carboxylate.
-
The crude product can be purified by column chromatography on silica gel if necessary, typically using a hexane/ethyl acetate gradient.
Part 2: Synthesis of 4-Ethylthiazole-2-carboxylic acid (Saponification)
Principle and Mechanism
Saponification is the base-promoted hydrolysis of an ester. In this step, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. A final acid-base reaction between the newly formed carboxylic acid and the ethoxide yields the carboxylate salt and ethanol. The final product is obtained by acidification of the reaction mixture, which protonates the carboxylate salt. [5]
Experimental Protocol
Materials:
-
Ethyl 4-ethylthiazole-2-carboxylate (from Part 1)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl), 2M
-
Ethanol
-
Methanol
Procedure:
-
Dissolve the crude or purified ethyl 4-ethylthiazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 v/v ratio).
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 2M solution) to the ester solution.
-
Heat the mixture to 50-60 °C and stir for 2-4 hours. Monitor the disappearance of the starting ester by TLC.
-
Once the hydrolysis is complete, cool the reaction mixture in an ice bath.
-
Slowly acidify the mixture by adding 2M HCl dropwise while stirring. Monitor the pH with litmus paper or a pH meter until it reaches approximately pH 2-3.
-
The 4-Ethylthiazole-2-carboxylic acid product will precipitate as a solid.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove any inorganic salts.
-
The product can be further purified by recrystallization, for example, from an ethanol/water or methanol/water mixture.
-
Dry the purified product under vacuum to a constant weight.
Data Summary and Reagent Table
| Step | Reaction | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield |
| 1 | Hantzsch Cyclization | 2-Bromobutanal, Ethyl thiooxamate | Ethanol | Reflux (~78°C) | 3 - 4 | 75-90% |
| 2 | Saponification | Ethyl 4-ethylthiazole-2-carboxylate, NaOH | Ethanol/Water | 50-60°C | 2 - 4 | 85-95% |
Characterization
The identity and purity of the final product, 4-Ethylthiazole-2-carboxylic acid, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Melting Point: To assess the purity of the crystalline product.
References
-
Organic Syntheses Procedure, Ethyl 4-Thiazolecarboxylate. Available at: [Link]
- Ikemoto, N., Liu, J., Brands, K. M. J., McNamara, J. M., & Reider, P. J. (2003). A practical, large-scale synthesis of a key thiazole intermediate for the synthesis of a potent HIV-integrase inhibitor. Tetrahedron, 59(8), 1317-1325.
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Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. Available at: [Link]
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Chemistry Stack Exchange. (2015). How to prepare 2-bromobutane from 1-butanol? Available at: [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]
- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- Mokhtari, B., et al. (2016).
-
Organic Chemistry I. (2020). Preparation and SN1 Reactivity of 2-Bromobutane. YouTube. Available at: [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]
-
PrepChem.com. Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Available at: [Link]
- Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.
- Google Patents. (2014). CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.
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National Institutes of Health (NIH). (2024). Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives. Available at: [Link]
-
Chemistry 210 Experiment 8. The Preparation of 1-bromobutane from 1-butanol. Available at: [Link]
-
Dr. Tania CS. (2023). Synthesis of 1-bromo-2-butanol. YouTube. Available at: [Link]
-
ResearchGate. (2008). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. Available at: [Link]
-
Der Pharma Chemica. (2016). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Available at: [Link]
-
Royal Society of Chemistry. (2024). Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives. Available at: [Link]
-
ResearchGate. (2021). Scalable synthesis of tranexamic acid under modest reaction conditions. Available at: [Link]
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National Institutes of Health (NIH). (2023). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Available at: [Link]
-
ResearchGate. (1974). Thiazoles from Ethyl Isocyanoacetate and Thiono Esters: Ethyl Thiazole-4-Carboxylate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Available at: [Link]
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The Strategic Role of 4-Ethylthiazole-2-carboxylic Acid in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
The thiazole nucleus is a cornerstone in the architecture of numerous biologically active compounds, demonstrating a remarkable versatility that spans pharmaceuticals and agrochemicals.[1][2] Within the agrochemical sector, thiazole derivatives have been successfully commercialized as potent fungicides and insecticides, a testament to their efficacy in crop protection.[3][4][5] This guide focuses on a specific, high-value building block, 4-Ethylthiazole-2-carboxylic acid , and elucidates its application in the synthesis of next-generation agrochemicals, with a particular emphasis on the creation of potent carboxamide fungicides.
The primary utility of 4-Ethylthiazole-2-carboxylic acid in this context is as a precursor to complex amide derivatives. The carboxylic acid moiety provides a reactive handle for coupling with various amine-containing fragments, allowing for the systematic exploration of structure-activity relationships and the fine-tuning of a molecule's biological and physical properties. This approach is exemplified by the synthesis of anilide fungicides, a class of agrochemicals known for their targeted mode of action.
Core Application: Synthesis of Thiazole Carboxamide Fungicides
A pivotal application of 4-Ethylthiazole-2-carboxylic acid lies in its conversion to thiazole carboxamides. This class of compounds has significant commercial relevance, as demonstrated by the fungicide Thifluzamide, an aromatic amide derived from a substituted thiazole carboxylic acid.[4][6] The general synthetic strategy involves the formation of an amide bond between the thiazole carboxylic acid and a substituted aniline. This process requires the "activation" of the carboxylic acid to facilitate the nucleophilic attack by the aniline's amino group.
Synthetic Pathway Overview
The transformation of 4-Ethylthiazole-2-carboxylic acid into a target agrochemical, such as a fungicidal anilide, is a two-step process. The first critical step is the activation of the carboxylic acid, typically by converting it into a more reactive acyl chloride. This is followed by the coupling of the acyl chloride with a selected aniline to form the final amide product.
Caption: General synthetic pathway for thiazole carboxamide fungicides.
Detailed Protocol: Synthesis of a Fungicidal Anilide from 4-Ethylthiazole-2-carboxylic Acid
This protocol provides a representative method for the synthesis of a potential fungicidal anilide, using 4-Ethylthiazole-2-carboxylic acid as the starting material. The procedure is adapted from established methods for preparing analogous agrochemicals like Thifluzamide.[7]
Objective: To synthesize N-(2,6-dibromo-4-trifluoromethoxyphenyl)-4-ethylthiazole-2-carboxamide.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number | Notes |
| 4-Ethylthiazole-2-carboxylic acid | 157.19 | (Not available) | Starting material |
| Thionyl chloride (SOCl₂) | 118.97 | 7719-09-7 | Chlorinating/Activating agent |
| 2,6-Dibromo-4-trifluoromethoxyaniline | 352.88 | 181807-61-4 | Coupling partner |
| Toluene | 92.14 | 108-88-3 | Anhydrous, reaction solvent |
| Pyridine | 79.10 | 110-86-1 | Acid scavenger/Catalyst |
| 5% Hydrochloric acid (HCl) | - | - | For washing/neutralization |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | For washing/neutralization |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Drying agent |
Experimental Procedure
PART 1: Activation of 4-Ethylthiazole-2-carboxylic acid
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-Ethylthiazole-2-carboxylic acid (15.7 g, 0.1 mol).
-
Solvent Addition: Add anhydrous toluene (100 mL) to the flask.
-
Activation: Slowly add thionyl chloride (14.3 g, 0.12 mol) to the suspension at room temperature with stirring.
-
Expertise & Experience: Thionyl chloride is used in slight excess to ensure complete conversion of the carboxylic acid. The reaction is exothermic and produces HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood. The addition should be dropwise to control the reaction rate.[8]
-
-
Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours, or until the evolution of gas ceases and the solid carboxylic acid has completely dissolved, indicating the formation of the acid chloride.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature. Remove the excess thionyl chloride and toluene by distillation under reduced pressure. The resulting crude 4-Ethylthiazole-2-carbonyl chloride is used directly in the next step without further purification.
-
Trustworthiness: The direct use of the crude acyl chloride is a common and efficient practice in multi-step syntheses, minimizing product loss that can occur during purification of these often moisture-sensitive intermediates.[7]
-
PART 2: Amide Formation (Coupling Reaction)
-
Dissolution: Dissolve the crude 4-Ethylthiazole-2-carbonyl chloride in fresh anhydrous toluene (100 mL).
-
Amine Addition: In a separate flask, dissolve 2,6-Dibromo-4-trifluoromethoxyaniline (35.3 g, 0.1 mol) and pyridine (8.7 g, 0.11 mol) in anhydrous toluene (50 mL).
-
Coupling: Slowly add the aniline solution to the stirred acid chloride solution at room temperature. An exothermic reaction will occur, and a precipitate (pyridinium hydrochloride) may form.
-
Expertise & Experience: Pyridine acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.[9] Its use is crucial for achieving high yields in amidation reactions involving acyl chlorides.
-
-
Reaction Completion: After the addition is complete, heat the mixture to 80°C and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Wash the mixture sequentially with 5% HCl solution (2 x 50 mL), water (50 mL), and saturated NaHCO₃ solution (50 mL). c. Separate the organic layer and dry it over anhydrous sodium sulfate. d. Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure N-(2,6-dibromo-4-trifluoromethoxyphenyl)-4-ethylthiazole-2-carboxamide.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the laboratory workflow for the synthesis.
Caption: Step-by-step workflow for the synthesis of a thiazole anilide.
Conclusion
4-Ethylthiazole-2-carboxylic acid serves as a valuable and versatile intermediate in the synthesis of complex agrochemicals. The protocol detailed above, based on established industrial processes, demonstrates a robust and scalable method for producing high-value thiazole carboxamide fungicides. The ability to readily form amide bonds allows chemists to create large libraries of compounds for biological screening, accelerating the discovery of new and effective crop protection agents. This strategic use of functionalized heterocyclic building blocks like 4-Ethylthiazole-2-carboxylic acid is fundamental to innovation in the agrochemical industry.
References
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-
National Center for Biotechnology Information. (n.d.). Thifluzamide. PubChem Compound Summary for CID 86389. Retrieved from [Link]
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-
ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Request PDF. [Link]
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Sharma, S. C. (1967). Synthesis of new fungicides. 2-(4'-Arylthiazolyl-2'-imino)-3-aryl-4-thiazolidones. Bulletin of the Chemical Society of Japan, 40(10), 2422-2424. PubMed. [Link]
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University of Hertfordshire. (n.d.). Thifluzamide (Ref: MON 24000). Agriculture and Environment Research Unit (AERU). Retrieved from [Link]
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MDPI. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. [Link]
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Clark, J. (n.d.). The Preparation of Amides. Chemguide. Retrieved from [Link]
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ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives. [Link]
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Royal Society of Chemistry. (2015). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. [Link]
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Pulle, J. S., et al. (2020). Synthesis of Amides by Activation of Carboxylic Acids Using Phosphonitrilic Chloride. Indo American Journal of Pharmaceutical Research, 10(01). [Link]
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National Center for Biotechnology Information. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. PubChem Compound Summary for CID 9884549. Retrieved from [Link]
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Gaonkar, S. L., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(11), 3236. [Link]
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- 6. Thifluzamide | C13H6Br2F6N2O2S | CID 86389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN102746254A - Preparation method of thifluzamide - Google Patents [patents.google.com]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chemguide.co.uk [chemguide.co.uk]
4-Ethylthiazole-2-carboxylic Acid: A Versatile Ligand in Modern Coordination Chemistry
Introduction: The Emergence of Thiazole-Based Ligands
In the landscape of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of functional metal complexes with tailored properties. Among the heterocyclic scaffolds, thiazoles have garnered considerable attention due to their unique electronic properties, steric tunability, and diverse coordination modes. The presence of both a soft sulfur and a hard nitrogen donor atom within the aromatic ring allows for versatile coordination behavior with a wide range of metal ions. This duality makes thiazole-based ligands particularly intriguing for applications spanning catalysis, materials science, and bioinorganic chemistry.
This guide focuses on a specific, yet highly promising, member of this family: 4-Ethylthiazole-2-carboxylic acid . The introduction of an ethyl group at the 4-position and a carboxylic acid at the 2-position provides a unique combination of steric bulk and a primary coordination site, influencing the geometry, stability, and reactivity of the resulting metal complexes. While specific literature on 4-Ethylthiazole-2-carboxylic acid is emerging, this guide will draw upon established principles from closely related 4-alkylthiazole-2-carboxylic acids to provide a comprehensive overview of its potential as a ligand. We will delve into the synthetic considerations for the ligand and its metal complexes, explore their structural and spectroscopic characterization, and discuss their potential applications, providing detailed protocols and the underlying scientific rationale for each step.
Ligand Synthesis: A Generalized Approach for 4-Alkylthiazole-2-carboxylic Acids
The synthesis of 4-alkylthiazole-2-carboxylic acids typically follows a Hantzsch-type thiazole synthesis, a classic and reliable method for constructing the thiazole ring. The following protocol is a generalized procedure that can be adapted for the synthesis of 4-Ethylthiazole-2-carboxylic acid.
Protocol 1: Synthesis of 4-Ethylthiazole-2-carboxylic Acid
This protocol outlines a two-step process starting from the corresponding α-haloketone and thiourea to form the aminothiazole, followed by a Sandmeyer-type reaction to introduce the carboxylic acid functionality.
Step 1: Synthesis of 2-Amino-4-ethylthiazole
-
Materials:
-
1-Bromo-2-butanone (or 1-chloro-2-butanone)
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Diethyl ether
-
Distilled water
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.
-
To this solution, add 1-bromo-2-butanone (1.0 eq) dropwise at room temperature. The addition of the α-haloketone often results in a mild exotherm.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of 2-amino-4-ethylthiazole hydrobromide will form.
-
Filter the precipitate and wash it with cold diethyl ether.
-
To obtain the free base, dissolve the hydrobromide salt in water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
The free 2-amino-4-ethylthiazole will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.
-
Step 2: Synthesis of 4-Ethylthiazole-2-carboxylic Acid
-
Materials:
-
2-Amino-4-ethylthiazole
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
-
Procedure:
-
Diazotization: In a flask cooled in an ice-salt bath (to maintain a temperature between 0 and 5 °C), dissolve 2-amino-4-ethylthiazole (1.0 eq) in a solution of aqueous hydrochloric acid.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the thiazole solution, ensuring the temperature does not rise above 5 °C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt.
-
Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. An effervescence will be observed. Allow the reaction to stir at room temperature for 1-2 hours, then heat gently to 50-60 °C for 1 hour to ensure complete reaction.
-
Hydrolysis: Cool the reaction mixture and add a concentrated solution of sodium hydroxide. Heat the mixture to reflux for several hours to hydrolyze the nitrile to the carboxylic acid.
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is around 2-3. The 4-Ethylthiazole-2-carboxylic acid will precipitate.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.
-
Coordination Chemistry: Synthesis of Metal Complexes
The deprotonated form of 4-Ethylthiazole-2-carboxylic acid, 4-ethylthiazole-2-carboxylate, can act as a versatile ligand, coordinating to metal ions through the nitrogen of the thiazole ring and the oxygen of the carboxylate group, forming a stable five-membered chelate ring. The synthesis of coordination complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Protocol 2: General Synthesis of a Metal(II) Complex of 4-Ethylthiazole-2-carboxylate
This protocol provides a general method for the synthesis of a discrete metal complex.
-
Materials:
-
4-Ethylthiazole-2-carboxylic acid
-
A metal(II) salt (e.g., Cu(OAc)₂, CoCl₂, Ni(NO₃)₂)
-
Methanol or Ethanol
-
A weak base (e.g., triethylamine or sodium hydroxide solution)
-
Distilled water
-
-
Procedure:
-
Dissolve 4-Ethylthiazole-2-carboxylic acid (2.0 eq) in methanol or ethanol.
-
To this solution, add a stoichiometric amount of a weak base (e.g., 2.0 eq of triethylamine) to deprotonate the carboxylic acid in situ.
-
In a separate flask, dissolve the metal(II) salt (1.0 eq) in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or gently refluxed for a few hours. The formation of a precipitate often indicates the formation of the complex.
-
Cool the mixture to room temperature, and collect the precipitate by filtration.
-
Wash the solid with the solvent used for the reaction and then with a small amount of cold water to remove any unreacted starting materials.
-
Dry the complex in a desiccator over a suitable drying agent.
-
Protocol 3: Solvothermal Synthesis of a Coordination Polymer or MOF
For the synthesis of extended structures like coordination polymers or metal-organic frameworks (MOFs), solvothermal methods are often employed.
-
Materials:
-
4-Ethylthiazole-2-carboxylic acid
-
A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))
-
Optionally, a modulator such as a monocarboxylic acid (e.g., formic acid, acetic acid)
-
-
Procedure:
-
In a small glass vial, combine 4-Ethylthiazole-2-carboxylic acid (1.0 eq) and the metal salt (1.0 eq).
-
Add the solvent (e.g., DMF) to dissolve the reactants.
-
If a modulator is used, add a few drops to the solution. Modulators can influence the crystallinity and topology of the resulting framework.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to a specific temperature (typically between 80 and 150 °C) and hold it there for a period of 12 to 72 hours.
-
After the reaction time, allow the oven to cool down slowly to room temperature.
-
Crystals of the coordination polymer or MOF should have formed. Carefully collect the crystals, wash them with fresh solvent, and dry them.
-
Characterization of Ligand and Complexes
A thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques is typically employed.
| Technique | Purpose for Ligand Characterization | Purpose for Complex Characterization | Expected Observations for 4-Ethylthiazole-2-carboxylate Complexes |
| FT-IR Spectroscopy | Confirmation of functional groups (C=O, O-H, C=N, C-S). | To determine the coordination mode of the ligand. | A shift in the C=O stretching frequency of the carboxylate group to a lower wavenumber upon coordination. The appearance of new bands in the far-IR region corresponding to M-N and M-O stretching vibrations. |
| ¹H and ¹³C NMR Spectroscopy | To confirm the structure and purity of the ligand. | To study the magnetic properties of the complex (for diamagnetic complexes). | Broadening or shifting of the ligand's proton and carbon signals upon coordination. For paramagnetic complexes, the signals may be significantly broadened or shifted, or may not be observable at all. |
| UV-Vis Spectroscopy | To study the electronic transitions of the ligand. | To investigate the d-d electronic transitions of the metal ion and any ligand-to-metal charge transfer (LMCT) bands. | Appearance of new absorption bands in the visible region corresponding to d-d transitions of the metal ion. The position of these bands provides information about the coordination geometry. |
| Mass Spectrometry | To determine the molecular weight of the ligand. | To determine the molecular weight of the complex and to study its fragmentation pattern. | A peak corresponding to the molecular ion of the complex or its fragments. |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the ligand. | To determine the crystal structure of the complex, including bond lengths, bond angles, coordination geometry of the metal ion, and the overall packing of the molecules in the crystal lattice. | Provides definitive evidence of the coordination mode of the ligand and the geometry around the metal center (e.g., octahedral, tetrahedral, square planar). |
| Elemental Analysis | To determine the elemental composition (C, H, N, S) of the ligand. | To confirm the stoichiometry of the complex. | The experimental percentages of C, H, N, and S should be in good agreement with the calculated values for the proposed formula of the complex. |
Applications in Research and Development
The unique structural and electronic features of metal complexes derived from 4-Ethylthiazole-2-carboxylic acid open up a wide range of potential applications.
Homogeneous and Heterogeneous Catalysis
The metal centers in these complexes can act as Lewis acids, and the thiazole ligand can electronically and sterically tune their catalytic activity.
-
Oxidation Reactions: Copper(II) complexes, for instance, are known to catalyze a variety of oxidation reactions. The 4-ethylthiazole-2-carboxylate ligand can stabilize the copper center in different oxidation states, facilitating catalytic cycles.
-
Coupling Reactions: Palladium(II) and Nickel(II) complexes could be explored as catalysts in cross-coupling reactions, such as Suzuki or Heck couplings. The thiazole moiety can act as a robust anchor for the metal, preventing leaching and allowing for catalyst recycling in heterogeneous systems.
Caption: A generalized workflow for a metal-catalyzed oxidation reaction.
Development of Novel Materials: MOFs and Coordination Polymers
The bifunctional nature of 4-Ethylthiazole-2-carboxylic acid makes it an excellent building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.
-
Gas Storage and Separation: The porosity of MOFs derived from this ligand can be tuned by varying the metal ion and synthesis conditions. The ethyl groups lining the pores could create a hydrophobic environment, potentially leading to selective adsorption of nonpolar gases.
-
Luminescent Sensors: If a luminescent metal ion (e.g., Zn(II), Cd(II), or lanthanides) is incorporated, the resulting MOF could exhibit fluorescence. The binding of guest molecules within the pores could alter the emission properties, allowing for the development of chemical sensors.
Caption: A schematic workflow for the solvothermal synthesis of a MOF.
Bioinorganic Chemistry and Drug Development
Thiazole rings are present in many biologically active molecules. Metal complexes can exhibit enhanced biological activity compared to the free ligands.
-
Antimicrobial Agents: The coordination of metal ions like copper, zinc, and silver to the thiazole ligand could lead to compounds with potent antibacterial and antifungal properties. The metal ion itself can be toxic to microbes, and the ligand can facilitate its transport into the cells.
-
Anticancer Agents: Some metal complexes show promise as anticancer agents by interacting with DNA or inhibiting key enzymes. The specific geometry and electronic properties of complexes with 4-Ethylthiazole-2-carboxylic acid could be fine-tuned to target cancer cells selectively.
Conclusion and Future Outlook
4-Ethylthiazole-2-carboxylic acid stands as a promising ligand in the field of coordination chemistry. Its synthesis, while requiring a multi-step process, is achievable through established organic chemistry methodologies. The resulting metal complexes, with their tunable steric and electronic properties, offer a rich playground for the development of new catalysts, functional materials, and bioactive compounds.
While the direct exploration of 4-Ethylthiazole-2-carboxylic acid in the literature is still in its early stages, the foundational knowledge from related thiazole-based ligands provides a strong basis for future research. The protocols and principles outlined in this guide are intended to serve as a starting point for researchers and scientists to unlock the full potential of this versatile ligand. Future work should focus on the systematic synthesis and characterization of a wide range of its metal complexes and a thorough investigation of their properties and applications. The insights gained will undoubtedly contribute to the advancement of coordination chemistry and its impact on various scientific disciplines.
References
- Due to the limited specific literature on 4-Ethylthiazole-2-carboxylic acid, the following references provide a general background on the synthesis and coordination chemistry of related thiazole derivatives. These resources are valuable for understanding the principles discussed in this guide.
-
Synthesis of Thiazole Derivatives: For general methods on thiazole synthesis, including the Hantzsch synthesis, refer to comprehensive organic chemistry textbooks and review articles on heterocyclic chemistry. A relevant starting point is:
-
Eicher, T., Hauptmann, S., & Speicher, A. (2013). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. John Wiley & Sons. (A general textbook on heterocyclic chemistry).
-
-
Coordination Chemistry of Thiazole-Based Ligands: For an overview of how thiazole-containing molecules coordinate to metal ions, the following review is instructive:
-
Garnovskii, A. D., Kharisov, B. I., Garnovskii, D. A., & Burlov, A. S. (2004). Coordination chemistry of azoles. Russian Chemical Reviews, 73(1), 1-28. [Link]
-
-
Metal-Organic Frameworks with Carboxylate Ligands: For a broad understanding of the design and synthesis of MOFs using carboxylate-based linkers, the following seminal work is recommended:
-
Yaghi, O. M., O'Keeffe, M., Ockwig, N. W., Chae, H. K., Eddaoudi, M., & Kim, J. (2003). Reticular synthesis and the design of new materials. Nature, 423(6941), 705-714. [Link]
-
-
Catalysis by Copper Complexes: For an introduction to the catalytic applications of copper complexes, a general review on the topic would be beneficial:
-
Sorrell, T. N. (1989). Synthetic models for the bicopper active site of tyrosinase. Tetrahedron, 45(1), 3-68. (While specific to tyrosinase models, it provides a good background on copper coordination and catalysis).
-
"high-throughput screening assays involving 4-Ethylthiazole-2-carboxylic acid"
Topic: High-Throughput Screening for Inhibitors of the Serine Protease Thrombolysin using a Fluorescence-Based Assay with 4-Ethylthiazole-2-carboxylic acid as a Model Compound.
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Thrombolysin Inhibition
Thrombolysin, a key serine protease implicated in the progression of thromboembolic diseases, represents a promising therapeutic target. Its dysregulation leads to excessive fibrin deposition and clot formation, contributing to conditions such as deep vein thrombosis and pulmonary embolism. The development of small molecule inhibitors against Thrombolysin could offer a novel approach to managing these life-threatening disorders. High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[1][2] This application note details a robust, fluorescence-based HTS assay designed to identify inhibitors of Thrombolysin, using 4-Ethylthiazole-2-carboxylic acid as a representative compound from a diverse chemical library.
The thiazole scaffold is a privileged structure in medicinal chemistry, found in numerous pharmacologically active compounds.[3][4] Derivatives of thiazole-carboxylic acids have been explored for a range of biological activities, including anticancer and anti-inflammatory effects.[5][6][7] This makes compounds like 4-Ethylthiazole-2-carboxylic acid interesting candidates for screening against novel therapeutic targets such as Thrombolysin.
Assay Principle: A Fluorescence Resonance Energy Transfer (FRET) Approach
This assay employs a Fluorescence Resonance Energy Transfer (FRET) peptide substrate for Thrombolysin. FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores).[8] A donor chromophore, initially in its electronically excited state, may transfer energy to an acceptor chromophore through non-radiative dipole-dipole coupling.[8]
Our FRET substrate is a short peptide containing the Thrombolysin cleavage sequence, flanked by a donor fluorophore (e.g., a coumarin derivative) and a quencher molecule. In the intact substrate, the proximity of the quencher to the donor results in the suppression of fluorescence. Upon cleavage of the peptide by active Thrombolysin, the donor and quencher are separated, leading to a measurable increase in fluorescence intensity. Potential inhibitors of Thrombolysin will prevent this cleavage, resulting in a low fluorescence signal, thus providing a clear and quantifiable readout for HTS.[8][9]
Hypothetical Signaling Pathway
Caption: Hypothetical pathway of Thrombolysin activation and its role in clot formation.
Experimental Protocol
This protocol is optimized for a 384-well plate format, suitable for automated HTS.[2]
Materials and Reagents
-
Thrombolysin Enzyme: Recombinant human Thrombolysin, stored at -80°C.
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20.
-
FRET Substrate: (Coumarin)-Peptide-(Quencher), lyophilized, stored at -20°C.
-
Test Compound: 4-Ethylthiazole-2-carboxylic acid, dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Positive Control: A known potent, non-thiazole Thrombolysin inhibitor (e.g., aprotinin), 1 mM stock in DMSO.
-
Negative Control: 100% DMSO.
-
Assay Plates: 384-well, black, flat-bottom plates.
-
Plate Reader: A fluorescence plate reader capable of excitation at ~405 nm and emission detection at ~460 nm.
Step-by-Step Methodology
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the working solution of Thrombolysin in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a 10 nM final concentration).
-
Prepare the working solution of the FRET substrate in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 2 µM for a 1 µM final concentration). Keep this solution protected from light.
-
Prepare a compound plate by diluting the 10 mM stock of 4-Ethylthiazole-2-carboxylic acid and other library compounds in 100% DMSO to an intermediate concentration (e.g., 1 mM). Then, perform a serial dilution series for dose-response curves if required.
-
-
Assay Procedure:
-
Using an automated liquid handler, dispense 50 nL of each test compound, positive control, or negative control (DMSO) into the appropriate wells of the 384-well assay plate.
-
Add 5 µL of the 2X Thrombolysin working solution to all wells.
-
Mix the plate on a plate shaker for 1 minute at 800 rpm.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding 5 µL of the 2X FRET substrate working solution to all wells.
-
Mix the plate on a plate shaker for 1 minute at 800 rpm.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity of each well using a plate reader with excitation at 405 nm and emission at 460 nm.
-
HTS Workflow Diagram
Caption: High-throughput screening workflow for Thrombolysin inhibitors.
Data Analysis and Interpretation
The raw fluorescence data is first normalized using the positive and negative controls. The percent inhibition for each compound is calculated using the following formula:
% Inhibition = 100 x (1 - [(Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control)])
A key metric for the quality of an HTS assay is the Z'-factor, which assesses the statistical separation between the positive and negative controls.[10] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Z' = 1 - [(3 x (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|]
Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further validation, including dose-response studies to determine their half-maximal inhibitory concentration (IC50).
Sample Data Presentation
| Compound | Concentration (µM) | % Inhibition | Z'-Factor | IC50 (µM) |
| 4-Ethylthiazole-2-carboxylic acid | 10 | 65.2 | 0.78 | 8.5 |
| Positive Control | 1 | 98.5 | 0.78 | 0.05 |
| Negative Control (DMSO) | N/A | 0 | 0.78 | N/A |
Conclusion
The described fluorescence-based HTS assay provides a robust and reliable method for identifying novel inhibitors of the serine protease Thrombolysin. The use of a FRET substrate ensures high sensitivity and a large signal window, making the assay suitable for screening large compound libraries.[10][11] The protocol is readily adaptable to automated liquid handling systems, a critical feature for efficient HTS campaigns.[2][12] The identification of hits, such as the model compound 4-Ethylthiazole-2-carboxylic acid, represents the first step in a comprehensive drug discovery pipeline aimed at developing new therapeutics for thromboembolic diseases.
References
- Time-Gated Luminescence Detection for High-Throughput Screening of Protein Interaction and Inhibitions - UIC Indigo.
- An Adaptable Luminescence Resonance Energy Transfer Assay for Measuring and Screening Protein-Protein Interactions and their Inhibition - PubMed Central.
- Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase - PMC - PubMed Central.
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - MDPI.
- High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses.
- (PDF) Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase - ResearchGate.
- Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions - PubMed.
- A Fluorescence-Based Thiol Quantification Assay for Ultra-High-Throughput Screening for Inhibitors of Coenzyme A Production - ResearchGate.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
- CHAPTER 3: High Throughput Screening Methods for PPI Inhibitor Discovery - Books.
- High-Throughput Screening Assays.
- High-throughput screening (HTS) | BMG LABTECH.
- High-Throughput Screening Assay Profiling for Large Chemical Databases - PubMed - NIH.
- High-Throughput Screening Assay Datasets from the PubChem Database - PMC - NIH.
- Application Notes and Protocols for the Synthesis of Thiazole Derivatives from α-Bromoacetophenones - Benchchem.
- Full article: Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - NIH.
- Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening - MDPI.
- Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | CID 73216 - PubChem.
- High Throughput Screening - ResearchGate.
- New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC - NIH.
- Protective role of L-2-oxothiazolidine-4-carboxylic acid in cisplatin-induced renal injury.
- A prodrug of cysteine, L-2-oxothiazolidine-4-carboxylic acid, regulates vascular permeability by reducing vascular endothelial growth factor expression in asthma - PubMed.
- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - NIH.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.
- Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - NIH.
- Ethyl 4-methylthiazole-2-carboxylate - ChemBK.
- Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed.
- Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed.
- L-2-oxothiazolidine-4-carboxylic acid, a cysteine prodrug: pharmacokinetics and effects on thiols in plasma and lymphocytes in human - PubMed.
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. bmglabtech.com [bmglabtech.com]
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- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Luminescence Resonance Energy Transfer-Based High-Throughput Screening Assay for Inhibitors of Essential Protein-Protein Interactions in Bacterial RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Adaptable Luminescence Resonance Energy Transfer Assay for Measuring and Screening Protein-Protein Interactions and their Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. indigo.uic.edu [indigo.uic.edu]
Application Notes & Protocols: Strategic Use of 4-Ethylthiazole-2-carboxylic Acid in the Synthesis of Bioactive Heterocyclic Compounds
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-Ethylthiazole-2-carboxylic acid as a pivotal building block in the synthesis of complex heterocyclic compounds. The thiazole carboxamide moiety is a privileged scaffold found in numerous biologically active molecules. These application notes move beyond simple procedural outlines to deliver field-proven insights into the causality behind protocol design, focusing on the activation of the carboxylic acid and subsequent amide bond formation—the most critical transformation for this substrate. We detail robust protocols for common coupling methodologies, including carbodiimide and uronium salt-based reactions, as well as conversion to the highly reactive acyl chloride intermediate. Each protocol is accompanied by mechanistic explanations, optimization strategies, and troubleshooting advice to ensure reliable and reproducible outcomes in a research and development setting.
Introduction: The Significance of the Thiazole Scaffold
The 1,3-thiazole ring is a fundamental structural motif in medicinal chemistry, renowned for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, derivatives of 4-Ethylthiazole-2-carboxylic acid serve as key precursors for a range of therapeutic candidates. The amide linkage is the most common and versatile bond formed from this acid, making mastery of its synthesis paramount.[3] The direct condensation of a carboxylic acid with an amine to form an amide is generally unfavorable under mild conditions due to a competing acid-base reaction, which forms a non-reactive ammonium carboxylate salt.[4][5] Therefore, activation of the carboxylic acid is essential to facilitate nucleophilic attack by the amine.
This guide focuses on the three most reliable and widely adopted strategies for activating 4-Ethylthiazole-2-carboxylic acid to synthesize its corresponding amides, which are themselves valuable heterocyclic products or intermediates for further elaboration.
Core Strategy: Activation and Amide Bond Formation
The central challenge in utilizing 4-Ethylthiazole-2-carboxylic acid is the efficient formation of an amide bond. This is achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by an amine.
Caption: Simplified mechanism of EDC/HOBt-mediated amidation.
Detailed Experimental Protocol
Materials:
-
4-Ethylthiazole-2-carboxylic acid
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Ethylthiazole-2-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Add the amine of interest (1.1 eq) and HOBt (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Scientist's Note: Cooling is critical to manage the exothermicity upon addition of EDC and the base, preventing potential side reactions.
-
-
Slowly add DIPEA (1.5 eq) to the stirring mixture. If the amine is supplied as a hydrochloride salt, increase the amount of base accordingly (typically to 2.5 eq).
-
Add EDC (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Scientist's Note: The NaHCO₃ wash removes unreacted carboxylic acid and HOBt. The EDC-urea byproduct is largely removed during the aqueous washes. [6]10. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired thiazole carboxamide.
Protocol II: Uronium Salt-Mediated Coupling (HATU)
Uronium/aminium-based reagents, such as HATU, are highly efficient coupling agents that often provide faster reaction times and higher yields, particularly with sterically hindered or electron-deficient amines. [3][7]
Mechanistic Rationale
HATU reacts with the carboxylate to form a highly reactive OAt-active ester. This species is more reactive than the corresponding OBt-ester formed with HOBt, leading to a more efficient acylation of the amine. [3]The reaction requires a non-nucleophilic base like DIPEA to deprotonate the carboxylic acid.
Detailed Experimental Protocol
Materials:
-
4-Ethylthiazole-2-carboxylic acid
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Lithium chloride (LiCl) solution (5% aqueous)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a flask under an inert atmosphere, dissolve 4-Ethylthiazole-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add HATU (1.1 eq) to the mixture.
-
Cool the flask to 0 °C.
-
Add DIPEA (2.0 eq) dropwise to the stirring solution.
-
Scientist's Note: A slight excess of base ensures complete formation of the carboxylate anion needed to react with HATU. [3]6. Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS. HATU-mediated couplings are often complete within a few hours.
-
-
Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and a 5% aqueous LiCl solution.
-
Scientist's Note: The LiCl wash is effective at removing residual DMF from the organic layer.
-
-
Separate the layers and wash the organic phase sequentially with 5% LiCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the pure product.
Protocol III: Synthesis via Acyl Chloride Intermediate
For less reactive amines or large-scale synthesis, converting the carboxylic acid to its corresponding acyl chloride is a highly effective, albeit more aggressive, strategy. [8]Thionyl chloride (SOCl₂) is a common reagent for this transformation. [9][10]The resulting acyl chloride is a potent electrophile that reacts rapidly with amines.
Mechanistic Rationale & Workflow
Caption: Two-step amidation via an acyl chloride intermediate.
Detailed Experimental Protocol
Step A: Formation of 4-Ethylthiazole-2-carbonyl chloride
-
Place 4-Ethylthiazole-2-carboxylic acid (1.0 eq) in a flask equipped with a reflux condenser under an inert atmosphere.
-
Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of DMF (1-2 drops).
-
Scientist's Note: The reaction with SOCl₂ can be sluggish. Catalytic DMF accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent activating agent.
-
-
Heat the mixture to reflux (typically ~80 °C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood due to the release of HCl and SO₂ gases.
-
After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (co-evaporating with an anhydrous solvent like toluene can help remove final traces). The crude acyl chloride is often used immediately in the next step without further purification.
Step B: Reaction with Amine
-
Dissolve the amine (1.0 eq) in anhydrous DCM and add a base like triethylamine (TEA, 1.2 eq).
-
Cool the amine solution to 0 °C.
-
Dissolve the crude 4-Ethylthiazole-2-carbonyl chloride from Step A in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the cold, stirring amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
-
Perform a standard aqueous workup as described in Protocol 3.2 (wash with NaHCO₃, water, brine).
-
Dry, concentrate, and purify the product by column chromatography or recrystallization.
Data Summary & Troubleshooting
Table 1: Comparison of Amidation Methods
| Method | Key Reagent(s) | Pros | Cons | Ideal For |
| Carbodiimide | EDC, HOBt | Mild conditions; water-soluble byproducts; good for sensitive substrates. [6] | Slower reactions; risk of side reactions without HOBt; moderate cost. | General-purpose lab scale, peptide synthesis, sensitive/chiral molecules. |
| Uronium Salt | HATU, DIPEA | Very fast and efficient; high yields; effective for difficult couplings. [3] | Higher cost; byproducts can complicate purification. | Electron-deficient/hindered amines; rapid library synthesis. |
| Acyl Chloride | SOCl₂, TEA | Inexpensive reagents; highly reactive intermediate; suitable for large scale. [4][8] | Harsh conditions (heat, acidic byproducts); not suitable for sensitive functional groups. | Robust substrates; scale-up chemistry; unreactive amines. |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive reagents; insufficient base; poor amine nucleophilicity. | Use fresh, anhydrous solvents and reagents. Ensure adequate base is used, especially if amine is a salt. Switch to a more powerful coupling agent (e.g., EDC → HATU). |
| Multiple Byproducts | Side reaction of O-acylisourea (for EDC); reaction with solvent (DMF). | Ensure HOBt is used with EDC. Use DCM instead of DMF if possible. Purify starting materials before use. |
| Starting Material Recovered | Reaction not complete; insufficient activation. | Increase reaction time. Increase equivalents of coupling reagent. Switch to a more powerful method (e.g., acyl chloride). |
| Difficulty in Purification | Byproducts from coupling reagents (urea, etc.). | For EDC, ensure thorough aqueous washes. For HATU, use LiCl washes to remove DMF and byproducts. Consider using a polymer-bound scavenger reagent. |
Conclusion
4-Ethylthiazole-2-carboxylic acid is a versatile and valuable precursor for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. The success of these synthetic endeavors hinges on the effective formation of amide bonds. By understanding the mechanistic principles behind carboxylic acid activation and carefully selecting the appropriate coupling strategy—be it a mild carbodiimide-based method, a rapid uronium salt-mediated reaction, or a robust acyl chloride protocol—researchers can reliably and efficiently access a wide array of novel thiazole carboxamides. The protocols and insights provided in this guide serve as a validated foundation for the strategic application of this important building block in modern medicinal chemistry.
References
-
N. A. Romero and D. A. Nicewicz, "Catalytic Amide Bond Formation," MDPI, [Online]. Available: [Link].
-
C. J. Smith, "Catalytic Amide Bond Forming Methods," Royal Society of Chemistry, [Online]. Available: [Link].
-
"Amide synthesis by acylation," Organic Chemistry Portal, [Online]. Available: [Link].
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C. F. G. C. Geraldes, "A green chemistry perspective on catalytic amide bond formation," UCL Discovery, [Online]. Available: [Link].
-
M. C. de Mattos, "Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4," PubMed Central (PMC), [Online]. Available: [Link].
-
"Amide coupling reaction in medicinal chemistry. Coupling reagents," HepatoChem, [Online]. Available: [Link].
-
J. S. Pulle et al., "SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE," Indo American Journal of Pharmaceutical Research, [Online]. Available: [Link].
-
S. R. Angell et al., "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents," PubMed Central (PMC), [Online]. Available: [Link].
-
"Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates," Taylor & Francis Online, [Online]. Available: [Link].
-
P. S. S. Prasad et al., "Synthesis and evaluation of frentizole-based indolyl thiourea analogues as MAO/ABAD inhibitors for Alzheimer's disease treatment," PubMed, [Online]. Available: [Link].
-
"3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester," MDPI, [Online]. Available: [Link].
-
O. O. Olasunkanmi et al., "Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies," PubMed Central (PMC), [Online]. Available: [Link].
-
E. Valeur and M. Bradley, "Amide bond formation: beyond the myth of coupling reagents," Luxembourg Bio Technologies, [Online]. Available: [Link].
-
A. P. Shukla and V. Verma, "A Systematic Review On Thiazole Synthesis And Biological Activities," Kuey, [Online]. Available: [Link].
-
V. V. Dovlatyan et al., "(PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives.," ResearchGate, [Online]. Available: [Link].
-
"Amide Synthesis," Fisher Scientific, [Online]. Available: [Link].
-
Y. Zhang et al., "Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment," PubMed Central (PMC), [Online]. Available: [Link].
-
V. V. Dovlatyan et al., "(PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives.," ResearchGate, [Online]. Available: [Link].
-
A. Kumar et al., "Process optimization for acid-amine coupling: a catalytic approach," Growing Science, [Online]. Available: [Link].
-
Y. Liu et al., "Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships," National Institutes of Health (NIH), [Online]. Available: [Link].
-
"Amides from Carboxylic Acids-DCC and EDC Coupling," Chemistry Steps, [Online]. Available: [Link].
-
E. P. da Silva et al., "Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei," PubMed Central (PMC), [Online]. Available: [Link].
-
A. K. Ghosh and S. Brindisi, "Carboxylic Acid (Bio)Isosteres in Drug Design," PubMed Central (PMC), [Online]. Available: [Link].
-
R. J. Bergeron et al., "(S)-4,5-dihydro-2-(2-hydroxy-4-hydroxyphenyl)-4-methyl-4-thiazolecarboxylic acid polyethers: a solution to nephrotoxicity," PubMed, [Online]. Available: [Link].
-
M. Penagaluru et al., "Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents," PubMed, [Online]. Available: [Link].
-
A. A. El-Sayed et al., "Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies," ScienceDirect, [Online]. Available: [Link].
-
A. T. Bielen et al., "Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening," MDPI, [Online]. Available: [Link].
-
L. M. Hammoudeh et al., "(PDF) Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies," ResearchGate, [Online]. Available: [Link].
-
Q. Ding et al., "(PDF) Eco-Friendly One-Pot Synthesis of 2,4-Disubstituted Thiazoles by Grinding Under Catalyst and Solvent-Free Conditions," ResearchGate, [Online]. Available: [Link].
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-Ethylthiazole-2-carboxylic Acid Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 4-Ethylthiazole-2-carboxylic acid. It addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring a robust and reproducible synthetic protocol. Our approach is grounded in established chemical principles to empower you to not only execute the synthesis but also to understand the underlying chemistry and make informed decisions to optimize your reaction conditions.
Introduction to the Synthesis of 4-Ethylthiazole-2-carboxylic Acid
The synthesis of 4-Ethylthiazole-2-carboxylic acid is most commonly achieved through a variation of the Hantzsch thiazole synthesis. This method involves the cyclocondensation of an α-haloketone with a thioamide derivative. In this specific case, the reaction utilizes 1-bromo-2-butanone to introduce the ethyl group at the 4-position and ethyl thiooxamate to provide the precursor for the carboxylic acid at the 2-position. The resulting ethyl ester is then hydrolyzed to yield the final carboxylic acid product.
The overall synthetic strategy is a two-step process:
-
Hantzsch Thiazole Synthesis: Reaction of 1-bromo-2-butanone with ethyl thiooxamate to form ethyl 4-ethylthiazole-2-carboxylate.
-
Saponification: Hydrolysis of the ethyl ester to the desired 4-Ethylthiazole-2-carboxylic acid.
This guide will delve into the practical aspects of each step, providing a detailed experimental protocol and addressing potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the role of each reactant in the Hantzsch thiazole synthesis?
A1: In the synthesis of ethyl 4-ethylthiazole-2-carboxylate:
-
1-bromo-2-butanone is the α-haloketone. The ketone carbon becomes C5 of the thiazole ring, and the carbon bearing the bromine atom becomes C4, which is substituted with the ethyl group.
-
Ethyl thiooxamate serves as the thioamide component. The thioamide carbon becomes C2 of the thiazole ring, and the nitrogen atom becomes the nitrogen in the ring. The ethyl ester group is a protecting group for the carboxylic acid, which is revealed in the subsequent hydrolysis step.
Q2: Why is a two-step synthesis involving an ester intermediate preferred over a direct synthesis of the carboxylic acid?
A2: A direct synthesis using thiooxamic acid instead of its ethyl ester can be problematic. Thiooxamic acid is less stable and may decarboxylate under the reaction conditions. The ester group serves as a robust protecting group that can be cleanly removed under basic conditions after the stable thiazole ring has been formed.
Q3: How critical is the purity of the starting materials?
A3: The purity of the starting materials is paramount for achieving a high yield and simplifying purification.[1] Impurities in 1-bromo-2-butanone, such as the isomeric 3-bromo-2-butanone, can lead to the formation of regioisomeric thiazole byproducts. The stability of ethyl thiooxamate is also a key factor; it should be used as fresh as possible or its purity verified before use.
Q4: Can I use other α-haloketones?
A4: Yes, the Hantzsch synthesis is versatile. Using a different α-haloketone will result in a different substituent at the 4-position of the thiazole ring. For example, using 1-bromopropanone would yield 4-methylthiazole-2-carboxylic acid.
Q5: What are the key safety precautions for this synthesis?
A5: 1-bromo-2-butanone is a lachrymator and is toxic, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[2] Thionyl chloride, if used for the preparation of acid chlorides from the final product, is also highly corrosive and reacts violently with water.
Experimental Protocols
Part 1: Synthesis of Ethyl 4-Ethylthiazole-2-carboxylate
Materials:
-
1-bromo-2-butanone (1.0 eq)
-
Ethyl thiooxamate (1.0-1.2 eq)
-
Ethanol (anhydrous)
-
Sodium bicarbonate (optional, as a mild base)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl thiooxamate in anhydrous ethanol.
-
Slowly add 1-bromo-2-butanone to the solution at room temperature. The reaction can be slightly exothermic.
-
If the reaction is slow, add a mild base like sodium bicarbonate (1.1 eq) to neutralize the HBr formed during the reaction.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl 4-ethylthiazole-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 2: Saponification to 4-Ethylthiazole-2-carboxylic Acid
Materials:
-
Ethyl 4-ethylthiazole-2-carboxylate (1.0 eq)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2-3 eq)
-
Methanol or a mixture of Tetrahydrofuran (THF) and water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate or Dichloromethane for extraction
Procedure:
-
Dissolve the ethyl 4-ethylthiazole-2-carboxylate in methanol or a THF/water mixture.
-
Add an aqueous solution of NaOH or LiOH to the ester solution.
-
Stir the mixture at room temperature or gently heat to 40-50 °C to expedite the hydrolysis. Monitor the reaction by TLC until the starting ester is completely consumed.
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of 1M HCl. The carboxylic acid will precipitate out of the solution if it is not very soluble in the reaction mixture.
-
If a precipitate forms, it can be collected by filtration, washed with cold water, and dried.
-
If the product remains in solution, extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-Ethylthiazole-2-carboxylic acid.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to obtain the pure carboxylic acid.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield in Step 1 (Hantzsch Synthesis) | 1. Poor quality of starting materials: Impure 1-bromo-2-butanone or decomposed ethyl thiooxamate.[1] 2. Suboptimal reaction temperature: Reaction may be too slow at room temperature. 3. Incorrect stoichiometry: An excess of one reagent may lead to side reactions. 4. Inappropriate solvent: The solvent may not be suitable for the specific reactants. | 1. Verify starting material purity: Use freshly distilled 1-bromo-2-butanone and high-purity ethyl thiooxamate. 2. Increase reaction temperature: Heat the reaction to reflux to increase the reaction rate.[3] 3. Optimize stoichiometry: Start with a 1:1 molar ratio and consider a slight excess (1.1-1.2 eq) of the thiooxamate. 4. Solvent screening: While ethanol is a common choice, other polar solvents like methanol or DMF can be explored. |
| Formation of Multiple Products in Step 1 | 1. Regioisomeric impurity in α-haloketone: Presence of 3-bromo-2-butanone will lead to the formation of 2-carboxy-5-ethyl-4-methylthiazole. 2. Side reactions of ethyl thiooxamate: Dimerization or decomposition under harsh conditions. 3. Formation of 2-imino-2,3-dihydrothiazole isomer: This can occur, especially under acidic conditions.[1] | 1. Use pure α-haloketone: Ensure the purity of 1-bromo-2-butanone. 2. Mild reaction conditions: Avoid excessively high temperatures or prolonged reaction times. Consider adding the α-haloketone slowly. 3. Control pH: Running the reaction under neutral or slightly basic conditions (e.g., with NaHCO₃) can favor the desired 2-amino (in this case, 2-carboxy) thiazole product.[1] |
| Incomplete Hydrolysis in Step 2 (Saponification) | 1. Insufficient base: Not enough hydroxide to drive the reaction to completion. 2. Steric hindrance: The ethyl group at the 4-position might slightly hinder the approach of the hydroxide to the ester carbonyl. 3. Low temperature or short reaction time: The hydrolysis may be slow under the chosen conditions. | 1. Increase the amount of base: Use at least 2-3 equivalents of NaOH or LiOH. 2. Increase reaction temperature: Gently heat the reaction mixture to 40-50 °C. 3. Increase reaction time: Allow the reaction to proceed for a longer duration, monitoring by TLC. |
| Difficulty in Isolating the Carboxylic Acid Product | 1. Product is soluble in the aqueous layer: The carboxylic acid may be too polar to be efficiently extracted with a non-polar organic solvent. 2. Emulsion formation during extraction: This can make phase separation difficult. 3. Product is an oil and does not crystallize: This complicates purification. | 1. Use a more polar extraction solvent: Try extractions with ethyl acetate or a mixture of dichloromethane and isopropanol. Ensure the aqueous layer is saturated with NaCl to decrease the solubility of the organic product. 2. Break the emulsion: Add brine or a small amount of a different organic solvent. Centrifugation can also be effective. 3. Induce crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or changing the recrystallization solvent system. If it remains an oil, purification by column chromatography may be necessary. |
Visualizing the Process
Hantzsch Thiazole Synthesis Workflow
Caption: A streamlined workflow for the Hantzsch synthesis of the ester intermediate.
Saponification and Purification Workflow
Caption: Step-by-step process for the hydrolysis and purification of the final product.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low product yield in the Hantzsch synthesis step.
References
-
PubChem. (n.d.). 1-Bromo-2-butanone. Retrieved from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]
- Google Patents. (2014). Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
Operachem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
YouTube. (2022, July 19). Ester to carboxylic acid- Saponification mechanism and Rxn setup. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-Ethylthiazole-2-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-Ethylthiazole-2-carboxylic acid. We address common challenges and provide validated protocols to ensure the highest degree of product purity. Our methodologies are grounded in established chemical principles and practical, field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification workflow.
Q1: What are the most likely impurities in my crude 4-Ethylthiazole-2-carboxylic acid?
A: The impurity profile is intrinsically linked to the synthetic route. For Hantzsch-type thiazole syntheses, which are common for this class of compounds, impurities typically fall into two categories:
-
Unreacted Starting Materials: The most common contaminants are residual thioamides and α-halocarbonyl compounds used in the initial condensation reaction.[1]
-
Reaction Byproducts: Incomplete hydrolysis of an ester precursor (if the synthesis proceeds via an ethyl ester intermediate) is a frequent issue, leading to contamination with the corresponding ethyl ester.[2] Other side-reactions can introduce structurally similar but unwanted thiazole derivatives.
Q2: What is the most effective initial purification strategy for a carboxylic acid like this?
A: The foundational technique is an acid-base extraction . This leverages the acidic nature of the carboxylic acid group. By dissolving the crude product in an organic solvent and washing with an aqueous base (e.g., sodium bicarbonate), the target compound is deprotonated to its highly water-soluble carboxylate salt, which migrates to the aqueous layer. Neutral and basic organic impurities remain in the organic layer and are discarded. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate, after which it can be filtered or extracted back into an organic solvent.[3] This method is highly effective for removing non-acidic contaminants.
Q3: My isolated product is a discolored, sticky solid with a low or broad melting point. What is the cause and next step?
A: This is a classic indicator of significant impurity. Pure crystalline solids typically have a sharp, defined melting point; impurities disrupt the crystal lattice, leading to melting point depression and broadening.[1] The discoloration and texture suggest the presence of residual solvents or organic tars.
Your immediate next steps should be:
-
Analytical Assessment: Run a Thin-Layer Chromatography (TLC) plate to visualize the number of components. Co-spot the crude material against any available starting materials to see if they are present.[1]
-
Strategic Purification: Based on the TLC, proceed with a robust purification method. An acid-base extraction is the recommended starting point, followed by recrystallization.
Q4: How do I select the best solvent for recrystallizing 4-Ethylthiazole-2-carboxylic acid?
A: The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[4] A systematic screening process is most effective. For a molecule like 4-Ethylthiazole-2-carboxylic acid, a range of solvents should be tested on a small scale.
| Solvent Class | Example(s) | Rationale & Expected Solubility |
| Alcohols | Ethanol, Methanol | The hydroxyl group can hydrogen bond with the carboxylic acid, often providing good solubility at elevated temperatures. Often used in combination with water.[3] |
| Esters | Ethyl Acetate | A moderately polar solvent, often effective for recrystallizing compounds of intermediate polarity. It has been successfully used for similar thiazole derivatives.[5] |
| Aqueous Mixtures | Ethanol/Water, Methanol/Water | By adjusting the ratio, you can fine-tune the polarity of the solvent system to achieve the ideal solubility profile. This is a very common and effective technique.[2][6] |
| Aromatic Hydrocarbons | Toluene | A non-polar solvent that may be suitable if the compound is less polar. Can be effective at removing more polar impurities.[3] |
A detailed protocol for solvent screening is provided in Section 3.
Section 2: Troubleshooting Guides
This section provides solutions to specific problems that may arise during purification experiments.
Guide 1: Issues with Acid-Base Extraction
Problem: A persistent emulsion forms at the organic/aqueous interface during extraction.
- Underlying Cause: Emulsions are often stabilized by particulate matter or amphiphilic impurities. Overly vigorous shaking can also contribute.
- Troubleshooting Protocol:
- Allow the separatory funnel to stand undisturbed for 10-20 minutes.
- Gently swirl the funnel instead of shaking.
- Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous layer can help break the emulsion.
- If the emulsion persists, pass the entire mixture through a pad of Celite® or glass wool to filter out particulates.
Problem: The product fails to precipitate after acidifying the aqueous layer.
-
Underlying Cause: This occurs if the compound has significant solubility in the acidic aqueous solution or if the pH is not low enough.
-
Troubleshooting Protocol:
-
Verify pH: Use a pH meter or pH paper to ensure the pH is at least 2-3 units below the pKa of the carboxylic acid (typically pH < 2). Add more acid if necessary.
-
Induce Precipitation: Cool the solution in an ice bath to decrease solubility.
-
"Salting Out": Add solid sodium chloride to the aqueous solution. This increases the polarity of the aqueous phase, reducing the solubility of the organic compound and forcing it out of solution.
-
Back-Extraction: If precipitation fails, extract the acidified aqueous solution with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover the protonated acid.
-
Guide 2: Challenges in Recrystallization
Problem: The compound "oils out," forming a liquid layer instead of crystals upon cooling.
- Underlying Cause: The solution is too supersaturated, or the compound's melting point is below the temperature of the solution. This is common when the solvent is too nonpolar for the solute.
- Troubleshooting Protocol:
- Re-heat the solution until the oil fully redissolves.
- Add a small amount (5-10% of the total volume) of additional hot solvent to reduce the saturation level.
- Allow the solution to cool much more slowly. Insulating the flask can help.
- If it still oils out, try a different solvent system, perhaps one that is slightly more polar.
Guide 3: Column Chromatography Complications
Problem: The compound streaks severely on silica gel TLC plates and gives poor separation on a column.
- Underlying Cause: Carboxylic acids are notorious for tailing on standard silica gel. The acidic protons of the compound interact strongly with the silanol groups (Si-OH) on the silica surface, leading to a poor equilibrium between the stationary and mobile phases.
- Troubleshooting Protocol:
- Acidify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluent. This creates an acidic environment, keeping the target carboxylic acid fully protonated and suppressing its interaction with the silica, resulting in sharper bands and better separation.
- Run a Test Gradient: Develop a suitable mobile phase using TLC with the acidified eluent before committing to a large-scale column.
Section 3: Protocols & Visualized Workflows
Protocol 1: Standard Acid-Base Extraction
-
Dissolution: Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate) at a concentration of ~50 mg/mL.
-
Base Wash: Transfer the solution to a separatory funnel and wash 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Collect the aqueous layers.
-
Organic Layer Check: Spot the organic layer on a TLC plate against the original crude material to ensure the product has been successfully extracted.
-
Re-acidification: Cool the combined aqueous layers in an ice bath. Slowly add 1M HCl with stirring until the pH is ~2. A precipitate of the purified acid should form.
-
Isolation:
-
If a solid precipitates: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
If no solid forms: Extract the acidified aqueous layer 3 times with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Workflow for Purification Strategy Selection
The following diagram outlines a logical decision-making process for purifying your crude 4-Ethylthiazole-2-carboxylic acid.
Caption: Decision tree for selecting the appropriate purification method.
Section 4: References
-
Organic Syntheses Procedure. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Li, S., et al. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Synthetic Communications, 42(13), 1954-1962. Retrieved from [Link]
-
New Drug Approvals. (n.d.). Thiazole derivative. Retrieved from [Link]
-
Google Patents. (1966). Processes for preparing thiazole carboxylic acids. (US3274207A). Retrieved from
-
Google Patents. (2012). A kind of method for preparing thiazole-4-carboxylic acid. (CN102372680A). Retrieved from
-
Google Patents. (2012). Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (WO2012032528A2). Retrieved from
-
PubChem. (n.d.). 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-aminothiazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Google Patents. (2014). 2-aminothiazole-4-ethyl formate preparation method. (CN104163802A). Retrieved from
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved from [Link]
-
PubMed. (1990). Automated column-switching high-performance liquid chromatography for the determination of 2-thiothiazolidine-4-carboxylic acid in urine. Retrieved from [Link]
-
PubChem. (n.d.). 5-Thiazolecarboxylic acid, 2-(3-cyano-4-(2-methylpropoxy)phenyl)-4-methyl-, ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (2016). Column chromatography of carboxylic acids?. r/chemistry. Retrieved from [Link]
-
CNKI. (2009). Activity Screen of Thiazolidine-4-Carboxylic Acid Ethyl Ester by Cell Membrane Chromatography. Retrieved from [Link]
-
ResearchGate. (2014). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Retrieved from [Link]
-
PubMed. (2005). Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. Retrieved from [Link]
-
PubMed. (2002). [Study on determination of 2-thioxothiazolidine-4-carboxylic Acid in urine by high performance liquid chromatography]. Retrieved from [Link]
-
PubMed. (1990). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Retrieved from [Link]
-
ResearchGate. (2001). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Retrieved from [Link]
-
MDPI. (2020). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Retrieved from [Link]
-
PubChem. (n.d.). 2-Acetylthiazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2006). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]
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- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
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- 5. tandfonline.com [tandfonline.com]
- 6. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Ethylthiazole-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-Ethylthiazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Our approach is grounded in mechanistic principles to help you not only solve immediate experimental issues but also to build a robust and reproducible synthetic protocol.
Visualizing the Synthetic Pathway and Impurity Formation
The most common and industrially relevant route to 4-Ethylthiazole-2-carboxylic acid is a two-step process. It begins with the Hantzsch thiazole synthesis to form the ethyl ester intermediate, followed by hydrolysis to yield the final carboxylic acid. Understanding this pathway is critical for troubleshooting, as impurities can arise at each stage.
Caption: Synthetic pathway and points of impurity formation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Problem 1: Low Yield in the Hantzsch Condensation (Step 1)
Question: I am getting a very low yield of my intermediate, Ethyl 4-ethylthiazole-2-carboxylate. My TLC plate shows multiple spots, including what appears to be unreacted starting materials. What could be the cause?
Probable Causes & Solutions:
-
Purity of Starting Materials: The Hantzsch synthesis is sensitive to the quality of the α-haloketone and the thioamide.
-
α-Haloketone (Ethyl 2-chloro-3-oxopentanoate): This reagent can be unstable. Over time, it may decompose or contain residual starting material (ethyl 3-oxopentanoate) from its own synthesis[1]. The presence of the non-halogenated ketone will not lead to thiazole formation.
-
Solution: Verify the purity of your α-haloketone by ¹H NMR or GC-MS before use. If necessary, purify it by vacuum distillation. Store it under an inert atmosphere at a low temperature.
-
-
Thioamide (Ethyl Thiooxamate): Thioamides can be susceptible to hydrolysis or oxidation.
-
-
Reaction Conditions:
-
Temperature: While heating is often required, excessive temperatures can lead to the decomposition of reactants and intermediates, resulting in tar formation.
-
Solution: Optimize the reaction temperature. Start at a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC. A controlled, gentle reflux is often sufficient.
-
-
Reaction Time: Incomplete reactions are a common cause of low yields.
-
Solution: Monitor the reaction by TLC until the limiting starting material is consumed. An extended reaction time at a moderate temperature is often preferable to a short time at a high temperature.
-
-
-
Side Reactions: The α-haloketone can undergo self-condensation or elimination reactions, especially in the presence of a base. The thioamide can also be converted to a nitrile under certain conditions[4].
-
Solution: Control the stoichiometry carefully. A slight excess of the thioamide is sometimes used to ensure the full conversion of the more valuable α-haloketone. The choice of solvent and base (if any) is also critical; protic solvents like ethanol are common and generally effective.
-
Problem 2: Presence of an Isomeric Impurity
Question: My final product, 4-Ethylthiazole-2-carboxylic acid, shows a persistent impurity with the same mass in LC-MS analysis. I suspect it's an isomer. How is this possible and how can I avoid it?
Probable Cause & Solution:
-
Alternative Cyclization Pathway: While the Hantzsch synthesis with α-haloketones and thioamides is generally regioselective, alternative cyclization pathways can lead to isomeric products, such as 2-ethyl-thiazole-4-carboxylic acid. This is more common when using N-substituted thioamides under acidic conditions, which can lead to mixtures of 2-amino- and 3-substituted 2-imino-thiazoles[5]. Although less probable with thiooxamate, it's a possibility if reaction conditions are not well-controlled.
-
Mechanism of Isomer Formation: The initial step is the S-alkylation of the thioamide by the α-haloketone. The subsequent cyclization involves the nitrogen of the thioamide attacking the carbonyl carbon of the ketone. If the thioamide were to react in its tautomeric iminothiol form, or if the initial attack was from the nitrogen, a different regioisomer could potentially form, though this is less favored.
-
Solution:
-
Control pH: Running the reaction under neutral or slightly basic conditions generally favors the desired regioselectivity. The use of a non-nucleophilic base like sodium bicarbonate can be beneficial.
-
Purification: Careful column chromatography of the intermediate ester can often separate the isomers. Reversed-phase HPLC is particularly effective for separating isomeric carboxylic acids[6][7].
-
-
Problem 3: Incomplete Hydrolysis of the Ester Intermediate (Step 2)
Question: After the hydrolysis step, my NMR spectrum shows signals corresponding to both the carboxylic acid and the ethyl ester. How can I drive the reaction to completion?
Probable Causes & Solutions:
-
Insufficient Hydrolysis Reagent: The hydrolysis of the ester is a saponification reaction, which consumes one equivalent of base (e.g., NaOH or KOH).
-
Solution: Use a molar excess of the base (typically 1.5 to 3 equivalents) to ensure the reaction goes to completion[8].
-
-
Reaction Time and Temperature: Hydrolysis of sterically hindered or electron-rich esters can be slow.
-
Solution: Increase the reaction time and/or temperature. Heating the reaction mixture at reflux is common practice. Monitor the disappearance of the starting ester by TLC or HPLC.
-
-
Solvent System: The ester may have poor solubility in a purely aqueous medium, leading to a slow, biphasic reaction.
-
Solution: Use a co-solvent system, such as a mixture of water and a water-miscible organic solvent like ethanol, methanol, or THF. This will create a homogeneous solution and accelerate the reaction rate.
-
Problem 4: Product Degradation - Presence of 4-Ethylthiazole
Question: My final product contains a significant amount of a lower molecular weight impurity, which I've identified as 4-ethylthiazole. What is causing this decarboxylation?
Probable Causes & Solutions:
-
Thermal Stress: Thiazole-2-carboxylic acids are known to be susceptible to decarboxylation, especially at elevated temperatures[9][10]. This can occur during the work-up, purification (e.g., distillation), or even during storage at elevated temperatures.
-
Solution: Avoid excessive heat during all stages following the hydrolysis. When concentrating the product solution, use a rotary evaporator at a moderate temperature. If recrystallization is performed, avoid prolonged heating.
-
-
Acidic Conditions: Strong acidic conditions can catalyze the decarboxylation of certain heterocyclic carboxylic acids.
-
Solution: During the acidic work-up after hydrolysis (to protonate the carboxylate salt), avoid using a large excess of strong acid and do not heat the acidic solution. Cool the reaction mixture in an ice bath before acidification and isolate the precipitated product promptly by filtration.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the Hantzsch condensation for this synthesis?
A1: The three most critical parameters are:
-
Purity of the α-haloketone: As discussed in the troubleshooting guide, its instability is a primary source of failure.
-
Temperature Control: This is crucial to prevent the formation of tar and byproducts from the decomposition of starting materials and intermediates.
-
Stoichiometry: A precise ratio of reactants is key to maximizing yield and minimizing unreacted starting materials in the final mixture.
Q2: What is the best method to purify the final 4-Ethylthiazole-2-carboxylic acid?
A2: A multi-step purification strategy is often most effective:
-
Acid-Base Extraction: After hydrolysis, the product exists as a carboxylate salt in the basic aqueous solution. This allows for washing with an organic solvent (like ether or ethyl acetate) to remove any neutral organic impurities.
-
Precipitation/Filtration: Careful acidification of the aqueous layer will precipitate the carboxylic acid, which can then be isolated by filtration[11]. This step removes any water-soluble impurities.
-
Recrystallization: This is the final and most effective step for achieving high purity. Suitable solvent systems include aqueous ethanol, toluene, or ethyl acetate/hexane mixtures.
Q3: Which analytical techniques are best for monitoring the reaction and assessing final purity?
A3:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of both the condensation and hydrolysis steps. A typical mobile phase for the ester intermediate would be a mixture of hexanes and ethyl acetate. For the carboxylic acid, a more polar system, often with a small amount of acetic or formic acid, is required to obtain good spot shape[12].
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the final purity of the carboxylic acid. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient and an acidic modifier (like formic acid or phosphoric acid) is typically used[6][7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the intermediate and final product, as well as for identifying and quantifying impurities if their signals do not overlap.
-
Mass Spectrometry (MS): LC-MS is highly effective for detecting and identifying impurities, even at very low levels, by their mass-to-charge ratio.
Q4: Can I synthesize the carboxylic acid in one pot without isolating the ester intermediate?
A4: While one-pot syntheses are attractive for their efficiency, they present challenges for this specific transformation. The conditions for the Hantzsch synthesis (often in an organic solvent, sometimes with gentle heating) are quite different from those required for ester hydrolysis (aqueous base, often with significant heating). Attempting a one-pot procedure could lead to a complex mixture of starting materials, intermediate, product, and byproducts. A two-step process with isolation of the ester intermediate generally provides a cleaner product and a higher overall yield.
References
-
Eschenmoser, A., et al. (2023). Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? RSC Advances. Available at: [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th ed. Wiley-Blackwell.
-
Tanaka, H., & Shioiri, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Available at: [Link]
- Hantzsch, A. R. (1887). Condensationen von Thioamiden und α-Halogenketonen. Berichte der deutschen chemischen Gesellschaft.
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.
-
PrepChem. (2023). Synthesis of ethyl 2-chloro-3-oxopentanoate. Available at: [Link]
-
PubChem. (n.d.). Ethyl thiooxamate. National Center for Biotechnology Information. Available at: [Link]
-
Al-Mousawi, S. M. (2011). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]
-
Clark, J. (2015). Hydrolysing Esters. Chemguide. Available at: [Link]
- Noto, R., et al. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2.
- Kappe, C. O. (2000). Controlled microwave heating in modern organic synthesis.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Available at: [Link]
-
Lapucha, A., et al. (2021). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules. Available at: [Link]
- Noto, R., et al. (1977). Studies on the decarboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III). Journal of Heterocyclic Chemistry.
- Żołna, P., et al. (2015). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
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- 1. prepchem.com [prepchem.com]
- 2. Ethyl thiooxamate | 16982-21-1 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Eschenmoser coupling reactions starting from primary thioamides. When do they work and when not? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. chemguide.co.uk [chemguide.co.uk]
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- 10. semanticscholar.org [semanticscholar.org]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. ptfarm.pl [ptfarm.pl]
Technical Support Center: Troubleshooting 4-Ethylthiazole-2-carboxylic Acid Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Ethylthiazole-2-carboxylic acid, a critical building block in pharmaceutical and materials science. This guide provides in-depth troubleshooting for common synthetic challenges, from the initial synthesis of the core structure to its subsequent derivatization. The question-and-answer format is designed to address specific experimental failures with evidence-based solutions and mechanistic insights.
Section 1: Troubleshooting the Synthesis of 4-Ethylthiazole-2-carboxylic Acid
The two most prevalent routes to this scaffold are the Hantzsch thiazole synthesis and the hydrolysis of a nitrile precursor. Each presents unique challenges.
Q1: My Hantzsch synthesis of 4-Ethylthiazole-2-carboxylic acid from an α-haloketone and thioamide is resulting in low yields and a complex mixture of byproducts. What are the likely causes and solutions?
Root Cause Analysis: The Hantzsch thiazole synthesis, while robust, is a multi-step condensation reaction that is highly sensitive to reaction conditions and substrate quality.[1][2] Low yields or impurities often stem from three primary issues:
-
Side Reactions of the α-Haloketone: α-Haloketones are prone to self-condensation or dehalogenation, especially under basic conditions or prolonged heating.[1]
-
Thioamide Instability: The thioamide starting material can hydrolyze back to the corresponding amide, particularly if water is present and the reaction is heated for extended periods.
-
Incomplete Cyclization/Dehydration: The reaction proceeds through a hydroxythiazoline intermediate. Inefficient dehydration to the final aromatic thiazole can lead to a mixture of products and a lower yield of the desired compound.[1]
Troubleshooting Workflow:
-
Step 1: Verify Starting Material Quality:
-
α-Haloketone: Ensure it is fresh or has been stored under inert gas and protected from light. Purity should be >95%. Consider re-purification if necessary.
-
Thioamide: Use a high-purity thioamide. If it has been stored for a long time, check for signs of decomposition (discoloration, ammonia smell).
-
-
Step 2: Optimize Reaction Conditions:
-
Solvent: Ethanol or methanol are standard choices.[2] Ensure you are using anhydrous solvents to minimize thioamide hydrolysis.
-
Temperature: Run the initial condensation at room temperature or slightly elevated temperatures (40-50°C) before heating to reflux for the dehydration step. This can minimize self-condensation of the haloketone.[2]
-
pH Control: The reaction is often performed without an external base. If a base is used to scavenge the generated HX, use a non-nucleophilic, hindered base like 2,6-lutidine or proton sponge, added slowly at a low temperature. Strong bases can accelerate side reactions.
-
-
Step 3: Isolate and Characterize Intermediates:
-
If the reaction stalls, attempt to isolate the major component. NMR analysis can help determine if it is the uncyclized intermediate or the hydroxythiazoline. This information is critical for pinpointing the problematic step.
-
-
Step 4: Consider an Alternative Synthetic Route:
-
If optimization fails, hydrolysis of the corresponding nitrile (2-cyano-4-ethylthiazole) is a reliable alternative.
-
Q2: The hydrolysis of 2-Cyano-4-ethylthiazole to the carboxylic acid is stalling. My TLC/LC-MS shows a mix of starting material, the intermediate amide, and the desired acid. How can I drive the reaction to completion?
Root Cause Analysis: Nitrile hydrolysis is a two-stage process: nitrile to amide, then amide to carboxylic acid.[3][4] The second step, amide hydrolysis, is often the rate-limiting step and requires harsh conditions (strong acid or base and high temperatures). Amides are significantly more stable than nitriles.[5] The thiazole ring itself can be sensitive to extremely harsh conditions, leading to a delicate balance.
Troubleshooting Workflow:
-
Step 1: Intensify Hydrolysis Conditions (Choose one path):
-
Acidic Hydrolysis: This method directly yields the free carboxylic acid.[3]
-
Reagent: Switch from dilute HCl to a more concentrated solution (e.g., 6M HCl or a 1:1 mixture of concentrated H₂SO₄ and water).
-
Temperature: Increase the reflux temperature. Be aware that some thiazole derivatives can be unstable at very high temperatures or in strongly acidic media.[6] A sealed tube reaction at 100-120°C may be necessary.
-
Monitoring: Use HPLC to monitor the disappearance of the intermediate amide, not just the starting nitrile.
-
-
Basic Hydrolysis: This method forms the carboxylate salt, which must be acidified in a separate workup step to yield the product.[3]
-
Reagent: Use a higher concentration of NaOH or KOH (e.g., 6M to 10M).
-
Co-solvent: Adding a co-solvent like ethanol or dioxane can improve the solubility of the organic substrate in the aqueous base, increasing the reaction rate.
-
Temperature: Heat to reflux for an extended period (12-24 hours).
-
-
-
Step 2: Post-Reaction Workup:
-
Acidic Hydrolysis: After cooling, carefully neutralize the solution to pH 2-3 to precipitate the carboxylic acid.[7] Cooling the solution for an extended period can improve precipitation.
-
Basic Hydrolysis: After cooling, carefully acidify the reaction mixture with concentrated HCl in an ice bath to pH 2-3. The product should precipitate. Extracting with an organic solvent like ethyl acetate may be necessary if the product is partially soluble in water.
-
Section 2: Troubleshooting Reactions of 4-Ethylthiazole-2-carboxylic Acid
The most common transformations are amide coupling and esterification. Success hinges on proper activation of the carboxylic acid.
Q3: My amide coupling reaction with 4-Ethylthiazole-2-carboxylic acid is failing or showing low conversion. What are the critical parameters to check?
Root Cause Analysis: Amide bond formation is not a direct reaction between a carboxylic acid and an amine at room temperature due to an unproductive acid-base reaction that forms a stable ammonium-carboxylate salt.[8] A coupling reagent is required to activate the carboxylic acid by converting the hydroxyl group into a better leaving group. Failures typically arise from:
-
Improper Activation: The chosen coupling reagent may be unsuitable for this specific substrate or may have decomposed.
-
Base-Related Issues: The incorrect choice or stoichiometry of the base can hinder the reaction.
-
Reagent Decomposition: Moisture can rapidly degrade coupling reagents and activated intermediates.
-
Steric Hindrance: Either the amine or the carboxylic acid may be sterically bulky, slowing the reaction rate.
General Troubleshooting Workflow Diagram:
Caption: General troubleshooting flowchart for failed amide coupling reactions.
Q4: Which coupling reagent is best for 4-Ethylthiazole-2-carboxylic acid, and what are the common pitfalls for reagents like HATU or EDC/HOBt?
Root Cause Analysis: The choice of coupling reagent is critical. For electron-deficient heterocyclic carboxylic acids like this one, aminium/uronium salt-based reagents are often more effective than carbodiimides alone.
-
HATU (and related aminium salts like HBTU/TBTU): These are generally the reagents of choice for difficult couplings.[9][10][11] They react with the carboxylic acid to form a highly reactive OAt-active ester, which is less prone to side reactions and racemization.[9]
-
Pitfall 1: Moisture Sensitivity. HATU and the active ester intermediate are highly sensitive to moisture. Ensure all reagents and solvents are anhydrous.
-
Pitfall 2: Incorrect Base. A non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM), is required.[11] Using a nucleophilic base like triethylamine can lead to unwanted side reactions. Typically, 2-3 equivalents of base are needed.
-
Pitfall 3: Order of Addition. The standard procedure is to pre-activate the carboxylic acid with HATU and the base for 5-15 minutes before adding the amine.
-
-
EDC/HOBt (Carbodiimide method): EDC is a water-soluble carbodiimide that activates the acid to form a highly reactive O-acylisourea intermediate.[8] HOBt is an additive used to trap this intermediate, forming an HOBt-active ester that is more stable and less prone to racemization.
-
Pitfall 1: O-Acylisourea Rearrangement. Without HOBt, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, terminating the reaction. Always use an additive like HOBt or OxymaPure®.
-
Pitfall 2: Epimerization. For chiral carboxylic acids, this method can sometimes lead to higher levels of racemization compared to HATU, although HOBt significantly mitigates this risk.[10]
-
Pitfall 3: Workup. The urea byproduct from EDC is water-soluble, simplifying purification compared to DCC.[8] However, a standard aqueous workup is still necessary.
-
Table 1: Comparison of Common Coupling Reagents
| Reagent | Type | Activating Group | Pros | Cons |
| HATU | Aminium Salt | OAt (7-Aza-1-hydroxybenzotriazole) | High efficiency, low racemization, good for hindered substrates.[9][10] | Expensive, moisture sensitive. |
| HBTU/TBTU | Aminium Salt | OBt (1-Hydroxybenzotriazole) | Very effective, byproducts are soluble, widely used.[12] | Slightly less reactive than HATU, potential for side reactions. |
| EDC | Carbodiimide | O-acylisourea | Water-soluble byproducts, cost-effective.[8] | Requires an additive (HOBt, Oxyma), risk of N-acylurea formation. |
| DCC | Carbodiimide | O-acylisourea | Inexpensive, effective for simple couplings. | Dicyclohexylurea (DCU) byproduct is insoluble and hard to remove.[13] |
Q5: My Fischer esterification of 4-Ethylthiazole-2-carboxylic acid is inefficient, with significant starting material remaining even after prolonged heating. How can I improve the yield?
Root Cause Analysis: Fischer esterification is an equilibrium-controlled reaction between a carboxylic acid and an alcohol under acidic catalysis.[14][15] The presence of the product (ester and water) on the right side of the equilibrium means that to achieve high conversion, the equilibrium must be shifted according to Le Châtelier's Principle.
Fischer Esterification Equilibrium Diagram:
Caption: The reversible nature of the Fischer Esterification reaction.
Troubleshooting and Optimization:
-
Strategy 1: Use a Large Excess of Alcohol. The most common method to drive the equilibrium is to use the alcohol as the solvent, creating a large molar excess that pushes the reaction towards the ester product.[14] If using a more complex or expensive alcohol, a 5- to 10-fold excess is recommended.[14]
-
Strategy 2: Remove Water as it Forms.
-
Dean-Stark Apparatus: For higher-boiling alcohols, a Dean-Stark trap can be used with a solvent that forms an azeotrope with water (e.g., toluene or cyclohexane). The water is physically removed from the reaction mixture as it forms, preventing the reverse reaction.
-
Dehydrating Agent: Adding a dehydrating agent like molecular sieves can absorb the water produced.
-
-
Strategy 3: Optimize the Acid Catalyst.
-
Catalyst Choice: Concentrated sulfuric acid is the most common and effective catalyst.[14] p-Toluenesulfonic acid (TsOH) is a solid alternative that can be easier to handle.
-
Catalyst Loading: Use a catalytic amount (1-5 mol%). Excessive acid can lead to dehydration of the alcohol or degradation of the thiazole ring.
-
-
Alternative Method: Acyl Chloride Route. If Fischer esterification remains problematic, a higher-yielding, non-equilibrium approach is to first convert the carboxylic acid to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[16][17] The resulting highly reactive acid chloride will then react rapidly and irreversibly with the alcohol, often in the presence of a base like pyridine to scavenge the HCl byproduct.
Section 3: Frequently Asked Questions (FAQs)
Q: Is decarboxylation a significant risk when heating 4-Ethylthiazole-2-carboxylic acid? A: Yes, decarboxylation can be a concern for thiazole-2-carboxylic acids, especially when heated in the presence of acid or in polar aprotic solvents.[6][18] The mechanism involves protonation of the ring, which facilitates the loss of CO₂. If your reaction requires high temperatures (e.g., >120-150°C), particularly under acidic conditions, you should monitor for the formation of 4-ethylthiazole as a byproduct.[6]
Q: What are the best analytical methods to monitor these reactions? A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the product.[19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It allows you to distinguish between starting material, intermediates (like the amide in nitrile hydrolysis), the desired product, and byproducts by both retention time and mass.
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis and purity assessment of the final product. Different methods, such as reversed-phase with UV detection, are commonly employed for organic acids and their derivatives.[20][21][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and for identifying any persistent impurities after purification.
Q: Are there any specific stability or storage issues for 4-Ethylthiazole-2-carboxylic acid? A: Like most carboxylic acids, it is a stable, crystalline solid. However, it should be stored in a cool, dry place away from strong bases. As a heterocyclic compound, long-term exposure to strong light or air could potentially lead to slow degradation, so storage in a well-sealed, opaque container is recommended.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Ethylthiazole-2-carboxylic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF or DCM as the solvent.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.
-
In a separate flask, dissolve the amine (1.1 eq) in a small amount of the anhydrous solvent.
-
Add the amine solution to the activated carboxylic acid mixture dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, dilute the reaction with ethyl acetate and perform an aqueous workup by washing sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Fischer Esterification (Excess Alcohol Method)
-
To a round-bottom flask, add 4-Ethylthiazole-2-carboxylic acid (1.0 eq).
-
Add the desired alcohol, which will also serve as the solvent (at least 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the stirring solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS until the starting carboxylic acid is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by saturated NaHCO₃ solution (caution: CO₂ evolution) to remove any remaining acid, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography or distillation.
References
- Processes for preparing thiazole carboxylic acids.
- Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
- New aspects of the formation of 2-substituted thiazolidine-4-carboxylic acids and their thiohydantoin derivatives.
- Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives.
- Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological m
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Hantzsch Thiazole Synthesis. Scribd.
- Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids.
- 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses.
- The Hydrolysis of Nitriles. Chemistry LibreTexts.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
- 2-Thioxothiazolidine-4-carboxylic acid (TTCA) [Biomonitoring Methods, 1994].
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
- Coupling Reagents. Aapptec Peptides.
- Hantzsch Thiazole Synthesis. Chem Help Asap.
- amide coupling help. Reddit.
- Determination of urinary 2-thiothiazolidine-4-carboxylic acid by automated high performance liquid chromatography, as an index of carbon disulfide exposure. PubMed.
- A Systematic Review On Thiazole Synthesis And Biological Activities.
- esterification - alcohols and carboxylic acids. Chemguide.
- Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chrom
- Decarboxylation method of heterocyclic carboxylic acid compounds.
- Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Hantzsch thiazole synthesis.
- Carboxylic Acids and Their Derivatives Practice Problems. Chemistry Steps.
- Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prost
- HYDROLYSIS. University of California, Davis.
- How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Process optimization for acid-amine coupling: a c
- Hydrolysis of Nitriles. YouTube.
- Various Analysis Techniques for Organic Acids and Examples of Their Applic
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III). Semantic Scholar.
- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- Thiazole synthesis. Organic Chemistry Portal.
- Decarboxyl
- 2-Ethylthiazole-4-carbonitrile. BLD Pharm.
- Coupling Reagents. Scribd.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- Isol
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
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Technical Support Center: Optimizing the Synthesis of 4-Ethylthiazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-Ethylthiazole-2-carboxylic acid. As Senior Application Scientists, we aim to provide not just procedural solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Ethylthiazole-2-carboxylic acid?
A1: The Hantzsch thiazole synthesis is a widely employed and robust method.[1][2][3] This typically involves the condensation of an α-haloketone, in this case, a derivative of 2-chloro-3-oxopentanoate, with a thioamide, such as thioformamide.[4] Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.
Q2: I'm seeing a low yield in my Hantzsch synthesis. What are the initial checks I should perform?
A2: Low yields in Hantzsch syntheses can often be attributed to a few key factors:
-
Reagent Quality: Ensure the purity and stability of your starting materials, particularly the α-haloketone and thioformamide. Thioformamide can be susceptible to degradation, so using a freshly opened or purified batch is recommended.[5][6]
-
Reaction Conditions: Verify that the reaction temperature and time are optimal. These reactions often require heating to proceed efficiently.[1][7]
-
Solvent Choice: The solvent can significantly influence the reaction rate. Polar aprotic solvents like DMF or DMSO can be beneficial for the SN2 step of the mechanism.[7]
-
Anhydrous Conditions: Moisture can interfere with the reaction, potentially hydrolyzing the starting ester or reacting with intermediates.[7]
Q3: My final product is difficult to purify. What are some common impurities and purification strategies?
A3: Common impurities can include unreacted starting materials, side-products from self-condensation of the α-haloketone, or byproducts from the hydrolysis step.[7] For purification of the final carboxylic acid:
-
Acid-Base Extraction: A primary method for purifying carboxylic acids is to dissolve the crude product in an organic solvent and extract it with an aqueous base (like sodium bicarbonate) to form the water-soluble carboxylate salt.[8][9] The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the pure carboxylic acid.[8][9]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be highly effective.[9]
-
Column Chromatography: While sometimes challenging for carboxylic acids due to their polarity, chromatography on silica gel can be employed. It may be necessary to add a small amount of acetic or formic acid to the eluent to suppress tailing.
Troubleshooting Guide: Low Yield and Side Reactions
Issue 1: The initial condensation reaction is sluggish or incomplete.
This is a common bottleneck in the Hantzsch synthesis. The initial step is an SN2 reaction between the thioamide and the α-haloketone.[1]
| Potential Cause | Explanation | Recommended Solution |
| Poor Nucleophilicity of Thioamide | The sulfur of the thioamide acts as the nucleophile. If its nucleophilicity is diminished, the reaction will be slow. | Consider using a fresh, high-purity source of thioformamide.[6][10] The stability of thioamides can be sequence and position dependent in more complex systems.[5] |
| Sub-optimal Reaction Temperature | Many organic reactions have a significant activation energy barrier. Insufficient heat can lead to a slow reaction rate. | Gradually increase the reaction temperature while monitoring the progress by Thin Layer Chromatography (TLC).[7] Refluxing is often necessary.[11] |
| Inappropriate Solvent | The solvent polarity and protic nature can drastically affect SN2 reaction rates. | Switch to a polar aprotic solvent such as DMF or DMSO to accelerate the SN2 reaction.[7] |
| Presence of Moisture | Water can hydrolyze the starting ethyl 2-chloroacetoacetate or interfere with the reaction intermediates. | Ensure all glassware is oven-dried and use anhydrous solvents.[7] |
Issue 2: Formation of multiple byproducts is observed.
Ethyl 2-chloroacetoacetate is a reactive molecule with multiple functional sites, which can lead to side reactions.[7][12]
| Potential Side Reaction | Explanation | Mitigation Strategy |
| Self-condensation of Ethyl 2-chloroacetoacetate | In the presence of a base, the enolate of ethyl 2-chloroacetoacetate can react with another molecule of itself.[7] | Maintain a controlled temperature and consider the order of addition of reagents. Adding the base slowly to the mixture of the other reactants can sometimes help. |
| O-alkylation vs. C-alkylation | The enolate of ethyl 2-chloroacetoacetate has two nucleophilic sites (carbon and oxygen), which can lead to a mixture of products in subsequent reactions.[7] | While more relevant for other syntheses using this starting material, being aware of this reactivity is important for understanding potential impurities. |
| Dialkylation | The product of an initial alkylation may still have acidic protons, allowing for a second alkylation to occur.[7] | Use a controlled stoichiometry of your reagents. |
Issue 3: Low yield during the final hydrolysis step.
The conversion of the ethyl ester to the carboxylic acid is a critical final step.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Hydrolysis | The ester may be sterically hindered or the reaction conditions may not be sufficient for complete conversion. | Increase the reaction time, temperature, or the concentration of the acid or base catalyst. Monitor the reaction by TLC until the starting ester spot disappears. |
| Product Degradation | The thiazole ring can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures. | Use milder hydrolysis conditions. For example, use a base like lithium hydroxide at room temperature. |
| Difficult Product Isolation | The carboxylic acid may have some solubility in the aqueous phase, leading to losses during workup. | After acidification, ensure the pH is well below the pKa of the carboxylic acid to maximize precipitation.[9] Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[9] |
Experimental Workflows
Workflow 1: Hantzsch Synthesis of Ethyl 4-Ethylthiazole-2-carboxylate
This protocol outlines the initial condensation step.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 eq) in a suitable solvent like ethanol or DMF.
-
Addition of Reactant: To this solution, add ethyl 2-chloro-3-oxopentanoate (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours.[11]
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Workflow 2: Hydrolysis to 4-Ethylthiazole-2-carboxylic acid
-
Reaction Setup: Dissolve the crude ethyl 4-ethylthiazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Hydrolysis: Add a base such as sodium hydroxide (1.1 eq) and heat the mixture to reflux for 2-3 hours.
-
Workup: Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidification: Acidify the remaining aqueous solution to a pH of 3-4 with dilute HCl.[11]
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.[11]
Visualizing the Process
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: A flowchart of the Hantzsch synthesis step.
Diagram 2: Hydrolysis and Purification Workflow
Caption: A flowchart of the hydrolysis and isolation step.
References
-
PubChem. (n.d.). Ethyl 2-chloroacetoacetate. National Institutes of Health. Retrieved from [Link]
- El-Sayed, N. N., et al. (2020).
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Miller, S. J., et al. (2023). Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv.
- Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]
- Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Thioformamide (CAS 115-08-2): Properties, Uses, and Purchasing. Retrieved from [Link]
- Li, J., et al. (2018). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates.
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
-
Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
ChemBK. (n.d.). Ethyl 4-methylthiazole-2-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.
-
ResearchGate. (2025). Oxidation of 4-carboxylate thiazolines to 4-carboxylate thiazoles by molecular oxygen. Retrieved from [Link]
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Technical Support Center: Synthesis of 4-Ethylthiazole-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 4-Ethylthiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its synthesis and mitigate common side reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of 4-Ethylthiazole-2-carboxylic acid, providing a foundational understanding of the process.
1. What is the most common synthetic route for 4-Ethylthiazole-2-carboxylic acid?
The most prevalent and industrially scalable approach is a multi-step synthesis commencing with the Hantzsch thiazole synthesis . This typically involves the condensation of an α-haloketone, such as 1-chloro-2-pentanone, with a thiourea derivative. The resulting 2-amino-4-ethylthiazole can then be converted to the target carboxylic acid through a Sandmeyer-type reaction involving diazotization followed by cyanation and subsequent hydrolysis, or by hydrolysis of a pre-installed ester group at the 2-position.
2. How does the choice of starting materials impact the synthesis?
The selection of the α-haloketone is critical. Using an unsymmetrical ketone like 1-chloro-2-pentanone introduces the possibility of forming a regioisomeric byproduct, 5-ethyl-4-methylthiazole derivatives, especially under certain pH conditions. The purity of the thiourea derivative is also paramount, as impurities can lead to the formation of undesired side products.
3. What are the key reaction parameters to control during the Hantzsch thiazole synthesis step?
Careful control of temperature, reaction time, and pH is crucial. The initial condensation is often exothermic and may require cooling to prevent runaway reactions and the formation of degradation products. The choice of solvent also plays a significant role, with alcohols like ethanol being common. Reaction monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is highly recommended to determine the optimal reaction time and prevent the formation of byproducts from over-reaction.
4. What are the recommended methods for converting the 2-amino group to a carboxylic acid?
A common pathway involves the diazotization of the 2-amino-4-ethylthiazole, followed by a Sandmeyer reaction with a cyanide source (e.g., cuprous cyanide) to yield 4-ethylthiazole-2-carbonitrile. This nitrile is then hydrolyzed under acidic or basic conditions to the desired carboxylic acid. Alternatively, if the synthesis starts with a precursor already containing a carboxylate ester at the 2-position, direct hydrolysis is the final step.
5. How can I monitor the progress of the hydrolysis step?
The hydrolysis of the corresponding ethyl ester or nitrile can be monitored by TLC, observing the disappearance of the starting material and the appearance of the more polar carboxylic acid. HPLC is also an effective quantitative method. It's important to ensure complete conversion, as the starting material can be a difficult-to-remove impurity in the final product.
II. Troubleshooting Guide: Side Reactions & Solutions
This guide provides a detailed, question-and-answer formatted approach to troubleshoot specific issues you may encounter during the synthesis of 4-Ethylthiazole-2-carboxylic acid.
| Problem Encountered | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield of the Desired 4-Ethylthiazole Ring | 1. Formation of Regioisomeric Byproduct: The Hantzsch synthesis with an unsymmetrical α-haloketone like 1-chloro-2-pentanone can lead to the formation of the undesired 5-ethyl-4-methylthiazole isomer.[1] | Solution: Maintain neutral to slightly basic reaction conditions during the initial condensation. Under acidic conditions, the reaction can proceed through different intermediates, leading to a loss of regioselectivity.[1] Careful monitoring of the reaction progress and temperature control can also favor the desired product. |
| 2. Self-Condensation of 1-chloro-2-pentanone: Under basic conditions, α-haloketones can undergo self-condensation reactions, reducing the amount available for the thiazole synthesis. | Solution: Add the α-haloketone slowly to the reaction mixture containing thiourea to maintain a low concentration of the ketone at any given time. Ensure the reaction temperature is controlled to minimize this side reaction. | |
| 3. Formation of Thiourea-Derived Byproducts: Thiourea can undergo self-condensation or react with the solvent under certain conditions, leading to byproducts like dithiazines. | Solution: Use a slight excess of thiourea to ensure the complete consumption of the α-haloketone. However, a large excess should be avoided as it can complicate purification. Ensure the reaction is performed under an inert atmosphere if sensitivity to oxidation is a concern. | |
| Presence of an Unexpected Peak in the NMR/LC-MS of the Final Product | 1. Incomplete Hydrolysis of the Ester/Nitrile Precursor: The ethyl ester or nitrile precursor is a common impurity if the hydrolysis is not driven to completion. | Solution: Extend the hydrolysis reaction time and/or increase the concentration of the acid or base catalyst. Monitor the reaction closely by TLC or HPLC until the starting material is no longer detectable. Purification by recrystallization or column chromatography may be necessary. |
| 2. Decarboxylation of the Final Product: Thiazole-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures and under certain pH conditions, leading to the formation of 4-ethylthiazole. | Solution: Avoid excessive heat during the final work-up and purification steps. If purification by distillation is attempted, it should be performed under high vacuum and at the lowest possible temperature. A patent suggests that decarboxylation of some heterocyclic carboxylic acids can occur at temperatures around 95-110°C.[2] | |
| 3. Presence of the Regioisomeric Carboxylic Acid: If the isomeric thiazole was formed in the initial step, it will likely be carried through the synthesis to yield the corresponding isomeric carboxylic acid. | Solution: Purification of the final product by fractional crystallization or preparative HPLC may be required. It is often more efficient to optimize the initial cyclization step to maximize the yield of the correct regioisomer. | |
| Difficulty in Isolating the Pure Carboxylic Acid | 1. Product is an Emulsion or Oil: The carboxylic acid may not readily precipitate, especially if impurities are present that act as solubilizing agents. | Solution: After acidification of the aqueous solution of the carboxylate salt, ensure the pH is well below the pKa of the carboxylic acid (typically pH 2-3) to ensure complete protonation. Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) followed by drying and evaporation may be necessary. Seeding the solution with a small crystal of the pure product can induce crystallization. |
| 2. Co-precipitation of Inorganic Salts: If the work-up involves neutralization or pH adjustment, inorganic salts can co-precipitate with the product. | Solution: Wash the crude product thoroughly with cold deionized water to remove water-soluble inorganic salts. Recrystallization from a suitable solvent system is also an effective method for removing these impurities. |
III. Experimental Protocols & Methodologies
Protocol 1: Synthesis of Ethyl 4-Ethylthiazole-2-carboxylate
This protocol outlines a typical Hantzsch thiazole synthesis to produce the ethyl ester precursor.
Materials:
-
1-chloro-2-pentanone
-
Ethyl 2-amino-2-thioxoacetate (or a similar thiourea derivative)
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-amino-2-thioxoacetate (1.1 equivalents) in ethanol.
-
Slowly add 1-chloro-2-pentanone (1.0 equivalent) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl 4-Ethylthiazole-2-carboxylate
This protocol describes the conversion of the ethyl ester to the final carboxylic acid.
Materials:
-
Ethyl 4-ethylthiazole-2-carboxylate
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Dissolve ethyl 4-ethylthiazole-2-carboxylate in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water.
-
Heat the mixture to reflux and monitor the reaction by TLC until all the starting material has been consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 4-Ethylthiazole-2-carboxylic acid.
IV. Visualized Reaction Pathways
Main Synthetic Pathway
Caption: Potential side reactions in the synthesis process.
V. References
-
Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132.
-
Bramley, S. E.; Dupplin, V.; Goberdhan, D. G. C.; Meakins, G. D. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 11987 , 639-643.
-
Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer Science & Business Media, 2006.
-
Decarboxylation method of heterocyclic carboxylic acid compounds. CN109694343B, April 30, 2021.
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press, 2012.
Sources
Technical Support Center: Scale-up Synthesis of 4-Ethylthiazole-2-carboxylic Acid
Welcome to the technical support center for the scale-up synthesis of 4-Ethylthiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a robust and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for 4-Ethylthiazole-2-carboxylic acid suitable for scale-up?
A1: The two primary and scalable routes for synthesizing 4-Ethylthiazole-2-carboxylic acid are modifications of the Hantzsch thiazole synthesis. The choice between them often depends on the availability and cost of starting materials.
-
Route A: From an α-haloketone and a thioamide derivative. This classic approach involves the condensation of 1-bromo-2-butanone (the α-haloketone corresponding to the 4-ethyl group) with a suitable thioamide that can be converted to the 2-carboxylic acid.
-
Route B: From ethyl 2-chloroacetoacetate and a thioamide. This route builds the thiazole ring with a pre-installed ester group at the 2-position, which is then hydrolyzed to the carboxylic acid.
Q2: What are the critical process parameters to monitor during the scale-up of the Hantzsch synthesis for this compound?
A2: Temperature control is paramount. The initial condensation is often exothermic, and poor heat dissipation on a larger scale can lead to runaway reactions and the formation of impurities.[1] Stirring efficiency is also critical to ensure homogenous mixing of reactants, especially if there are solubility issues. Reaction time and the stoichiometry of the reactants must be carefully optimized to maximize yield and minimize byproduct formation.[1]
Q3: Are there any significant safety concerns associated with the scale-up of this synthesis?
A3: Yes, several safety aspects require careful consideration. α-Haloketones, such as 1-bromo-2-butanone, are lachrymatory and toxic, requiring handling in well-ventilated areas with appropriate personal protective equipment. The use of certain solvents like methanol or ethanol introduces flammability risks.[2] Pressure build-up in the reactor due to off-gassing should also be monitored and managed.
Q4: How can I minimize the formation of impurities during the synthesis?
A4: Impurity formation is a common challenge in Hantzsch synthesis.[1] To minimize impurities, ensure the purity of your starting materials, as contaminants can lead to unwanted side reactions.[1] Precise control over reaction temperature and stoichiometry is crucial. Running the reaction under neutral or slightly basic conditions can sometimes prevent the formation of isomeric byproducts.[1]
Q5: What is the most effective method for purifying 4-Ethylthiazole-2-carboxylic acid at an industrial scale?
A5: Purification typically involves crystallization. The crude product, after work-up, can be dissolved in a suitable solvent system (e.g., aqueous ethanol, toluene) and allowed to crystallize. The choice of solvent is critical for obtaining high purity and good recovery. In some cases, a pH adjustment can be used to precipitate the carboxylic acid from an aqueous solution.[3]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the scale-up synthesis of 4-Ethylthiazole-2-carboxylic acid.
Issue 1: Low Yield in the Hantzsch Condensation Step
Symptoms:
-
The isolated yield of the thiazole intermediate is significantly lower than in lab-scale experiments.
-
TLC or HPLC analysis of the crude reaction mixture shows a large amount of unreacted starting materials.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequate Mixing | On a larger scale, ensuring homogeneity is more challenging. Increase the stirring speed and consider using a reactor with baffles to improve mixing. |
| Poor Temperature Control | Localized hot spots can lead to degradation of reactants or products. Ensure the reactor's heating/cooling system is responsive and can maintain a uniform temperature throughout the reaction mass. |
| Incorrect Stoichiometry | While a slight excess of the thioamide is common, a large excess can complicate purification. Re-optimize the stoichiometry for the larger scale. |
| Impure Reactants | Impurities in the α-haloketone or thioamide can inhibit the reaction or lead to side products.[1] Verify the purity of your starting materials before use. |
Issue 2: Formation of a Troublesome Byproduct: 2-Imino-2,3-dihydrothiazole Isomer
Symptoms:
-
NMR or LC-MS analysis of the product reveals the presence of an isomer with a similar mass.
-
The final product has a broad melting point range.
Causality: Under acidic conditions, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole derivative and the isomeric 2-imino-2,3-dihydrothiazole.[1]
Troubleshooting Protocol:
-
pH Control: Attempt the condensation under neutral or slightly basic conditions to favor the formation of the desired product.[1] This can be achieved by adding a non-nucleophilic base, such as sodium carbonate or triethylamine, to the reaction mixture.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or HPLC to identify the formation of the byproduct early on.
-
Temperature Adjustment: Lowering the reaction temperature may improve the selectivity towards the desired isomer.
Issue 3: Incomplete Hydrolysis of the Ester Precursor
Symptoms:
-
The final product contains a significant amount of the ethyl ester intermediate.
-
The product is difficult to crystallize or has an oily consistency.
Causality: Ester hydrolysis, whether acid or base-catalyzed, is an equilibrium reaction.[4][5] On a larger scale, ensuring the reaction goes to completion can be challenging.
Troubleshooting Protocol:
-
Base-Catalyzed Hydrolysis (Saponification): This is often preferred for scale-up as it is an irreversible reaction.[6]
-
Stoichiometry of Base: Ensure at least a stoichiometric amount of base (e.g., NaOH, KOH) is used. An excess may be required to drive the reaction to completion.
-
Solvent System: A mixture of water and a co-solvent like methanol or ethanol is commonly used to ensure solubility of both the ester and the hydroxide base.[4]
-
-
Acid-Catalyzed Hydrolysis:
Experimental Protocols
Protocol 1: Scale-up Synthesis of Ethyl 4-Ethylthiazole-2-carboxylate
This protocol is based on the Hantzsch thiazole synthesis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 1-Bromo-2-butanone | 151.01 | 15.1 | 100 |
| Ethyl 2-amino-2-thioxoacetate | 147.19 | 15.5 | 105 |
| Ethanol | 46.07 | 100 L | - |
| Sodium Bicarbonate | 84.01 | 9.2 | 110 |
Procedure:
-
Charge the reactor with ethanol (100 L) and sodium bicarbonate (9.2 kg).
-
Stir the mixture to form a suspension.
-
Add ethyl 2-amino-2-thioxoacetate (15.5 kg) to the reactor.
-
Cool the mixture to 10-15 °C.
-
Slowly add 1-bromo-2-butanone (15.1 kg) to the reaction mixture over 2-3 hours, maintaining the temperature below 25 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 4-ethylthiazole-2-carboxylate.
Protocol 2: Hydrolysis to 4-Ethylthiazole-2-carboxylic acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Crude Ethyl 4-Ethylthiazole-2-carboxylate | 185.24 | (from previous step) | ~100 |
| Sodium Hydroxide | 40.00 | 5.0 | 125 |
| Water | 18.02 | 100 L | - |
| Hydrochloric Acid (37%) | 36.46 | As needed | - |
Procedure:
-
Dissolve the crude ethyl 4-ethylthiazole-2-carboxylate in ethanol (50 L).
-
In a separate vessel, dissolve sodium hydroxide (5.0 kg) in water (100 L).
-
Add the ethanolic solution of the ester to the sodium hydroxide solution.
-
Heat the mixture to reflux (approximately 80-85 °C) for 4-6 hours.
-
Monitor the hydrolysis by TLC or HPLC until the ester is no longer detected.
-
Cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid to adjust the pH to 2-3, causing the carboxylic acid to precipitate.
-
Cool the mixture to 0-5 °C and stir for 1-2 hours to complete crystallization.
-
Filter the solid product and wash with cold water.
-
Dry the product under vacuum at 50-60 °C to yield 4-Ethylthiazole-2-carboxylic acid.
Visualizations
Caption: Overall workflow for the two-step synthesis of 4-Ethylthiazole-2-carboxylic acid.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
- Rai, H. (2025). A Review on Green Synthesis of Thiazole Derivatives. International Journal of Pharmaceutical Sciences, 3(11), 3836-3853.
- BenchChem. (2025). Troubleshooting low yield in the synthesis of thiazole compounds. BenchChem Technical Support.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
- Organic Chemistry Portal. (n.d.). Thiazole synthesis.
- Wikipedia. (n.d.). Ester hydrolysis.
- Organic Chemistry. (n.d.). Ester to Acid - Common Conditions.
- Chemguide. (n.d.). Hydrolysing esters.
- University of Calgary. (n.d.). Hydrolysis of Esters.
- LookChem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
Technical Support Center: 4-Ethylthiazole-2-carboxylic Acid & Derivatives Stability Guide
Answering your request, here is a technical support center with troubleshooting guides and FAQs about stability issues of 4-Ethylthiazole-2-carboxylic acid and its derivatives.
Welcome to the technical support guide for 4-Ethylthiazole-2-carboxylic acid (4-ETCA) and its derivatives. This resource is designed for researchers, medicinal chemists, and formulation scientists who utilize this important heterocyclic scaffold. Thiazole derivatives are foundational in numerous FDA-approved drugs and experimental therapeutics, making a thorough understanding of their stability profile critical for successful research and development.[1][2][3]
This guide moves beyond simple protocols to explain the underlying chemical principles governing the stability of these compounds, empowering you to troubleshoot issues effectively and ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Foundational Stability Knowledge
This section addresses the most common high-level questions regarding the stability of 4-ETCA and its derivatives.
Q1: What are the primary stability concerns for 4-Ethylthiazole-2-carboxylic acid?
A1: The main stability liabilities for 4-ETCA itself are decarboxylation and, to a lesser extent, photosensitivity. The carboxylic acid group at the C2 position is susceptible to removal, especially under thermal or pH stress, yielding 4-ethylthiazole. The thiazole ring itself can also participate in photo-degradation reactions.
Q2: How do derivatives of 4-ETCA, such as esters and amides, differ in their stability profiles?
A2: Derivatives mask the reactive carboxylic acid, thus preventing decarboxylation. However, they introduce a new primary degradation pathway: hydrolysis . Both esters and amides can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions, with esters being generally more susceptible than amides.[4][5][6] Amide bonds are kinetically very stable at neutral pH, but hydrolysis can be forced under aggressive heating with aqueous acid or base.[5][7]
Q3: What environmental factors have the most significant impact on the stability of these compounds?
A3: The key factors are temperature, pH, and light .
-
Temperature: Elevated temperatures accelerate all degradation pathways, particularly thermal decarboxylation of the parent acid and hydrolysis of its derivatives.[8][9]
-
pH: The stability is highly pH-dependent. Acidic conditions can catalyze the hydrolysis of ester and amide derivatives.[4][6] Studies on similar heterocyclic carboxylic acids show that the decarboxylation rate is also highly influenced by proton activity (pH).[10][11]
-
Light: Thiazole-containing compounds can be susceptible to photo-degradation. Exposure to UV or even strong visible light can initiate photo-oxygenation, leading to complex degradation products.[12][13]
Q4: Are there any specific solvent considerations for storing solutions of 4-ETCA and its derivatives?
A4: Yes. For short-term use, aprotic solvents like DMSO or DMF are common. However, for long-term storage, these are not ideal as they can be hygroscopic and contain impurities that may promote degradation. For derivatives susceptible to hydrolysis, rigorously dried, non-protic solvents (e.g., anhydrous acetonitrile, THF) are recommended. Buffering aqueous solutions to a neutral pH (around 6-7.5) can help minimize acid- or base-catalyzed hydrolysis of derivatives.
Part 2: Troubleshooting Guide - Diagnosing Experimental Issues
This section provides a problem-oriented approach to identifying and resolving common stability-related issues encountered in the lab.
Scenario 1: "I see a new, growing peak in my HPLC analysis of a 4-ETCA solution over time."
-
Likely Cause: Decarboxylation. The primary degradation product of 4-ETCA is 4-ethylthiazole. This product is less polar and will likely have a longer retention time in a typical reversed-phase HPLC setup.
-
Diagnostic Steps:
-
Spike Your Sample: Obtain a standard of 4-ethylthiazole and spike it into your degraded sample. If your new impurity peak increases in size, you have confirmed its identity.
-
LC-MS Analysis: Analyze the degraded sample by LC-MS. The impurity peak should have a mass corresponding to the loss of CO₂ (a loss of 44 Da) from the parent compound.
-
Review Conditions: Was the solution exposed to heat or non-neutral pH? Decarboxylation can be catalyzed by trace acids or bases and is accelerated by heat.[14]
-
-
Corrective Actions:
-
Prepare solutions fresh whenever possible.
-
Store stock solutions frozen at -20°C or -80°C in a suitable, dry solvent.[9]
-
If using aqueous media, buffer the solution to a neutral pH and store it refrigerated for short periods only.
-
Scenario 2: "My 4-ETCA ester derivative is converting back to the parent carboxylic acid."
-
Likely Cause: Hydrolysis. This is the most common degradation pathway for ester derivatives. It can be catalyzed by acid or base.[4][6]
-
Diagnostic Steps:
-
Check Solvent Purity: Was the solvent truly anhydrous? Was it an aqueous buffer?
-
Measure pH: If in an aqueous medium, check the pH. Even unbuffered water can be slightly acidic due to dissolved CO₂.
-
Co-elution: Run an HPLC of your degraded sample alongside a standard of 4-ETCA. The new peak should co-elute with the parent acid.
-
-
Corrective Actions:
-
Use high-purity, anhydrous solvents for storing organic stock solutions.
-
For aqueous experiments, perform a pH-rate profile study to identify the pH of maximum stability, which is typically near neutral for esters.
-
Avoid prolonged heating in aqueous solutions. Base-promoted hydrolysis (saponification) is particularly rapid and often requires a full equivalent of base.[7]
-
Scenario 3: "My solid-state sample has changed color (e.g., yellowed or darkened) after being on the benchtop."
-
Likely Cause: Photo-degradation. Many aromatic and heterocyclic compounds are susceptible to degradation upon exposure to light and air.[12] This often involves a reaction with singlet oxygen, leading to complex, often colored, degradation products.[12]
-
Diagnostic Steps:
-
Analyze Purity: Dissolve a small amount of the discolored material and analyze by HPLC. You will likely see a cluster of new, small impurity peaks.
-
Conduct a Photostability Test: Expose a small sample of known pure material to controlled light conditions (e.g., a photostability chamber) and compare it to a sample stored in the dark. This will confirm light sensitivity.
-
-
Corrective Actions:
-
Always store solid 4-ETCA and its derivatives in amber vials to protect from light.[15]
-
Store containers in a dark place, such as a cabinet or drawer.
-
For sensitive experiments, consider blanketing the container with an inert gas like argon or nitrogen to displace oxygen.
-
Troubleshooting Workflow Diagram
This diagram provides a logical flow for diagnosing unexpected results.
Caption: Troubleshooting workflow for stability issues.
Part 3: Key Degradation Pathways & Influencing Factors
Understanding the chemical transformations is key to preventing them.
Primary Degradation Pathways Diagram
This diagram illustrates the three most common degradation routes for 4-ETCA and its derivatives.
Caption: Primary degradation pathways for 4-ETCA and its derivatives.
Table 1: Summary of Factors Affecting Stability
| Factor | Effect on 4-ETCA (Acid) | Effect on Derivatives (Esters/Amides) | Mitigation Strategy |
| High Temperature | Accelerates decarboxylation significantly. | Accelerates hydrolysis. | Store compounds at recommended low temperatures (-20°C for long-term).[9] Avoid unnecessary heating of solutions. |
| Acidic pH (< 5) | Can influence decarboxylation rate.[10] | Catalyzes hydrolysis, especially for esters.[6] | Buffer aqueous solutions to a neutral pH (6.0-7.5). Use aprotic solvents for stock solutions. |
| Basic pH (> 8) | Can influence decarboxylation rate. | Strongly catalyzes (promotes) hydrolysis (saponification).[7] | Buffer aqueous solutions to a neutral pH. Avoid strong bases unless hydrolysis is intended. |
| Light (UV/Visible) | Can induce photo-degradation/oxidation.[12] | Can induce photo-degradation of the thiazole ring system.[12][13] | Store solids and solutions in amber vials, protected from light.[15] |
| Oxidizing Agents | Potential for ring oxidation, though less common than other pathways. | Potential for ring oxidation. | Avoid contact with strong oxidizers. Consider storing sensitive materials under an inert atmosphere (N₂ or Ar). |
Part 4: Experimental Protocols
Follow these procedures to ensure the integrity and proper handling of your compounds.
Protocol 1: Recommended Handling and Storage
This protocol outlines best practices for day-to-day use and long-term storage.
-
Receiving Solid Material:
-
Upon receipt, inspect the container for integrity.
-
Log the compound into your inventory and immediately transfer it to the recommended storage condition.
-
For 4-ETCA and its derivatives, long-term storage at -20°C in a tightly sealed amber vial is recommended. [9]
-
-
Preparing Stock Solutions:
-
Use high-purity, anhydrous grade solvents (e.g., DMSO, DMF, Acetonitrile) for preparing concentrated stock solutions.
-
Weigh the solid in a low-humidity environment if possible.
-
Prepare the solution and immediately seal the vial. Use vials with PTFE-lined caps to prevent solvent evaporation and moisture ingress.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storing Solutions:
-
Short-Term (1-2 weeks): Store stock solutions at 2-8°C, protected from light.
-
Long-Term (>2 weeks): Store aliquots at -20°C or -80°C. Before use, allow the vial to warm completely to room temperature before opening to prevent condensation from introducing water into the stock.
-
Protocol 2: Forced Degradation Study for a 4-ETCA Derivative
This is a crucial experiment to understand stability liabilities and to validate that your analytical method is "stability-indicating."
-
Preparation:
-
Prepare five separate solutions of your test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). One will be the control; the others will be for stress conditions.
-
-
Acid Hydrolysis:
-
To one sample, add 1M HCl to a final concentration of 0.1M.
-
Heat at 60°C for 4 hours. Take time points at 0, 1, 2, and 4 hours. Neutralize with NaOH before analysis.
-
-
Base Hydrolysis:
-
To one sample, add 1M NaOH to a final concentration of 0.1M.
-
Keep at room temperature for 2 hours. Take time points at 0, 0.5, 1, and 2 hours. Neutralize with HCl before analysis.
-
-
Oxidative Degradation:
-
To one sample, add 30% hydrogen peroxide to a final concentration of 3%.
-
Keep at room temperature for 6 hours, protected from light. Take time points at 0, 2, 4, and 6 hours.
-
-
Photolytic Degradation:
-
Place one sample in a photostability chamber and expose it to light (e.g., 1.2 million lux hours and 200 W·h/m² UV). Wrap a control sample in foil and place it in the same chamber to act as a dark control.
-
-
Thermal Degradation:
-
Place the control sample from step 1 in an oven at 60°C and analyze it alongside the acid hydrolysis sample to distinguish thermal vs. acid-catalyzed degradation.
-
-
Analysis:
-
Analyze all samples by a suitable HPLC-UV/DAD method (see Protocol 3). A stability-indicating method will show a decrease in the main peak area and the appearance of new, well-resolved impurity peaks. Aim for 5-20% degradation of the main peak.
-
Protocol 3: Basic Stability-Indicating HPLC-UV Method
This method serves as a starting point for monitoring the purity and stability of 4-ETCA and its derivatives.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV Diode Array Detector (DAD). Monitor at 254 nm and collect spectra from 200-400 nm to aid in peak identification and purity assessment.
Rationale: A gradient method is essential for a stability study as degradation products can have a wide range of polarities. The use of a DAD allows for the spectral comparison of the parent peak and any new impurity peaks, helping to confirm they are not co-eluting.
References
- Spinelli, D., Noto, R., & Buccheri, F. (1977). Studies on the oeearboxylation reactions. Note II. Kinetic study of the decarboxylation reaction of 5-amino-1,3,4-thiadiazole-2-carboxylic acid (I) to 2-amino-1,3,4-thiadiazole (III). Journal of Heterocyclic Chemistry.
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Noto, R., et al. (1991). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Chem-Impex. (n.d.). Thiazole-2-carboxylic acid. Product Specification Sheet. [Link]
-
Various Authors. (2021). Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core and Their Application in Organic and Hybrid Photovoltaics. ResearchGate. [Link]
-
Padwa, A. (2020). Photochemical permutation of thiazoles, isothiazoles and other azoles. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]
-
Various Authors. (2019). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. [Link]
-
Xie, K., et al. (2018). Pd-Catalyzed Decarboxylative Arylation of Thiazole, Benzoxazole, and Polyfluorobenzene with Substituted Benzoic Acids. Organic Letters. [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. [Link]
-
Various Authors. (2018). Thiazole derivatives‐functionalized polyvinyl chloride nanocomposites with photostability and antimicrobial properties. ResearchGate. [Link]
-
Various Authors. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Journal of Pharmaceutical Negative Results. [Link]
-
Chem-Impex. (n.d.). Thiazole-5-carboxylic acid. Product Information. [Link]
-
LibreTexts Chemistry. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link]
-
Various Authors. (2012). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Taylor & Francis Online. [Link]
-
Various Authors. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]
-
Various Authors. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]
-
Various Authors. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Various Authors. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. [Link]
- Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
-
LibreTexts Chemistry. (2023). 17.4: Hydrolysis of Esters and Amides. [Link]
-
Van Vranken, D. (2020). Lec 15 Hydrolysis of Esters and Amides and the Chemistry of Nitriles. YouTube. [Link]
-
Various Authors. (2017). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]
- Google Patents. (n.d.). US3274207A - Processes for preparing thiazole carboxylic acids.
-
Various Authors. (2014). Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
Various Authors. (1990). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. PubMed. [Link]
-
Various Authors. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ResearchGate. [Link]
-
Various Authors. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. PubMed. [Link]
-
Various Authors. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI. [Link]
- Google Patents. (n.d.). CN113461635A - 4- (2-chloroethyl)
- Google Patents. (n.d.).
-
Various Authors. (2022). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. [Link]
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Ermer, J. (2014). Trends in Analytical chemistry. CONICET. [Link]
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PubChem. (n.d.). 4-Thiazolecarboxylic acid, 2-propyl-, ethyl ester. [Link]
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Various Authors. (2022). Replicates Number for Drug Stability Testing during Bioanalytical Method Validation—An Experimental and Retrospective Approach. MDPI. [Link]
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ChemBK. (n.d.). 4-Methyl-2-thiazolecarboxylic acid ethyl ester. [Link]
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Various Authors. (2009). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. PubMed. [Link]
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Various Authors. (2012). Use of Ethyl (Benzothiazol-2-ylsulfonyl)acetate for Malonic Ester-type Syntheses of Carboxylic Acids and Esters*. ResearchGate. [Link]
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Technical Support Center: Analytical Methods for 4-Ethylthiazole-2-carboxylic Acid
Welcome to the technical support center for the analysis of 4-Ethylthiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the detection and quantification of impurities. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your methods are robust, reliable, and scientifically sound.
The Criticality of Impurity Profiling for 4-Ethylthiazole-2-carboxylic Acid
4-Ethylthiazole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry. The purity of this intermediate is paramount, as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).[1][2] Regulatory bodies like the FDA and ICH mandate rigorous control and characterization of any impurity present at or above specified thresholds.[3][4] This guide provides the analytical framework to detect, identify, and quantify these critical components.
Understanding Potential Impurities
A successful impurity profiling strategy begins with understanding what to look for. For 4-Ethylthiazole-2-carboxylic acid, impurities typically arise from two main sources: the synthetic route and subsequent degradation.
-
Process-Related Impurities (Synthesis):
-
Starting Materials: Unreacted precursors from the synthesis, such as ethyl 2-chloroacetoacetate analogues or thioamides.[5]
-
Intermediates: Incompletely cyclized or partially reacted intermediates.
-
By-products: Compounds formed from side reactions inherent to the synthetic pathway. For thiazole synthesis, this can include regioisomers or products from unintended condensations.[6][7]
-
-
Degradation Products:
-
Hydrolysis: The carboxylic acid moiety is generally stable, but under harsh acidic or basic conditions, other functional groups in related molecules could be susceptible. Forced degradation studies are essential to uncover these liabilities.[8][9]
-
Oxidation: The thiazole ring can be susceptible to oxidation, potentially leading to N-oxides or other oxidative degradants.
-
Decarboxylation: Under thermal stress, the carboxylic acid group could be lost.
-
Core Analytical Strategy: A Workflow for Impurity Detection
The general approach involves using a high-resolution separation technique as the primary analytical tool, followed by identification and characterization using mass spectrometry and other methods.
Caption: General workflow for impurity analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse Method
High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity analysis due to its high resolving power and sensitivity.[1][5] A well-developed, stability-indicating HPLC method should be able to separate the main component from all known and potential degradation impurities.
FAQ: HPLC Method Development
Q: What is the best column and mobile phase to start with for 4-Ethylthiazole-2-carboxylic acid? A: A reversed-phase (RP) C18 column is the most common and effective starting point. Due to the acidic nature of the analyte, a low pH mobile phase is required to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. A typical starting point would be a gradient elution using acidified water (e.g., with 0.1% formic or phosphoric acid) and an organic modifier like acetonitrile or methanol.[9]
Q: My peak is tailing. What's the cause and how do I fix it? A: Peak tailing for an acidic compound like this is often caused by secondary interactions between the analyte and residual, un-capped silanols on the HPLC column packing material. To fix this:
-
Lower the Mobile Phase pH: Ensure the pH is at least 2 units below the pKa of the carboxylic acid. This keeps the analyte in its neutral, protonated form, minimizing silanol interactions.
-
Use a High-Purity, End-Capped Column: Modern columns designed for polar analytes often have better shielding of the silica surface.
-
Add a Competing Agent: Sometimes, adding a small amount of a competing base (like triethylamine, adjusted to the mobile phase pH) can occupy the active silanol sites, but this is less common with modern columns.
Protocol: Stability-Indicating RP-HPLC Method
This protocol provides a robust starting point for method development. It must be validated according to ICH guidelines for its intended use.[10][11]
| Parameter | Recommended Condition | Rationale |
| Instrumentation | HPLC with UV/PDA Detector | PDA allows for peak purity analysis across multiple wavelengths. |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard workhorse for reversed-phase chromatography. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH to suppress ionization of the analyte's carboxylic acid group. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 30 min | A shallow gradient is crucial for resolving closely eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 245 nm | Choose a wavelength where the API and potential impurities have good absorbance. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
Troubleshooting Common HPLC Issues
Caption: Troubleshooting guide for common HPLC issues.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile or semi-volatile impurities that may not be suitable for HPLC analysis, such as residual solvents or certain low molecular weight by-products.[12][13]
FAQ: GC-MS Analysis
Q: Can I inject 4-Ethylthiazole-2-carboxylic acid directly into a GC? A: It is highly discouraged. Carboxylic acids are polar and non-volatile, leading to very poor peak shape and potential decomposition in the hot GC inlet.[14] To make the analyte suitable for GC analysis, a derivatization step is required to convert the carboxylic acid into a more volatile and less polar ester (e.g., a methyl or ethyl ester).[13][14]
Q: What is a common derivatization agent for this analysis? A: A common and effective method is esterification using an alcohol (like methanol or ethanol) with an acid catalyst or using a dedicated derivatizing reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a silyl ester. Chloroformate derivatization is another established technique for carboxylic acids.[14]
Protocol: GC-MS with Derivatization
-
Derivatization:
-
Accurately weigh ~1 mg of the sample into a vial.
-
Add 500 µL of Methanol and 50 µL of concentrated Sulfuric Acid.
-
Cap the vial tightly and heat at 60 °C for 1 hour to form the methyl ester.
-
Cool to room temperature. Quench the reaction by carefully adding 500 µL of saturated sodium bicarbonate solution.
-
Extract the derivatized product with 1 mL of ethyl acetate. Use the organic layer for injection.
-
-
GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A general-purpose, low-polarity column suitable for a wide range of compounds. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium, 1.2 mL/min constant flow | Inert carrier gas. |
| Oven Program | Start at 80°C, hold 2 min, ramp 10°C/min to 280°C, hold 5 min | Separates compounds based on their boiling points. |
| MS Source | 230 °C | |
| MS Quad | 150 °C | |
| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
Forced Degradation Studies
Forced degradation (or stress testing) is crucial for identifying potential degradation products that could form during the shelf-life of the drug substance.[15] It is a regulatory requirement and helps establish the stability-indicating nature of the analytical methods.[9][16]
FAQ: Forced Degradation
Q: How much degradation should I aim for? A: The goal is not to completely destroy the drug substance. A target degradation of 5-20% is generally considered optimal.[15] This provides enough of the degradant for detection and characterization without creating a complex mixture of secondary degradation products.
Q: What conditions are typically used? A: As per ICH Q1A guidelines, stress testing should include the effects of temperature, humidity, acid/base hydrolysis, oxidation, and photolysis.[15]
Forced Degradation Workflow
Caption: Workflow for a forced degradation study.
Method Validation
Any analytical method used for quality control must be validated to prove it is suitable for its intended purpose.[11][17] The key validation parameters are defined by the ICH Q2(R2) guideline.[10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay) and intermediate precision (inter-assay).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
-
ResearchGate. (2025). HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. Available from: [Link]
-
PubMed. (2009). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. Available from: [Link]
-
PubMed. (2022). [Study on determination of 2-thioxothiazolidine-4-carboxylic Acid in urine by high performance liquid chromatography]. Available from: [Link]
-
MDPI. (n.d.). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. Available from: [Link]
- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.
-
PubMed. (2021). Degradation of 2-Threityl-Thiazolidine-4-Carboxylic Acid and Corresponding Browning Accelerated by Trapping Reaction between Extra-Added Xylose and Released Cysteine during Maillard Reaction. Available from: [Link]
-
ResearchGate. (2012). (PDF) Occurrence of 2-methylthiazolidine-4-carboxylic acid, a condensation product of cysteine and acetaldehyde, in human blood as a consequence of ethanol consumption. Available from: [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Available from: [Link]
-
FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
-
Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link]
-
Der Pharma Chemica. (2014). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Available from: [Link]
-
PubMed. (1990). Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological material. Available from: [Link]
-
ResearchGate. (2007). Determination of thiazolidine-4-carboxylates in urine by chloroformate derivatization and gas chromatography-electron impact mass spectrometry. Available from: [Link]
-
ResearchGate. (2016). (PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. Available from: [Link]
-
Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Available from: [Link]
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New Drug Approvals. (n.d.). thiazole derivative. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Available from: [Link]
-
PubMed. (1999). Determination of urinary 2-thiazolidinethione-4-carboxylic acid after exposure to alkylene bisdithiocarbamates using gas chromatography-mass spectrometry. Available from: [Link]
-
SciSpace. (2016). Forced Degradation Studies. Available from: [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]
-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Available from: [Link]
-
ICH. (n.d.). Quality Guidelines. Available from: [Link]
-
Cormica. (n.d.). Understanding Impurity Analysis. Available from: [Link]
-
SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV - Application Note. Available from: [Link]
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Technical Support Center: Synthesis of 4-Ethylthiazole-2-carboxylic Acid
Welcome to the technical support guide for the synthesis of 4-Ethylthiazole-2-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important heterocyclic compound. Our goal is to provide not just a protocol, but a comprehensive resource grounded in mechanistic understanding and practical field experience. We will delve into the nuances of the workup procedures, which are often critical for achieving high purity and yield.
This guide is structured to help you navigate the common challenges encountered during synthesis, providing clear, actionable solutions in a direct question-and-answer format.
Section 1: Overview of the Synthetic Pathway
The most common and reliable route to 4-Ethylthiazole-2-carboxylic acid involves a two-stage process. First, a Hantzsch thiazole synthesis is employed to construct the core heterocyclic ring as an ester. This is followed by the hydrolysis of the ester to yield the final carboxylic acid. Understanding this workflow is key to troubleshooting issues at each stage.
Validation & Comparative
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 4-Ethylthiazole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and clinical candidates.[1] Its versatile nature allows for a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory effects.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, promising subclass: 4-Ethylthiazole-2-carboxylic acid derivatives. By understanding how subtle molecular modifications influence biological activity, researchers can rationally design more potent and selective therapeutic agents.
The 4-Ethylthiazole-2-carboxylic Acid Core: A Privileged Scaffold
The 4-Ethylthiazole-2-carboxylic acid core represents a strategic starting point for drug discovery. The thiazole ring itself is a bioisostere for other aromatic and heterocyclic systems, offering favorable pharmacokinetic properties. The ethyl group at the C4 position can influence lipophilicity and steric interactions within a target's binding site. Crucially, the carboxylic acid at the C2 position provides a key handle for forming various derivatives, most commonly amides, which can engage in critical hydrogen bonding interactions with biological targets.
Deciphering the Structure-Activity Relationship: A Multi-Pronged Approach
The exploration of the SAR of 4-Ethylthiazole-2-carboxylic acid derivatives involves systematic modifications at three key positions: the C2-carboxamide , the C4-ethyl group , and the C5-position of the thiazole ring.
The Critical Role of the C2-Carboxamide Moiety
The conversion of the C2-carboxylic acid to a carboxamide is a common and often fruitful strategy in medicinal chemistry. The resulting amide bond introduces a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), which can significantly enhance binding affinity to target proteins.
A study on 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents revealed that the nature of the substituent on the amide nitrogen is crucial for potency.[5][6] For instance, derivatives with aromatic or substituted aromatic rings on the amide nitrogen often exhibit enhanced cytotoxicity. This suggests that these aromatic moieties can engage in additional hydrophobic or pi-stacking interactions within the target's active site.
Key Insight: The choice of the amine to form the C2-carboxamide is a critical determinant of biological activity. A diverse library of amines should be screened to identify optimal substituents that complement the target's binding pocket.
Exploring Modifications at the C4-Position
While this guide focuses on the 4-ethyl derivatives, understanding the impact of modifying this position is essential for lead optimization. In a series of 4-substituted methoxybenzoyl-aryl-thiazoles with anticancer activity, modifications at the C4 position of the thiazole ring were explored.[7] The size and nature of the substituent at this position can influence the overall conformation of the molecule and its fit within the binding site.
Comparative Analysis: In a study of thiazole aminoguanidines with antibacterial activity, increasing the flexibility of the molecule by introducing a rotatable bond at the C2 position led to improved activity against Gram-negative bacteria.[8] This principle can be extrapolated to the C4 position, where varying the length and branching of the alkyl chain could optimize interactions with different biological targets.
The Untapped Potential of the C5-Position
The C5 position of the thiazole ring is often unsubstituted in initial lead compounds. However, introducing small substituents at this position can fine-tune the electronic properties and steric profile of the molecule. For instance, the introduction of a methyl group at the C5 position of thiazole carboxamide derivatives has been shown to influence their activity as COX inhibitors.[3]
Therapeutic Applications and Comparative Performance
The versatility of the thiazole scaffold allows for the development of derivatives with a wide range of therapeutic applications. Here, we compare the potential of 4-Ethylthiazole-2-carboxylic acid derivatives in two key areas: oncology and infectious diseases.
Anticancer Activity
Numerous studies have highlighted the potential of thiazole derivatives as anticancer agents.[2][4][9] For example, certain 2-arylthiazolidine-4-carboxylic acid amides have demonstrated low micromolar cytotoxicity against various cancer cell lines.[10][11]
Table 1: Comparative Anticancer Activity of Thiazole Derivatives
| Compound Class | Target/Cell Line | IC50 (µM) | Reference |
| 2-Arylthiazolidine-4-carboxylic acid amides | Prostate Cancer Cells | Low µM | [10][11] |
| 4-Substituted Methoxybenzoyl-Aryl-Thiazoles | Melanoma & Prostate Cancer | Low nM to µM | [7] |
| 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides | Human Cancerous Cells | 2-25 | [9] |
| Thiazole/Thiadiazole Carboxamides | c-Met Kinase | Varies | [12] |
Causality: The anticancer activity of these compounds is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as protein kinases, or to induce apoptosis.[2][7] The specific substitutions on the thiazole ring dictate the target selectivity and potency.
Antimicrobial Activity
Thiazole derivatives have also shown significant promise as antimicrobial agents.[1][13] A series of novel thiazole aminoguanidines exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[8]
Table 2: Comparative Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Thiazole Aminoguanidines | MRSA | 4-8 | [8] |
| Heteroaryl(aryl) Thiazole Derivatives | Bacteria | Varies | [13] |
| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazides | Gram-positive bacteria | 1.95–15.62 | [14] |
Causality: The antimicrobial mechanism of thiazole derivatives can vary. Some may inhibit essential bacterial enzymes, while others may disrupt the bacterial cell membrane. The SAR for antimicrobial activity often highlights the importance of lipophilicity and the presence of specific functional groups that can interact with bacterial targets.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of SAR studies, it is crucial to employ robust and well-validated experimental protocols.
General Synthesis of 4-Ethylthiazole-2-carboxamide Derivatives
A common synthetic route to 4-Ethylthiazole-2-carboxamide derivatives involves a multi-step process:
-
Synthesis of Ethyl 4-Ethylthiazole-2-carboxylate: This can be achieved through a Hantzsch thiazole synthesis by reacting ethyl 2-chloroacetoacetate with thioacetamide.
-
Hydrolysis to 4-Ethylthiazole-2-carboxylic acid: The ethyl ester is then hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.
-
Amide Coupling: The carboxylic acid is coupled with a desired amine using a standard coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine).[3]
In Vitro Biological Evaluation
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MCF-10A) should be used to assess both potency and selectivity.
-
Assay: The Sulforhodamine B (SRB) assay is a widely used method for determining cell viability and cytotoxicity.
-
Procedure:
-
Seed cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compounds for 72 hours.
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the fixed cells with SRB dye.
-
Wash away the unbound dye and solubilize the bound dye with a Tris base solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) to determine cell viability.
-
Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
-
Bacterial Strains: A panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, should be used.
-
Assay: The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).
-
Procedure:
-
Prepare a serial dilution of the test compounds in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizing the SAR Workflow
The process of conducting SAR studies can be visualized as a cyclical workflow, starting from the design of new compounds to their biological evaluation and subsequent refinement based on the obtained data.
Caption: A typical workflow for structure-activity relationship (SAR) studies.
Logical Relationships in Lead Optimization
The process of lead optimization is guided by a set of logical principles aimed at improving the potency, selectivity, and pharmacokinetic properties of a lead compound.
Caption: Key considerations in the lead optimization process.
Conclusion
The 4-Ethylthiazole-2-carboxylic acid scaffold holds significant potential for the development of novel therapeutic agents. A systematic approach to SAR, involving the strategic modification of the C2-carboxamide, C4-ethyl, and C5-positions, can lead to the discovery of potent and selective compounds with anticancer and antimicrobial activities. By employing robust experimental protocols and leveraging the principles of medicinal chemistry, researchers can unlock the full therapeutic potential of this promising class of molecules.
References
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]
-
Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]
-
Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (2009, December 12). PubMed. Retrieved January 19, 2026, from [Link]
-
Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. (2005, April 21). PubMed. Retrieved January 19, 2026, from [Link]
-
Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. (2021, August 26). ResearchGate. Retrieved January 19, 2026, from [Link]
-
SAR Studies of 2-arylthiazolidine-4-carboxylic Acid Amides: A Novel Class of Cytotoxic Agents for Prostate Cancer. (2007, May 1). PubMed. Retrieved January 19, 2026, from [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023, August 6). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PubMed Central (PMC). Retrieved January 19, 2026, from [Link]
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A Comparative Guide to the Efficacy of 4-Ethylthiazole-2-carboxylic Acid and Its Bioisosteres in the Context of GPR40 Agonism
This guide provides a comprehensive comparison of the therapeutic potential of 4-Ethylthiazole-2-carboxylic acid and its bioisosteric analogs as agonists for G-protein coupled receptor 40 (GPR40), a key target in the management of type 2 diabetes. We will delve into the rationale behind bioisosteric replacement, compare the efficacy of different analogs based on available preclinical data, and provide detailed experimental protocols for their evaluation.
Introduction: The Promise of 4-Ethylthiazole-2-carboxylic Acid as a GPR40 Agonist
4-Ethylthiazole-2-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its structural resemblance to known GPR40 agonists. GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[1][2][3] Activation of GPR40 by medium and long-chain fatty acids, or synthetic agonists, potentiates the release of insulin in the presence of elevated glucose levels. This glucose-dependent mechanism of action makes GPR40 an attractive therapeutic target for type 2 diabetes, as it may offer a reduced risk of hypoglycemia compared to traditional insulin secretagogues.[2][4]
The core structure of 4-Ethylthiazole-2-carboxylic acid, featuring a carboxylic acid group for interaction with the receptor and a thiazole ring, provides a foundational scaffold for the design of potent and selective GPR40 agonists.
The Rationale for Bioisosteric Replacement
While the carboxylic acid moiety is often crucial for the activity of GPR40 agonists, it can also present challenges in drug development, including poor metabolic stability, potential for toxicity, and limited cell permeability.[1] Bioisosteric replacement, a strategy in medicinal chemistry where a functional group is replaced by another with similar physical and chemical properties, is a powerful tool to overcome these limitations while maintaining or even enhancing biological activity.[5][6]
This guide will explore the bioisosteric replacement of both the carboxylic acid and the thiazole functionalities of 4-Ethylthiazole-2-carboxylic acid.
Comparative Efficacy of Carboxylic Acid Bioisosteres
The efficacy of GPR40 agonists is typically assessed by their potency in in-vitro functional assays, such as measuring intracellular calcium mobilization or insulin secretion in pancreatic β-cell lines. The half-maximal effective concentration (EC50) is a key parameter for comparison.
Tetrazoles: A Classic Carboxylic Acid Mimic
The tetrazole ring is a well-established bioisostere for the carboxylic acid group. It possesses a similar pKa and can engage in similar ionic and hydrogen bond interactions with the target receptor.[7][8] Studies on various GPR40 agonist scaffolds have shown that tetrazole analogs can exhibit comparable or even superior potency to their carboxylic acid counterparts.[2]
Acylsulfonamides: Modulating Acidity and Lipophilicity
Acylsulfonamides represent another important class of carboxylic acid bioisosteres. They generally have a pKa similar to carboxylic acids and can act as hydrogen bond donors and acceptors. The replacement of a carboxylic acid with an acylsulfonamide can modulate the compound's lipophilicity and metabolic stability.[8][9]
Table 1: Illustrative In Vitro Potency of Carboxylic Acid and its Bioisosteres in a Phenylpropanoic Acid GPR40 Agonist Series
| Compound ID | Bioisosteric Group | Human GPR40 EC50 (nM) |
| Analog A | Carboxylic Acid | 50 |
| Analog B | Tetrazole | 30 |
| Analog C | Acylsulfonamide | 75 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on trends observed in the literature for similar classes of GPR40 agonists. Direct comparative data for 4-Ethylthiazole-2-carboxylic acid and its bioisosteres is not publicly available.
Comparative Efficacy of Thiazole Ring Bioisosteres
The thiazole ring in 4-Ethylthiazole-2-carboxylic acid contributes to the overall physicochemical properties and binding affinity of the molecule. Its replacement with other five-membered heterocycles can lead to improved potency, selectivity, and pharmacokinetic profiles.
Oxadiazoles and Thiadiazoles: Fine-Tuning Electronic Properties
Oxadiazole and thiadiazole isomers are common bioisosteres for the thiazole ring.[10][11][12] The replacement of the sulfur atom in the thiazole ring with an oxygen (oxadiazole) or the rearrangement of the nitrogen and sulfur atoms (thiadiazole) can alter the electronic distribution and hydrogen bonding capacity of the molecule, potentially leading to enhanced interactions with the GPR40 binding pocket.[10][13]
Pyrazoles: Exploring Different Hydrogen Bonding Patterns
Pyrazoles offer a different arrangement of nitrogen atoms compared to thiazoles, which can lead to altered hydrogen bonding patterns and potentially improved binding affinity and selectivity.[5][14][15]
Table 2: Illustrative In Vitro Potency of Thiazole and its Bioisosteres in a GPR40 Agonist Series
| Compound ID | Heterocyclic Core | Human GPR40 EC50 (nM) |
| Analog D | Thiazole | 45 |
| Analog E | 1,3,4-Oxadiazole | 60 |
| Analog F | 1,3,4-Thiadiazole | 35 |
| Analog G | Pyrazole | 80 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on trends observed in the literature for GPR40 and other receptor modulators. Direct comparative data for 4-Ethylthiazole-2-carboxylic acid and its specific thiazole bioisosteres is not publicly available.
Experimental Protocols
In Vitro Efficacy Assessment: Calcium Flux Assay
The activation of GPR40, a Gq-coupled receptor, leads to an increase in intracellular calcium concentration. This can be measured using a fluorescent calcium indicator dye.
Protocol for Calcium Flux Assay:
-
Cell Culture: Maintain a stable cell line expressing human GPR40 (e.g., HEK293 or CHO cells) in appropriate culture medium.
-
Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-6) dissolved in assay buffer. Incubate the plate at 37°C for 1 hour in the dark.
-
Compound Preparation: Prepare serial dilutions of the test compounds (4-Ethylthiazole-2-carboxylic acid and its bioisosteres) in assay buffer.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Add the test compounds to the wells and immediately start recording the fluorescence signal over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the EC50 value for each compound by plotting the concentration-response curve.
Caption: Experimental Workflow for Oral Glucose Tolerance Test.
Conclusion
The strategic application of bioisosterism to the 4-Ethylthiazole-2-carboxylic acid scaffold holds significant promise for the development of novel GPR40 agonists with improved therapeutic profiles. While direct comparative data is limited, the principles of medicinal chemistry and evidence from related compound series suggest that bioisosteric replacement of the carboxylic acid with groups like tetrazoles and acylsulfonamides, and the thiazole ring with other heterocycles such as thiadiazoles, can lead to analogs with enhanced potency, selectivity, and pharmacokinetic properties. Further synthesis and rigorous evaluation of these bioisosteres using the outlined experimental protocols are warranted to fully elucidate their potential as treatments for type 2 diabetes.
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Validating 4-Ethylthiazole-2-carboxylic Acid: A Comparative Guide to Hit-to-Lead Progression
A Senior Application Scientist's Guide for Drug Discovery Professionals
In the landscape of drug discovery, the identification of a "hit" from a high-throughput screen (HTS) is a moment of significant promise. However, it is merely the first step in a rigorous journey of validation and optimization. This guide provides a comprehensive framework for the validation of a hypothetical hit compound, 4-Ethylthiazole-2-carboxylic acid, a member of the pharmacologically significant thiazole class of heterocycles.[1][2][3][4] Given the limited publicly available data on this specific molecule, we will treat it as a novel discovery and outline a robust, multi-pronged strategy to ascertain its true potential. This guide will compare and contrast essential validation assays, provide detailed experimental protocols, and benchmark against known thiazole-based bioactive agents.
The Imperative of a Structured Hit Validation Cascade
Progressing a raw hit from an HTS campaign without a stringent validation funnel is a recipe for wasted resources and eventual failure.[5] A significant portion of initial hits are artifacts or "false positives" that arise from assay interference rather than genuine interaction with the biological target. Our primary objective is to systematically de-risk 4-Ethylthiazole-2-carboxylic acid, confirming its activity, specificity, and drug-like potential.
The validation process is a phased approach, moving from simple, rapid assays to more complex and physiologically relevant models. Each phase serves as a critical decision gate for progressing the compound.
Caption: A structured workflow for hit validation.
Phase 1: Initial Hit Confirmation and Triage
The first phase focuses on ensuring the observed activity from the primary screen is real and not an artifact.
1.1. Re-testing and Dose-Response Analysis: The initial hit, likely identified at a single concentration, must be re-tested in the primary assay to confirm its activity.[5] Subsequently, a dose-response curve is generated by testing the compound over a range of concentrations to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50).
1.2. Assay Interference Counterscreens: Many compounds can interfere with assay technologies, leading to false-positive signals.[6] It is crucial to run counterscreens to identify such behavior. For instance, if the primary assay uses a fluorescence-based readout, compounds that are inherently fluorescent or quench fluorescence must be flagged. An orthogonal assay, which measures the same biological activity but uses a different detection method (e.g., luminescence instead of fluorescence), is a powerful tool to eliminate technology-specific artifacts.[6]
Phase 2: Confirming Direct Target Engagement and Specificity
Once the hit is confirmed, the next critical step is to verify that it directly interacts with the intended biological target. For the purpose of this guide, let's assume 4-Ethylthiazole-2-carboxylic acid was identified as an inhibitor of a protein kinase, a common target for thiazole derivatives.[7][8]
2.1. Orthogonal Biochemical and Biophysical Assays: A battery of in vitro assays should be employed to confirm direct binding and inhibition.[9]
-
Biochemical Kinase Assays: These assays directly measure the catalytic activity of the kinase.[7] If the primary screen used one type of activity assay (e.g., quantifying ADP production), an orthogonal method, such as one that measures the phosphorylation of a substrate, should be used for confirmation.[8][10][11]
-
Surface Plasmon Resonance (SPR): This label-free technique provides real-time kinetics of the binding interaction, yielding association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
-
Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics, ITC directly measures the heat released or absorbed during the binding event, providing KD, stoichiometry (n), and enthalpy (ΔH).
-
Cellular Thermal Shift Assay (CETSA): This powerful technique assesses target engagement within the native cellular environment.[12][13][14] The principle is that a ligand-bound protein is thermally stabilized. By heating cells treated with the compound and measuring the amount of soluble target protein at different temperatures, a shift in the melting curve indicates direct target engagement.[12][13]
Caption: Inhibition of a hypothetical kinase pathway.
2.2. Selectivity Profiling: A crucial aspect of drug development is ensuring the compound is selective for its intended target to minimize off-target effects and potential toxicity. Profiling 4-Ethylthiazole-2-carboxylic acid against a panel of related kinases is essential. This can reveal potential liabilities and guide future medicinal chemistry efforts to improve selectivity.
Phase 3: Cellular Activity and Early ADME Profiling
Demonstrating activity in a cellular context is a critical step towards validating a hit.[15]
3.1. Functional Cellular Assays: These assays measure the compound's effect on downstream signaling pathways in cells. For a kinase inhibitor, this could involve measuring the phosphorylation status of the kinase's substrate via Western blotting or ELISA.[15] Ultimately, the goal is to show that target engagement translates to a desired cellular phenotype, such as the inhibition of cancer cell proliferation.[15]
3.2. Cytotoxicity Assays: It is vital to distinguish between a specific anti-proliferative effect and general cytotoxicity.[16][17][18][19] Cytotoxicity assays, such as those measuring membrane integrity (e.g., LDH release) or metabolic activity (e.g., MTT or resazurin-based assays), should be run in parallel with functional assays.[16][17][20] An ideal hit will show a significant window between its IC50 in a functional assay and its concentration causing general cytotoxicity.
3.3. Early ADME Profiling: Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties can prevent costly late-stage failures.[21][22][23][24][25] Key in vitro ADME assays for a hit compound include:
-
Metabolic Stability: Incubating the compound with liver microsomes to assess its susceptibility to metabolic enzymes.
-
Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins, as only the unbound fraction is typically active.
-
Permeability: Using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion across the intestinal barrier.
Comparison with Alternative Thiazole Scaffolds
The thiazole ring is a "privileged scaffold" found in numerous approved drugs and clinical candidates.[2][3] Benchmarking our hypothetical hit against other thiazole derivatives provides context for its potency and potential.
| Compound/Analog | Biological Target/Activity | Potency (IC50/MIC) | Reference |
| 4-Ethylthiazole-2-carboxylic acid | Hypothetical: Kinase X | To be determined | This Guide |
| Dasatinib | Pan-Src Kinase Inhibitor | Low nM | [26] |
| Substituted Thiazole Derivative 4c | VEGFR-2 / Anticancer | 0.15 µM (VEGFR-2) | [27] |
| 2-Arylthiazolidine-4-carboxylic acid amides | Anticancer (Prostate) | Low µM | [11] |
| 2-amino-1,3-thiazole derivatives | Antifungal/Antiviral | >50% inhibition @ 50 µg/mL | [28] |
| 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | Antidiabetic | N/A (in vivo model) | [29] |
This table presents a sample comparison. Actual comparators should be chosen based on the confirmed target and therapeutic area of the hit compound.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture and Treatment: Plate target cells (e.g., a human cancer cell line endogenously expressing the kinase of interest) and grow to 80-90% confluency. Treat cells with either vehicle (e.g., 0.1% DMSO) or 4-Ethylthiazole-2-carboxylic acid at a desired concentration (e.g., 10x the biochemical IC50) for 1-2 hours.
-
Heating Gradient: Harvest and lyse the cells. Aliquot the cell lysate into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant (containing the soluble protein fraction) and analyze by Western blot using a specific antibody against the target kinase.
-
Data Interpretation: Quantify the band intensities at each temperature. Plot the percentage of soluble protein against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.[12][13]
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 4-Ethylthiazole-2-carboxylic acid (and a positive control for cytotoxicity, like doxorubicin) for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[1]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at ~570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot against the compound concentration to determine the CC50 (concentration that causes 50% cytotoxicity).
Conclusion
The validation of a hit compound like 4-Ethylthiazole-2-carboxylic acid is a systematic process of evidence gathering. By following a logical cascade of assays—from initial hit confirmation and artifact rejection to rigorous confirmation of on-target activity in biochemical and cellular systems—researchers can build a strong data package. Comparing the emerging profile of the hit to known compounds within the same structural class provides crucial context for its potential. This methodical and evidence-based approach is fundamental to making informed decisions and successfully transitioning a promising hit into a viable lead candidate for drug development.
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A Comparative Guide to Bioisosteric Replacement Strategies for 4-Ethylthiazole-2-carboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4-Ethylthiazole-2-carboxylic acid is a heterocyclic compound featuring three key functionalities amenable to medicinal chemistry optimization: a thiazole scaffold, a carboxylic acid, and an ethyl substituent. This guide provides an in-depth comparison of bioisosteric replacement strategies for each of these moieties. We delve into the rationale behind these modifications, comparing alternatives based on their effects on physicochemical properties, metabolic stability, and target interactions. This document serves as a practical manual, complete with comparative data tables, detailed experimental protocols, and workflow diagrams to aid researchers in the rational design of novel analogs with improved pharmacological profiles.
Introduction: The Principle of Bioisosteric Replacement
Bioisosterism is a cornerstone strategy in drug design, involving the substitution of a functional group or moiety within a lead compound with another group of similar size, shape, and electronic configuration.[1] The objective is to refine the molecule's properties—enhancing potency, improving pharmacokinetic (ADME) profiles, reducing toxicity, or creating new intellectual property—without drastically altering the core pharmacophore responsible for biological activity.[2]
The structure of 4-Ethylthiazole-2-carboxylic acid presents a valuable starting point for optimization. The carboxylic acid can engage in critical hydrogen bonding and ionic interactions but may also lead to poor membrane permeability and metabolic liabilities.[3][4] The thiazole ring provides a rigid scaffold but is also subject to metabolic transformation.[5] The ethyl group contributes to lipophilicity and van der Waals interactions but can be a site for oxidative metabolism.[6] This guide systematically explores validated bioisosteric replacements for each component.
Part 1: Bioisosteric Replacements for the Carboxylic Acid Moiety
The carboxylic acid group (pKa ≈ 4-5) is a common pharmacophore, often crucial for binding to biological targets through hydrogen bonding and ionic interactions. However, its ionizable nature can limit oral bioavailability and cell permeability. Furthermore, it is susceptible to metabolic conjugation, particularly acyl glucuronidation, which can sometimes lead to reactive, toxic metabolites.[3][4]
Rationale for Replacement
The primary goals for replacing a carboxylic acid are to:
-
Improve Metabolic Stability: Avoid the formation of reactive acyl glucuronides.
-
Enhance Permeability: Increase lipophilicity and reduce ionization at physiological pH to improve passage across biological membranes.
-
Maintain or Improve Target Binding: Select a bioisostere that preserves the key interactions with the target protein.
-
Modulate Acidity: Fine-tune the pKa to optimize binding or solubility.
Comparative Analysis of Carboxylic Acid Bioisosteres
A range of acidic and neutral bioisosteres can be considered. Acidic replacements mimic the anionic character of the carboxylate, while neutral replacements rely on different interactions like hydrogen bonding or cation-π interactions.[7]
| Bioisostere | Structure | Typical pKa | Key Physicochemical Properties & Rationale |
| Carboxylic Acid | -COOH | 4–5 | Baseline: Strong H-bond donor/acceptor. Prone to acyl glucuronidation. Low lipophilicity when ionized. |
| 1H-Tetrazole | 4.5–5 | Most Common Replacement: Similar acidity to COOH. More lipophilic and metabolically stable.[8] Can improve oral bioavailability (e.g., Losartan).[1] | |
| Hydroxamic Acid | -C(O)NHOH | 8–9 | Can act as a metal chelator. Less acidic than COOH. Can still be metabolized via sulfation/glucuronidation.[9] |
| Acyl Sulfonamide | -C(O)NHSO₂R | 5–9 | Acidity is tunable based on the 'R' group. Generally more lipophilic and metabolically stable than COOH. |
| 3-Hydroxyisoxazole | 4–5 | Planar, acidic heterocycle with a pKa similar to carboxylic acids.[9] | |
| Boronic Acid | -B(OH)₂ | ~9 | Typically neutral at physiological pH. Can form reversible covalent bonds with nucleophilic residues (e.g., serine) in enzyme active sites.[1] |
Experimental Protocol: One-Pot Conversion of Carboxylic Acid to 1H-Tetrazole
This protocol is adapted from a photoredox-catalyzed method, offering an efficient one-pot synthesis from the parent carboxylic acid.[8]
Objective: To synthesize 4-Ethyl-2-(1H-tetrazol-5-yl)thiazole from 4-Ethylthiazole-2-carboxylic acid.
Materials:
-
4-Ethylthiazole-2-carboxylic acid
-
Organic photoredox catalyst (e.g., 4CzIPN)
-
Cyanating agent (e.g., tosyl cyanide)
-
Azide source (e.g., sodium azide)
-
Base (e.g., DBU)
-
High-boiling point solvent (e.g., chlorobenzene)
-
Blue LED light source (456 nm)
Procedure:
-
To a flame-dried reaction vessel, add 4-Ethylthiazole-2-carboxylic acid (1.0 eq), the photoredox catalyst (1-2 mol%), and the cyanating agent (1.5 eq).
-
Make the vessel inert with an argon or nitrogen atmosphere.
-
Add the anhydrous solvent (chlorobenzene) and base (2.0 eq).
-
Irradiate the mixture with a blue LED light source at room temperature for 12-24 hours, monitoring the formation of the nitrile intermediate by TLC or LC-MS.
-
Once the decarboxylative cyanation is complete, add the azide source (e.g., sodium azide, 3.0 eq) and a Lewis acid catalyst (e.g., zinc chloride, 1.0 eq).
-
Heat the reaction mixture to 120-140°C for 12-24 hours until the cycloaddition is complete (monitored by LC-MS).
-
Cool the reaction to room temperature, quench with acidic water (e.g., 1M HCl), and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired tetrazole.
Visualization: Carboxylic Acid Replacement Strategy
Caption: Bioisosteric replacements for the thiazole aromatic ring.
Part 3: Bioisosteric Replacements for the 4-Ethyl Group
The ethyl group is a small, lipophilic alkyl substituent. It typically occupies a hydrophobic pocket in the target protein. However, it can be a primary site for metabolic oxidation (e.g., hydroxylation by Cytochrome P450 enzymes), leading to rapid clearance. [6][10]
Rationale for Replacement
-
Block Metabolic Oxidation: Replace with a group less susceptible to CYP-mediated oxidation to increase the compound's half-life. [11]* Fine-Tune Lipophilicity: Increase or decrease lipophilicity to optimize ADME properties.
-
Introduce Rigidity: Constrain the conformation to potentially increase binding affinity.
-
Modulate Physicochemical Properties: Introduce polarity to improve solubility.
Comparative Analysis of Ethyl Group Bioisosteres
| Bioisostere | Structure | Hansch π Value | Key Physicochemical Properties & Rationale |
| Ethyl | -CH₂CH₃ | 1.02 | Baseline: Lipophilic, flexible, potential metabolic hot spot. |
| Cyclopropyl | 1.14 | Rigid Analog: Similar lipophilicity but conformationally constrained. Often enhances metabolic stability. [12][13] | |
| Trifluoromethyl | -CF₃ | 0.88 | Electronic Mimic/Metabolic Block: Strong electron-withdrawing group. Highly stable to oxidation. Can increase binding affinity and membrane permeability. [5][14] |
| Oxetane | -0.6 (approx.) | Polar Replacement: Significantly reduces lipophilicity and can improve solubility. Acts as a hydrogen bond acceptor. Metabolically more stable than gem-dimethyl. [9][15] | |
| Vicinal Difluoroethyl | -CHFCH₂F | ~0.5 | Hybrid (BITE): Attenuates the high lipophilicity of the trifluoromethyl group while maintaining metabolic stability. [7] |
Experimental Protocol: Synthesis of a Cyclopropyl Analog
This protocol outlines a general Simmons-Smith cyclopropanation of a vinyl precursor, which would first need to be synthesized from the thiazole core.
Objective: To synthesize the 4-cyclopropylthiazole analog.
Step A: Synthesis of 4-Vinylthiazole precursor (Not detailed)
-
The 4-ethylthiazole core would first be converted to a 4-vinylthiazole, for example, via bromination followed by elimination or a cross-coupling reaction.
Step B: Simmons-Smith Cyclopropanation Materials:
-
4-Vinylthiazole-2-carboxylic acid ester
-
Diiodomethane (CH₂I₂)
-
Diethylzinc (ZnEt₂) or Zinc-Copper couple (Zn-Cu)
-
Anhydrous solvent (e.g., Dichloromethane or Diethyl ether)
Procedure:
-
Dissolve the 4-vinylthiazole precursor (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Method 1 (Using Diethylzinc): Slowly add diethylzinc (1.1 eq of a 1M solution in hexanes) to the stirred solution, followed by the dropwise addition of diiodomethane (1.1 eq).
-
Method 2 (Using Zn-Cu couple): Add the activated Zn-Cu couple (2.0 eq) to the solution, followed by the dropwise addition of diiodomethane (1.5 eq).
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Filter the mixture through a pad of celite to remove zinc salts, washing with the reaction solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the 4-cyclopropylthiazole analog.
-
If necessary, hydrolyze the ester to the final carboxylic acid using standard conditions (e.g., LiOH in THF/water).
Visualization: Ethyl Group Replacement Strategy
Caption: Bioisosteric replacements for the ethyl side chain.
Part 4: Integrated Workflow for Analog Design and Evaluation
A systematic approach is critical for efficiently evaluating bioisosteric replacements. The following workflow outlines a logical progression from computational design to comprehensive in vitro testing.
Caption: Integrated workflow for bioisosteric analog development.
Conclusion
The bioisosteric modification of 4-Ethylthiazole-2-carboxylic acid offers a powerful and rational approach to overcoming common challenges in drug discovery. By systematically replacing the carboxylic acid, thiazole ring, or ethyl group, researchers can modulate the compound's physicochemical and pharmacokinetic properties. Replacing the carboxylic acid with a tetrazole can enhance metabolic stability while preserving acidity. Swapping the thiazole for a different heterocycle like a pyridine or triazole can alter polarity and fine-tune target interactions. Substituting the metabolically liable ethyl group with a cyclopropyl or trifluoromethyl group can significantly improve the compound's half-life. The strategic application of the principles and protocols outlined in this guide can accelerate the optimization of this and similar lead scaffolds into viable clinical candidates.
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Erdeljac, N., et al. (2018). Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. Chemical Communications, 54(70), 9845-9848. [Link]
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ResearchGate. (n.d.). 1,2,4‐Oxadiazoles as thiazole bioisostere. [Link]
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Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581. [Link]
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Gouverneur, V., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2139-2148. [Link]
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"comparative analysis of 4-Ethylthiazole-2-carboxylic acid synthesis methods"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Ethylthiazole-2-carboxylic Acid
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. 4-Ethylthiazole-2-carboxylic acid, in particular, serves as a crucial intermediate for the synthesis of various pharmaceutical agents, including anti-inflammatory drugs, kinase inhibitors, and antibacterial compounds. Its unique substitution pattern allows for diverse functionalization, making it a versatile tool for drug discovery and development. The efficient and scalable synthesis of this molecule is therefore of paramount importance. This guide will compare two prominent synthetic strategies: the classic Hantzsch Thiazole Synthesis and a route involving Nitrile Hydrolysis.
Method 1: The Hantzsch Thiazole Synthesis Route
The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone of heterocyclic chemistry and a widely employed method for the preparation of thiazole derivatives.[1][2] This approach typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-Ethylthiazole-2-carboxylic acid, a two-step sequence is generally employed: the initial formation of an ester, ethyl 4-ethylthiazole-2-carboxylate, followed by its hydrolysis.
Part A: Synthesis of Ethyl 4-Ethylthiazole-2-carboxylate
The synthesis begins with the reaction of ethyl 2-chloroacetoacetate with a suitable thioamide. While various thioamides can be used, ethyl thiooxamate is a common choice for introducing the 2-carboxylate functionality.
Reaction Mechanism:
The mechanism of the Hantzsch synthesis is a well-established sequence of nucleophilic attack, cyclization, and dehydration.
Caption: Hantzsch synthesis of ethyl 4-ethylthiazole-2-carboxylate.
Experimental Protocol:
-
Materials: Ethyl 2-chloro-3-oxopentanoate, Ethyl thiooxamate, Ethanol, Sodium bicarbonate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl thiooxamate (1.0 eq) in absolute ethanol.
-
To this solution, add ethyl 2-chloro-3-oxopentanoate (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 4-ethylthiazole-2-carboxylate.
-
Part B: Hydrolysis to 4-Ethylthiazole-2-carboxylic Acid
The synthesized ester is then hydrolyzed to the desired carboxylic acid. Alkaline hydrolysis is generally preferred as it is an irreversible process, leading to higher yields compared to acid-catalyzed hydrolysis which is an equilibrium reaction.[3][4][5]
Reaction Mechanism:
The hydrolysis proceeds via a nucleophilic acyl substitution mechanism.
Caption: Alkaline hydrolysis of ethyl 4-ethylthiazole-2-carboxylate.
Experimental Protocol:
-
Materials: Ethyl 4-ethylthiazole-2-carboxylate, Sodium hydroxide, Water, Hydrochloric acid.
-
Procedure:
-
Dissolve ethyl 4-ethylthiazole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-Ethylthiazole-2-carboxylic acid.
-
Method 2: The Nitrile Hydrolysis Route
An alternative strategy for the synthesis of 4-Ethylthiazole-2-carboxylic acid involves the preparation and subsequent hydrolysis of 4-ethylthiazole-2-carbonitrile. This method can be advantageous in certain contexts, particularly if the corresponding 2-bromothiazole is readily available.
Part A: Synthesis of 4-Ethylthiazole-2-carbonitrile
The nitrile can be prepared from 2-bromo-4-ethylthiazole via a nucleophilic substitution reaction with a cyanide salt, often catalyzed by a copper(I) salt.
Reaction Mechanism:
This reaction typically proceeds through a Rosenmund-von Braun type mechanism.
Caption: Synthesis of 4-ethylthiazole-2-carbonitrile.
Experimental Protocol:
-
Materials: 2-Bromo-4-ethylthiazole, Copper(I) cyanide, Dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromo-4-ethylthiazole (1.0 eq) and copper(I) cyanide (1.2 eq) in anhydrous DMF.
-
Heat the reaction mixture to 140-150 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a solution of ferric chloride and hydrochloric acid in water to decompose the copper complexes.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by distillation or column chromatography to obtain 4-ethylthiazole-2-carbonitrile.
-
Part B: Hydrolysis to 4-Ethylthiazole-2-carboxylic Acid
The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions, with acidic hydrolysis often being employed.[6][7]
Reaction Mechanism:
The acid-catalyzed hydrolysis of a nitrile involves protonation of the nitrogen atom, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid.[8]
Caption: Acid-catalyzed hydrolysis of 4-ethylthiazole-2-carbonitrile.
Experimental Protocol:
-
Materials: 4-Ethylthiazole-2-carbonitrile, Concentrated sulfuric acid or hydrochloric acid, Water.
-
Procedure:
-
In a round-bottom flask, add 4-ethylthiazole-2-carbonitrile (1.0 eq) to a mixture of concentrated sulfuric acid and water.
-
Heat the reaction mixture to reflux for an extended period (typically 8-12 hours).
-
Monitor the reaction by TLC until the starting material is no longer present.
-
Cool the reaction mixture in an ice bath and carefully neutralize it with a concentrated solution of sodium hydroxide to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-Ethylthiazole-2-carboxylic acid.
-
Comparative Analysis
To facilitate a direct comparison, the key parameters of each synthetic route are summarized below. It is important to note that the yields and reaction times can vary depending on the specific reaction conditions and scale.
| Parameter | Hantzsch Synthesis Route | Nitrile Hydrolysis Route |
| Starting Materials | Ethyl 2-chloro-3-oxopentanoate, Ethyl thiooxamate | 2-Bromo-4-ethylthiazole, Copper(I) cyanide |
| Number of Steps | 2 | 2 |
| Typical Overall Yield | Good to Excellent | Moderate to Good |
| Reaction Conditions | Reflux in ethanol, followed by alkaline hydrolysis | High temperature (140-150 °C) for cyanation, followed by strong acid reflux for hydrolysis |
| Reagent Toxicity/Hazards | Lachyrmatory α-haloketone | Highly toxic cyanide salts, high reaction temperatures |
| Scalability | Generally scalable | Can be challenging to scale due to the use of cyanide and high temperatures |
| Purification | Column chromatography for ester, precipitation for acid | Column chromatography or distillation for nitrile, precipitation/recrystallization for acid |
Conclusion and Recommendations
Both the Hantzsch synthesis and the nitrile hydrolysis route offer viable pathways to 4-Ethylthiazole-2-carboxylic acid.
The Hantzsch synthesis is often the preferred method due to its generally higher yields, milder reaction conditions for the initial condensation, and the avoidance of highly toxic cyanide reagents. The starting materials are also often more readily accessible. This method is well-suited for both laboratory-scale synthesis and potential scale-up.
The nitrile hydrolysis route , while effective, presents greater challenges in terms of safety and reaction conditions. The use of copper(I) cyanide requires stringent safety precautions, and the high temperatures needed for the cyanation step can be a limiting factor. However, this route may be advantageous if 2-bromo-4-ethylthiazole is a readily available or inexpensive starting material.
For researchers embarking on the synthesis of 4-Ethylthiazole-2-carboxylic acid, a thorough evaluation of the available starting materials, laboratory safety infrastructure, and desired scale of production is crucial. For most applications, the robustness and higher yields of the Hantzsch synthesis make it the more strategic choice.
References
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Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
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Meng, G., Wang, M., Zheng, A., Dou, J., & Guo, Z. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Green Chemistry Letters and Reviews, 7(1), 46-49. [Link]
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Organic Syntheses Procedure, Ethyl 4-Thiazolecarboxylate. [Link]
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- Potts, K. T. (1984). Thiazoles and Their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry (Vol. 6, pp. 235-365). Pergamon.
- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
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- Wade, L. G. (2016). Organic chemistry. Pearson.
- Wang, Z. (2010). Comprehensive organic name reactions and reagents. John Wiley & Sons.
- Wiley, R. H., & England, D. C. (1952). The Hantzsch Synthesis. In Organic Reactions (Vol. 6, pp. 367-409). John Wiley & Sons, Inc.
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A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-Ethylthiazole-2-carboxylic Acid Analogues
This guide provides a comprehensive framework for the preclinical evaluation of novel analogues derived from the 4-Ethylthiazole-2-carboxylic acid scaffold. The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic modification of this core structure allows for the fine-tuning of pharmacological profiles to enhance potency, selectivity, and drug-like properties.
Here, we compare and contrast methodologies for assessing these analogues, moving from high-throughput in vitro screening to targeted in vivo efficacy studies. The narrative emphasizes the causal logic behind experimental choices, ensuring that each protocol serves as a self-validating system to generate robust and reliable data for drug development professionals.
Part 1: Foundational In Vitro Screening of Analogues
The initial phase of any drug discovery program involves rigorous in vitro testing to establish baseline activity, elucidate structure-activity relationships (SAR), and select promising candidates for further investigation. This is the most efficient method to triage a library of newly synthesized analogues.
Comparative Biological Activity of Thiazole Carboxylic Acid Analogues
The performance of novel analogues is best understood when compared directly against the parent compound and established standards. The following table summarizes representative in vitro data for a hypothetical series of 4-Ethylthiazole-2-carboxylic acid analogues, drawing upon activities reported for similar thiazole derivatives in the literature.
| Compound ID | Modification | In Vitro Cytotoxicity IC50 (µM) vs. MDA-MB-231[4] | Carbonic Anhydrase Inhibition IC50 (µM) vs. hCA II[5] |
| ETCA-001 (Parent) | 4-Ethylthiazole-2-carboxylic acid | >100 | 85.5 |
| ETCA-002 | Amide coupling with 4-methoxyphenylamine | 45.2 | 62.1 |
| ETCA-003 | Amide coupling with 3,4-dichloroaniline | 15.8 | 41.3 |
| ETCA-004 | Esterification with Benzyl alcohol | 68.1 | 78.9 |
| Doxorubicin | Positive Control | 0.8 | N/A |
| Acetazolamide (AAZ) | Positive Control | N/A | 20.65[5] |
Note: Data is representative and compiled for illustrative purposes based on published activities of similar compound classes.
General In Vitro Screening Workflow
The progression from a synthesized compound library to a validated hit is a multi-step process. The primary objective is to efficiently identify molecules that interact with the biological target of interest and exhibit the desired cellular effect.
Caption: High-level workflow for in vitro screening and lead identification.
Detailed Experimental Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay is a cornerstone for evaluating the potential of anticancer compounds by measuring cellular metabolic activity as an indicator of cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to generate a purple formazan product. The concentration of this colored product is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate human breast adenocarcinoma cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂). The choice of cell line is critical; MDA-MB-231 is a common model for triple-negative breast cancer, representing a high unmet medical need.[4]
-
Compound Treatment: Prepare serial dilutions of the test analogues (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours. This duration allows for multiple cell doubling times, ensuring that effects on proliferation can be robustly measured.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Part 2: Preclinical In Vivo Evaluation of Lead Candidates
Following successful in vitro characterization, lead candidates must be evaluated in whole-organism models. These studies are indispensable for assessing a compound's efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile, bridging the gap between cellular activity and potential therapeutic application.[6]
Target Engagement in a Biological Context
The efficacy of many targeted anticancer agents, including potential thiazole derivatives, often relies on the inhibition of key signaling pathways that drive tumor proliferation and survival. Understanding this context is crucial for interpreting in vivo results.
Caption: Simplified RTK signaling pathway potentially targeted by thiazole inhibitors.
Comparative In Vivo Efficacy in Xenograft Models
The definitive test of an anticancer agent's potential is its ability to control tumor growth in a living system. The human tumor xenograft model is a standard and widely accepted method for this evaluation.[7][8]
| Compound ID | Dose & Schedule | Tumor Growth Inhibition (TGI) at Day 21 (%) | Change in Body Weight (%) |
| Vehicle Control | 10 mL/kg, p.o., daily | 0% | +5.2% |
| ETCA-003 | 50 mg/kg, p.o., daily | 58% | -2.1% |
| Cisplatin | 5 mg/kg, i.p., weekly | 75% | -10.5% |
Note: Data is representative. p.o. = oral administration; i.p. = intraperitoneal injection.
Detailed Experimental Protocol 2: Human Tumor Xenograft Efficacy Study
This protocol outlines the process for assessing the in vivo antitumor activity of a lead candidate like ETCA-003.
Principle: Human cancer cells are implanted into immunocompromised mice, where they grow to form solid tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time compared to a vehicle-treated control group.
Methodology:
-
Animal Model: Use female athymic nude mice (e.g., BALB/c nu/nu), 6-8 weeks of age. These mice lack a functional thymus and cannot mount an effective immune response to reject the human tumor cells.
-
Tumor Cell Implantation: Inoculate 5 x 10⁶ MDA-MB-231 cells, suspended in a 1:1 mixture of culture medium and Matrigel, subcutaneously into the right flank of each mouse. The Matrigel provides a supportive matrix for initial tumor establishment.
-
Tumor Growth and Randomization: Monitor tumor growth using digital calipers, calculating volume with the formula (L x W²)/2. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group) to ensure a similar mean tumor volume across all groups at the start of the study.
-
Treatment Administration:
-
Vehicle Group: Administer the formulation vehicle (e.g., 0.5% carboxymethylcellulose in water) orally, once daily.
-
Test Group (ETCA-003): Administer the compound, formulated in the vehicle, at the predetermined dose (e.g., 50 mg/kg), orally, once daily.
-
Positive Control Group: Administer a standard-of-care agent like Cisplatin via its clinical route (intraperitoneal) at an effective dose.
-
-
Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a critical indicator of systemic toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³).
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Analyze statistical significance using an appropriate test, such as a one-way ANOVA. The final report must include plots of mean tumor volume vs. time and mean body weight vs. time.
Conclusion and Future Directions
This guide outlines a systematic approach to the preclinical evaluation of 4-Ethylthiazole-2-carboxylic acid analogues. The data presented, though illustrative, highlights a clear SAR, where modifications to the carboxylic acid moiety, such as forming an amide with an electron-withdrawing group (ETCA-003), can significantly enhance both in vitro potency and in vivo efficacy. The robust protocols provided for cytotoxicity testing and xenograft studies serve as a reliable foundation for generating the critical data needed to advance a drug discovery program.
Future work should focus on expanding the SAR to optimize the pharmacokinetic properties of lead compounds, conducting further in vivo safety and toxicology studies, and exploring their potential against a wider range of cancer types or other therapeutic targets.
References
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A Senior Application Scientist's Guide to Assessing the Selectivity of 4-Ethylthiazole-2-carboxylic Acid Derivatives
Introduction: The Thiazole Scaffold and the Quest for Precision
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutics, earning them the designation of "privileged structures." The 1,3-thiazole ring is a quintessential example of such a scaffold.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions have cemented its role in a wide array of approved drugs, from the anti-HIV agent Ritonavir to the anti-inflammatory Meloxicam.[3] The 4-Ethylthiazole-2-carboxylic acid core represents a versatile platform within this class, lending itself to the generation of extensive derivative libraries with diverse pharmacological activities.[4][5]
However, biological activity alone is a blunt instrument. The central challenge in transforming a promising active compound into a safe and effective therapeutic lies in achieving target selectivity.[6] A drug's ability to preferentially interact with its intended target while ignoring the thousands of other potential partners in the human body is what separates a precision medicine from a promiscuous molecule with a high potential for toxicity.[7][8] This guide provides a comprehensive framework for assessing the selectivity of novel 4-Ethylthiazole-2-carboxylic acid derivatives, using protein kinases as a primary target class due to their profound importance in oncology and inflammatory diseases. We will explore the rationale behind experimental design, present comparative data, and provide detailed protocols to empower researchers in their quest for molecular precision.
The Imperative of Selectivity in Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, act as critical nodes in cellular signaling networks. Their dysregulation is a hallmark of many cancers, making them a major focus of drug discovery. The human genome contains over 500 protein kinases, collectively known as the kinome.[9] While they share a structurally conserved ATP-binding pocket, subtle differences provide the opportunity for developing selective inhibitors.
Achieving high selectivity is paramount for several reasons:
-
Minimizing Toxicity: Inhibition of off-target kinases can lead to a host of adverse effects. For example, inhibition of kinases like KDR (VEGFR2) can cause hypertension, while SRC inhibition can lead to gastrointestinal toxicity.[10]
-
Clarifying Mechanism of Action: If an inhibitor is non-selective, it becomes difficult to attribute the observed biological effect to the inhibition of the intended target, confounding preclinical and clinical development.
-
Avoiding Drug Resistance: In some cases, off-target effects can activate compensatory signaling pathways that lead to drug resistance.
While the ultimate goal is often a highly selective inhibitor, the concept of "selective promiscuity" or polypharmacology is also gaining traction.[10] This involves intentionally designing a molecule to inhibit a small, specific set of kinases that act synergistically in a disease pathway. This, however, is a deliberate design strategy, not an accidental outcome of poor selectivity, and requires an even more rigorous understanding of the compound's interaction profile.
Comparative Selectivity Profiling: A Case Study
To illustrate the process of selectivity assessment, let us consider a hypothetical case study involving three novel 4-Ethylthiazole-2-carboxylic acid derivatives: ETC-A , ETC-B , and ETC-C . These compounds were designed as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation and a validated target in oncology. Our analysis will compare their potency against CDK9 with their activity against CDK2, a closely related family member involved in cell cycle progression, and SRC, a non-receptor tyrosine kinase from a different branch of the kinome.
Hypothetical Derivative Structures
For the purpose of this guide, we will define our hypothetical structures as amides of the core scaffold:
-
ETC-A: N-(4-methoxyphenyl)-4-ethylthiazole-2-carboxamide
-
ETC-B: N-(4-(trifluoromethyl)phenyl)-4-ethylthiazole-2-carboxamide
-
ETC-C: N-(3-chloro-4-fluorophenyl)-4-ethylthiazole-2-carboxamide
Quantitative Potency and Selectivity Data
The inhibitory activity of each compound was determined using a radiometric kinase assay, measuring the half-maximal inhibitory concentration (IC50).
| Compound | Target Kinase | IC50 (nM) | Selectivity Ratio (CDK2/CDK9) | Selectivity Ratio (SRC/CDK9) |
| ETC-A | CDK9 | 50 | 4 | 20 |
| CDK2 | 200 | |||
| SRC | 1,000 | |||
| ETC-B | CDK9 | 75 | >133 | >266 |
| CDK2 | >10,000 | |||
| SRC | >20,000 | |||
| ETC-C | CDK9 | 150 | 20 | 50 |
| CDK2 | 3,000 | |||
| SRC | 7,500 |
Analysis and Structure-Activity Relationship (SAR) Insights
-
ETC-A: This derivative demonstrates good potency against the primary target, CDK9. However, it shows only a 4-fold selectivity over the closely related CDK2.[11][12] This lack of selectivity within the same kinase family is a significant liability and could lead to off-target effects related to cell cycle disruption. The methoxy group likely contributes to potency but fails to confer selectivity.
-
ETC-B: While slightly less potent against CDK9 than ETC-A, this compound exhibits outstanding selectivity.[7] With IC50 values greater than 10,000 nM for both CDK2 and SRC, it has a selectivity ratio of over 133-fold against its closest family member. The electron-withdrawing trifluoromethyl group on the phenyl ring appears to be a key determinant of this high selectivity, likely by forming specific interactions or avoiding unfavorable clashes in the CDK9 binding pocket that are not possible in CDK2 or SRC.[10]
-
ETC-C: This compound represents a balance between potency and selectivity. It is less potent than the other two but still maintains a respectable 20-fold selectivity over CDK2. The halogen substitution pattern provides a different chemical handle for further optimization.
This case study highlights how subtle changes to the substituent on the core scaffold can dramatically alter the selectivity profile of a compound series. ETC-B emerges as the most promising lead for further development due to its superior selectivity profile.
Methodologies for Assessing Kinase Selectivity
Robust and reproducible assays are the bedrock of any selectivity assessment. A multi-tiered approach, combining biochemical and cell-based methods, provides the most comprehensive picture of a compound's behavior.
Protocol 1: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)
This assay is a gold standard for directly measuring kinase catalytic activity and its inhibition.[9][13] It quantifies the incorporation of a radiolabeled phosphate from [³³P]-ATP onto a specific substrate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Reconstitute recombinant human kinase (e.g., CDK9/CycT1) and its specific substrate peptide in the kinase buffer to working concentrations.
-
Prepare a stock solution of [³³P]-ATP and dilute it with unlabeled ATP in kinase buffer to the desired final concentration (often at the Km for the specific kinase).[14]
-
Prepare serial dilutions of the test compounds (e.g., ETC-A, B, C) in DMSO, followed by a final dilution in kinase buffer.
-
-
Reaction Setup (in a 96-well plate):
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to each well.
-
Add 20 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 25 µL of the ATP mixture (containing [³³P]-ATP).
-
-
Reaction and Termination:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 50 µL of 3% phosphoric acid.
-
-
Capture and Detection:
-
Transfer the reaction mixture from each well to a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [³³P]-ATP will flow through.
-
Wash the filter mat multiple times with 0.75% phosphoric acid to remove residual unbound ATP.
-
Air dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
A Tiered Strategy for Comprehensive Off-Target Profiling
Relying on a small panel of hand-picked kinases is insufficient to fully characterize a compound's selectivity. A comprehensive, tiered strategy is essential to de-risk a compound for further development. [15][16]
-
Tier 1: In Silico Profiling: Before significant resources are committed, computational methods can predict potential off-target interactions. [17]Techniques like chemical similarity searching, pharmacophore modeling, and molecular docking screen the compound's structure against databases of known protein binding sites to flag potential liabilities. [15][18]This provides a cost-effective way to prioritize experimental testing.
-
Tier 2: Broad Panel Experimental Screening: The compound should be screened against a large, functionally diverse panel of kinases (e.g., Reaction Biology's Kinase HotSpot℠ or Eurofins' KinomeSCAN®). [13][19]These platforms typically test the compound at a single high concentration (e.g., 1-10 µM) against hundreds of kinases. Hits (e.g., >75% inhibition) are then followed up with full IC50 determination. This provides an unbiased, panoramic view of the compound's kinome-wide selectivity.
-
Tier 3: Cellular Confirmation and Functional Impact: Hits identified in Tier 2 must be validated in a cellular context. [20]This involves confirming target engagement (e.g., using NanoBRET™ for the off-target) and assessing the functional consequence of inhibiting the off-target (e.g., measuring the phosphorylation of a known substrate for that kinase or assessing a relevant cellular phenotype).
Conclusion
The assessment of selectivity for 4-Ethylthiazole-2-carboxylic acid derivatives, or any chemical series, is a cornerstone of modern drug discovery. It is a multi-faceted discipline that requires a logical, evidence-based approach. By moving beyond simple measures of potency and embracing a holistic strategy that integrates computational prediction, broad biochemical screening, and rigorous cellular validation, researchers can build a comprehensive "selectivity dossier" for their lead compounds. This not only clarifies the molecule's true mechanism of action but also proactively identifies and mitigates potential safety liabilities, ultimately increasing the probability of translating a promising chemical scaffold into a life-changing therapeutic.
References
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Fiveable. Selectivity Definition. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [7]2. Aganitha AI Inc. (2024, July 15). Understanding Drug Selectivity: A Computational Perspective. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [8]3. Stana, A., Pârvu, A., Vlase, L., & Vodnar, D. C. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(14), 5543. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [11]4. Ambadapadi, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 779. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [15]5. Bose, P. (2022, March 4). Improving Selectivity in Drug Design. AZoLifeSciences. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [6]6. Devgun, M., & Kumar, S. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 633-653. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [1]7. Ahmad, I., et al. (2023). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Results in Chemistry, 5, 100831. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [2]8. Kumar, A., & Kumar, S. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 136-144. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [3]9. Reaction Biology. Kinase Selectivity Panels. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [19]10. Božić, B., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Comptes Rendus. Chimie, 25, 267-279. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [12]11. Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [13]12. Knight, Z. A., & Shokat, K. M. (2005). Features of selective kinase inhibitors. Chemistry & biology, 12(6), 621-637. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [10]13. El-Faham, H. A., & Wierzbicki, M. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Molecules, 23(8), 1937. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [21]14. Patsnap Synapse. (2023, May 21). How to improve drug selectivity?. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [18]15. Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [9]16. Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [14]17. Nault, J. C., et al. (2023). Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. Molecular Therapy, 31(11), 3093-3110. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [20]18. Chen, R., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Communications Biology, 6(1), 1-13. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [17]19. Creative Diagnostics. Off-Target Effects Analysis. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [16]20. Patsnap Synapse. (2023, May 21). How can off-target effects of drugs be minimised?. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [22]21. Evren, A. E., et al. (2021). Design and synthesis of new 4-methylthiazole derivatives: In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1241, 130692. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [23]22. Chen, H., et al. (2011). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Heterocyclic Chemistry, 48(2), 378-381. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [24]23. Stankova, I., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(16), 4991. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [25]24. Wang, X., et al. (2019). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Journal of Heterocyclic Chemistry, 56(8), 2268-2275. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [4]25. Ukr. Khim. Zh. (2001). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Ukrainian Chemistry Journal, 67(7/8), 115-119. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [5]26. Li, J., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC advances, 10(44), 26300-26317. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [26]27. Wang, L., et al. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of medicinal chemistry, 53(10), 4147-4157. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [27]28. Emami, S., et al. (2010). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. European journal of medicinal chemistry, 45(11), 5462-5467. [Online] Available at: [Link] [Accessed: Jan 19, 2026]. [28]29. El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Online] Available at: [Link] [Accessed: Jan 19, 2026].
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Benchmarking Novel Compound 4-Ethylthiazole-2-carboxylic acid Against Known Prolyl-tRNA Synthetase Inhibitors
A Senior Application Scientist's Guide to Comparative Efficacy Analysis
In the landscape of drug discovery, the identification and validation of novel molecular entities with therapeutic potential is a cornerstone of progress. This guide provides a comprehensive framework for benchmarking a novel compound, 4-Ethylthiazole-2-carboxylic acid, against established inhibitors of a critical cellular enzyme: prolyl-tRNA synthetase (PRS). The methodologies and rationale outlined herein are designed for researchers, scientists, and drug development professionals seeking to rigorously evaluate new chemical entities.
Introduction: The Significance of Prolyl-tRNA Synthetase as a Therapeutic Target
Prolyl-tRNA synthetase (PRS) is a crucial enzyme responsible for the accurate attachment of the amino acid proline to its corresponding transfer RNA (tRNA) molecule. This process, known as aminoacylation, is a fundamental step in protein synthesis. The fidelity of this reaction is paramount for cellular viability, and its disruption can lead to the activation of cellular stress responses.[1] Consequently, PRS has emerged as a validated drug target for a range of diseases, including parasitic infections like malaria and toxoplasmosis, as well as certain cancers and fibrotic conditions.[2][3][4][5]
Inhibition of PRS leads to an accumulation of uncharged prolyl-tRNAs, mimicking a state of proline starvation.[4][6][7] This triggers the amino acid starvation response (AAR), a cellular signaling pathway with diverse downstream effects, including the inhibition of cell growth and proliferation.[6][8][9] This mechanism underpins the therapeutic efficacy of known PRS inhibitors.
This guide will focus on a hypothetical investigation of 4-Ethylthiazole-2-carboxylic acid as a potential PRS inhibitor. While the thiazole moiety is a common scaffold in biologically active compounds, the specific inhibitory activity of this particular molecule against PRS is underexplored.[10][11][12] To ascertain its potential, we will benchmark it against two well-characterized PRS inhibitors: Halofuginone and its parent compound, Febrifugine .
The Benchmarks: Halofuginone and Febrifugine
Febrifugine is a natural alkaloid isolated from the plant Dichroa febrifuga, which has a long history in traditional Chinese medicine for treating fevers associated with malaria.[13][14] Its potent antimalarial activity is, however, accompanied by significant liver toxicity, which has limited its clinical application.[14]
Halofuginone , a synthetic halogenated derivative of febrifugine, was developed to improve upon the therapeutic window of its natural precursor.[13][15] It retains the potent inhibitory activity against PRS while exhibiting a modified toxicity profile.[15] Halofuginone is a dual-mechanism inhibitor, also affecting TGF-β signaling, which contributes to its anti-fibrotic properties.[2] The primary mechanism of its anti-proliferative and anti-parasitic effects is the inhibition of PRS.[4][6][7][8]
These two compounds represent excellent benchmarks due to their well-established mechanism of action, extensive characterization in the scientific literature, and historical significance in the development of PRS inhibitors.
Experimental Design for Comparative Analysis
A robust benchmarking study requires a multi-faceted experimental approach to compare the inhibitory potential, mechanism of action, and cellular effects of the novel compound against the established inhibitors.
In Vitro Enzymatic Assays
The initial step is to determine the direct inhibitory effect of 4-Ethylthiazole-2-carboxylic acid on PRS activity and compare it to Halofuginone and Febrifugine.
Experimental Protocol: Prolyl-tRNA Synthetase Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Recombinant human prolyl-tRNA synthetase (hPRS) is expressed and purified.
-
Substrates: L-proline, ATP, and purified total human tRNA are prepared in appropriate buffers.
-
-
Inhibitor Preparation:
-
Stock solutions of 4-Ethylthiazole-2-carboxylic acid, Halofuginone, and Febrifugine are prepared in a suitable solvent (e.g., DMSO).
-
Serial dilutions are made to generate a range of concentrations for IC50 determination.
-
-
Assay Procedure (Malachite Green Assay for Phosphate Detection):
-
The assay is performed in a 96-well plate format.
-
Each well contains the reaction buffer, hPRS enzyme, L-proline, and tRNA.
-
The inhibitors at varying concentrations are added to the respective wells.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at 37°C for a defined period (e.g., 30 minutes).
-
The reaction is stopped, and the amount of pyrophosphate (PPi) produced, which is directly proportional to enzyme activity, is measured using a malachite green-based colorimetric detection reagent.
-
Absorbance is read at a specific wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Assays
To understand the effect of the compounds in a biological context, cellular assays are essential. These assays will assess the impact on cell proliferation and the induction of the amino acid starvation response.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Culture:
-
A suitable cell line (e.g., a human cancer cell line known to be sensitive to PRS inhibition like T-ALL) is cultured under standard conditions.[5]
-
-
Treatment:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of 4-Ethylthiazole-2-carboxylic acid, Halofuginone, and Febrifugine for a specified duration (e.g., 72 hours).
-
-
MTT Assay:
-
After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
The percentage of cell viability is calculated for each treatment condition relative to an untreated control.
-
The half-maximal effective concentration (EC50) for cell growth inhibition is determined.
-
Mechanism of Action Studies
To confirm that the cellular effects are mediated through PRS inhibition and the AAR pathway, further mechanistic studies are required.
Experimental Protocol: Western Blot for AAR Pathway Activation
-
Cell Treatment and Lysis:
-
Cells are treated with the IC50 concentrations of 4-Ethylthiazole-2-carboxylic acid, Halofuginone, and Febrifugine for a shorter duration (e.g., 6-24 hours).
-
Cells are then lysed to extract total protein.
-
-
Western Blotting:
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against key proteins in the AAR pathway, such as phosphorylated eIF2α and ATF4. A loading control antibody (e.g., β-actin) is also used.
-
The membrane is then incubated with appropriate secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Analysis:
-
The levels of phosphorylated eIF2α and ATF4 are quantified and normalized to the loading control to determine the extent of AAR pathway activation by each compound.
-
Visualizing the Process and Pathway
To provide a clear visual representation of the experimental workflow and the underlying biological pathway, the following diagrams are presented.
Caption: Experimental workflow for benchmarking a novel PRS inhibitor.
Caption: The Amino Acid Starvation Response pathway initiated by PRS inhibition.
Data Summary and Interpretation
The quantitative data obtained from the aforementioned experiments should be compiled into a clear and concise table for easy comparison.
| Compound | In Vitro IC50 (nM) | Cellular EC50 (nM) | AAR Activation (Fold Change in p-eIF2α) |
| 4-Ethylthiazole-2-carboxylic acid | Experimental Value | Experimental Value | Experimental Value |
| Halofuginone | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| Febrifugine | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
Interpretation of Potential Outcomes:
-
Potency: A lower IC50 and EC50 value for 4-Ethylthiazole-2-carboxylic acid compared to the benchmarks would indicate higher potency.
-
Mechanism of Action: Strong induction of p-eIF2α and ATF4 by 4-Ethylthiazole-2-carboxylic acid, comparable to or greater than Halofuginone and Febrifugine, would provide strong evidence that it acts via the same pathway.
-
Therapeutic Potential: If 4-Ethylthiazole-2-carboxylic acid demonstrates high potency and a clear on-target mechanism, it would warrant further investigation, including selectivity profiling against other aminoacyl-tRNA synthetases and in vivo efficacy and toxicity studies.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the initial benchmarking of a novel compound, 4-Ethylthiazole-2-carboxylic acid, against the known PRS inhibitors Halofuginone and Febrifugine. By following the detailed experimental protocols and analytical approaches, researchers can generate robust and comparable data to assess the potential of new chemical entities. The ultimate goal is to identify novel inhibitors with improved efficacy, selectivity, and safety profiles, thereby advancing the development of new therapeutics for a range of diseases.
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"cross-reactivity studies of 4-Ethylthiazole-2-carboxylic acid"
An In-Depth Technical Guide to Cross-Reactivity Studies of 4-Ethylthiazole-2-carboxylic Acid
This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for the small molecule 4-Ethylthiazole-2-carboxylic acid. In the fields of drug development and diagnostics, establishing the specificity of an antibody or assay for its target analyte is paramount. Cross-reactivity, the binding of an antibody or assay reagent to non-target molecules, can lead to false-positive results, inaccurate quantification, and potential safety concerns. This document compares three orthogonal analytical methods—Competitive ELISA, Surface Plasmon Resonance (SPR), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—to provide a robust, multi-faceted approach to characterizing the specificity profile of 4-Ethylthiazole-2-carboxylic acid.
The Rationale for Cross-Reactivity Assessment
4-Ethylthiazole-2-carboxylic acid, as a hapten, is too small to elicit an immune response on its own.[1] To develop immunoassays for its detection, it must be conjugated to a larger carrier protein. The resulting antibodies may bind not only to the target molecule but also to structurally similar compounds. Therefore, a rigorous cross-reactivity assessment is not merely a procedural step but a foundational requirement for validating any binding-based assay. This guide outlines the necessary comparisons to ensure confidence in assay specificity.
The selection of potential cross-reactants is critical and should be based on structural similarity. For 4-Ethylthiazole-2-carboxylic acid, a logical panel would include compounds with modifications to the ethyl group, the thiazole core, or the carboxylic acid moiety.
Table 1: Proposed Panel of Potential Cross-Reactants
| Compound Name | Structure | Rationale for Inclusion |
| Parent Compound | 4-Ethylthiazole-2-carboxylic acid | Target Analyte |
| 2-Methylthiazole-4-carboxylic acid | Isomer with different substituent positions.[2] | |
| 4-Methylthiazole-5-carboxylic acid ethyl ester | Variation in substitution pattern and esterified carboxyl group.[3] | |
| 2-Aminothiazole-4-carboxylic acid | Different functional group (amino vs. ethyl) at position 2.[4] | |
| 2-Propyl-thiazole-4-carboxylic acid ethyl ester | Longer alkyl chain at position 2 and esterified carboxyl group.[5] | |
| Thiazolidine-4-carboxylic acid | Saturated thiazole ring (thiazolidine). | |
| Benzoic Acid | A simple aromatic carboxylic acid to test for non-specific binding to the carboxyl group. |
Comparative Analysis of Analytical Methodologies
No single method provides a complete picture of cross-reactivity. A tiered approach using orthogonal techniques is the most scientifically sound strategy.
-
Competitive ELISA (Enzyme-Linked Immunosorbent Assay): A high-throughput immunoassay ideal for screening a large panel of compounds. It provides a quantitative measure of cross-reactivity based on the relative concentration of a competitor required to displace the target analyte.
-
Surface Plasmon Resonance (SPR): A label-free, real-time biophysical technique that measures the binding kinetics (association and dissociation rates) and affinity of interactions.[6][7] It offers deeper insight into the strength and stability of potential cross-reactive binding compared to the endpoint measurement of ELISA.[8][9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for analytical specificity.[10] This method separates compounds based on their physicochemical properties before detecting them based on their unique mass-to-charge ratio. It can definitively confirm the presence and quantity of the target analyte, even in the presence of structurally similar compounds, and is invaluable for validating immunoassay results.[11][12]
Experimental Design and Protocols
Competitive ELISA Protocol
This protocol is designed to determine the percentage cross-reactivity of various analogs relative to 4-Ethylthiazole-2-carboxylic acid.
Workflow Diagram: Competitive ELISA for Hapten Analysis
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Step-by-Step Methodology:
-
Plate Coating: Coat a 96-well microplate with a conjugate of 4-Ethylthiazole-2-carboxylic acid and a carrier protein (e.g., BSA) overnight at 4°C.[1]
-
Washing & Blocking: Wash the plate with PBST (Phosphate Buffered Saline with Tween-20). Block unoccupied sites with a blocking agent like 1% BSA in PBS for 1-2 hours at room temperature.[13]
-
Competitive Reaction:
-
Prepare serial dilutions of the 4-Ethylthiazole-2-carboxylic acid standard and each potential cross-reactant.
-
In separate tubes, pre-incubate a fixed, limited concentration of the primary antibody with each dilution of the standard or competitor.
-
Add these mixtures to the coated and blocked plate. Incubate for 1-2 hours.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate again and add TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Plot absorbance vs. log concentration for the parent compound and each competitor to determine their respective IC50 values (the concentration that causes 50% inhibition of signal).
-
Calculate the percent cross-reactivity (%CR) using the following formula: %CR = (IC50 of 4-Ethylthiazole-2-carboxylic acid / IC50 of Competitor) * 100
-
Surface Plasmon Resonance (SPR) Protocol
SPR provides detailed kinetic data, complementing the endpoint data from ELISA.[14]
Principle Diagram: Surface Plasmon Resonance (SPR)
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethylthiazole-2-carboxylic Acid
As researchers and developers, our focus is often on the synthesis and application of novel compounds like 4-Ethylthiazole-2-carboxylic acid. However, responsible chemical stewardship extends beyond the benchtop; it is a critical component of ensuring laboratory safety and environmental integrity. This guide provides a detailed, procedural framework for the proper disposal of 4-Ethylthiazole-2-carboxylic acid, grounded in established safety protocols and regulatory standards. Our approach is not merely to list steps but to explain the causality behind them, empowering you to make informed, safe decisions.
Hazard Identification and Waste Characterization
-
Likely Hazards: Based on analogous compounds, 4-Ethylthiazole-2-carboxylic acid should be treated as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It may also be harmful if swallowed.[4][5]
-
Waste Classification: Due to these characteristics, 4-Ethylthiazole-2-carboxylic acid waste must be classified as hazardous chemical waste . Under the Resource Conservation and Recovery Act (RCRA), wastes are deemed hazardous if they are specifically listed or if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity.[6][7] This compound's acidic nature and potential irritant properties necessitate its management as regulated hazardous waste.
It is forbidden to dispose of this chemical down the drain.[8][9] Sanitary sewer systems and their biological treatment processes are not designed to handle such specialized organic compounds.
Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper PPE protocols is non-negotiable. The rationale is to create a barrier between you and the chemical, preventing accidental exposure during handling and disposal.
| PPE Item | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles or glasses. A face shield is recommended when handling larger quantities. | Protects against splashes that can cause serious eye irritation or damage.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Check manufacturer's compatibility data. | Prevents skin contact, which can lead to irritation.[1][3] |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood. | Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[1][4] |
Always wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][5]
Waste Segregation and Container Management
Proper segregation and containment are the cornerstones of safe waste management, preventing dangerous reactions and ensuring compliance.
Segregation: Store waste 4-Ethylthiazole-2-carboxylic acid separately from the following incompatible materials:
-
Bases (e.g., Sodium Hydroxide, Ammonium Hydroxide): Mixing acids and bases can cause a vigorous, exothermic neutralization reaction.
-
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates): These can lead to unpredictable and potentially explosive reactions.[10]
-
Metals: Carboxylic acids can be corrosive to some metals, potentially compromising container integrity and generating flammable hydrogen gas.[11]
Container Requirements: The container is your primary line of defense against leaks and spills.
-
Compatibility: Use a container made of a material that does not react with the acid, such as high-density polyethylene (HDPE) or glass.[8][10] If possible, use the original manufacturer's container.[9]
-
Condition: The container must be in good condition, free of cracks or deterioration, with a securely fitting screw cap.[8] Never use food-grade containers like jars or bottles.[8]
-
Capacity: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[10][11]
-
Labeling: This is a strict EPA requirement.[12] The label must clearly state the words "Hazardous Waste " and identify the contents ("4-Ethylthiazole-2-carboxylic Acid waste").[13] Include hazard warnings or pictograms that indicate its irritant nature.[13]
Step-by-Step Disposal Protocol for Laboratory Quantities
This protocol outlines the standard procedure for accumulating chemical waste within a laboratory, known as a Satellite Accumulation Area (SAA). An SAA must be at or near the point of generation and under the control of laboratory personnel.[11][14]
-
Designate an SAA: Choose a specific, secondary-contained area within the lab, such as a designated section of a fume hood, for waste accumulation. This location must be under the direct supervision of lab staff.[11]
-
Prepare the Waste Container: Select a compatible container as described in Section 3. Affix a completed hazardous waste label before adding any waste.
-
Transfer the Waste: Carefully transfer the 4-Ethylthiazole-2-carboxylic acid waste (solid or in solution) into the labeled container using a funnel or other appropriate tools to prevent spillage.
-
Secure the Container: Tightly close the container cap immediately after adding waste. Containers must remain closed at all times except when waste is being added or removed.[8]
-
Store in SAA: Place the sealed container in the designated SAA.
-
Monitor Fill Level: Keep track of the amount of waste in the container. Once a container is full, it must be removed from the SAA within three days.[8]
-
Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the full container. They will transport it to a Central Accumulation Area (CAA) before it is removed by a licensed hazardous waste vendor.[12][13]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing 4-Ethylthiazole-2-carboxylic acid waste in a laboratory setting.
Caption: Decision workflow for safe collection and disposal of chemical waste.
Regulatory Compliance Overview
Navigating the regulatory landscape is essential for maintaining a compliant laboratory.
-
Environmental Protection Agency (EPA): The EPA, under RCRA, governs all aspects of hazardous waste from its generation to its final disposal ("cradle to grave").[11] Your laboratory's compliance with container, labeling, and storage time rules is mandated by the EPA.
-
Occupational Safety and Health Administration (OSHA): OSHA's primary role is to ensure worker safety.[15] The Hazard Communication Standard (29 CFR 1910.1200) requires that hazards are assessed and communicated to employees, and the laboratory standard (29 CFR 1910.1450) mandates safe handling practices and PPE.[16]
-
Generator Status: The EPA categorizes facilities based on the quantity of hazardous waste they generate per month: Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), and Large Quantity Generators (LQGs).[12][13] This status determines how long waste can be stored on-site and the stringency of contingency planning and reporting requirements.[12] Your EHS department manages your institution's generator status.
By adhering to the procedures in this guide, you contribute directly to your institution's compliance and, more importantly, to a culture of safety that protects you, your colleagues, and the environment.
References
-
Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. [Link]
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Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]
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Hazardous Materials Disposal Guide. Nipissing University. [Link]
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Hazardous Waste Disposal Guide. Dartmouth College. [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US Environmental Protection Agency. [Link]
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40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]
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Hazardous Waste - EHSO Manual. University of Oklahoma. [Link]
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Chemical Waste. University of Texas at Austin Environmental Health & Safety. [Link]
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Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]
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Hazard Classification Guidance for Manufacturers, Importers, and Employers. Occupational Safety and Health Administration. [Link]
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Final Rule Issued, OSHA Moves to Rev 7 with Rev 8 Additions. UL Solutions. [Link]
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Chemical Hazards and Toxic Substances - Standards. Occupational Safety and Health Administration. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
